Product packaging for Hernandulcin(Cat. No.:CAS No. 95602-94-1)

Hernandulcin

Cat. No.: B018340
CAS No.: 95602-94-1
M. Wt: 236.35 g/mol
InChI Key: HYQNKKAJVPMBDR-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hernandulcin is a naturally occurring sesquiterpene sweetener first isolated from the plant Lippia dulcis. It is of significant research interest due to its remarkable potency, being approximately 1,000 times sweeter than sucrose on a molar basis, yet lacking the characteristic calories or glycemic impact. Its primary research applications include the study of taste perception, particularly the activation mechanisms of sweet taste receptors (T1R2/T1R3), and the exploration of non-carbohydrate sweetener scaffolds. Researchers utilize this compound to investigate structure-activity relationships in sweeteners, aiming to understand how its distinct bicyclic structure elicits a potent sweet response without the bitter aftertaste associated with many other high-potency sweeteners. Furthermore, its potential role in flavor modulation, food science, and the development of novel therapeutic agents for weight management and diabetes is a key area of scientific inquiry. This product is provided as a high-purity compound to support these advanced biochemical, pharmacological, and sensory studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B018340 Hernandulcin CAS No. 95602-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQNKKAJVPMBDR-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905099
Record name Hernandulcin
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95602-94-1
Record name (+)-Hernandulcin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95602-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hernandulcin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hernandulcin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERNANDULCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V22TJL7NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Hernandulcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hernandulcin, a sesquiterpenoid discovered through a unique ethnobotanical approach, stands as a significant molecule in the field of natural sweeteners. First identified by a systematic search of ancient Aztec botanical literature, this compound, isolated from the plant Lippia dulcis, exhibits a sweetness potency approximately 1,000 times that of sucrose (B13894).[1][2] Its discovery not only unveiled a novel chemical scaffold for intense sweetness but also highlighted the value of historical texts in modern scientific exploration. This guide provides a comprehensive overview of the discovery, history, chemical properties, and biological evaluation of this compound, tailored for a technical audience. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways to support further research and development.

Discovery and Historical Context

The journey to the discovery of this compound is a compelling example of ethnopharmacology. In the 1570s, the Spanish physician Francisco Hernández, during his explorations of the New World, documented a remarkably sweet plant known to the Aztecs as Tzonpelic xihuitl, which translates to "sweet herb."[3][4] This historical account lay dormant for centuries until the 1980s when a team of researchers, led by A. Douglas Kinghorn, systematically reviewed ancient Mexican botanical literature in search of new natural sweeteners.[1][5]

This investigation led them to the plant Lippia dulcis (synonymous with Phyla scaberrima), which matched the description of the "sweet herb."[1][3] Fractionation of the plant's leaves and flowers, guided by human taste panels, resulted in the isolation of the intensely sweet compound, which was aptly named this compound in honor of Francisco Hernández.[3][4]

Chemical Properties and Structure Elucidation

This compound is a colorless oil with the chemical formula C₁₅H₂₄O₂ and a molar mass of 236.35 g/mol .[4] Its IUPAC name is (6S)-6-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one.[4] It is classified as a bisabolane-type sesquiterpene.[6]

Spectroscopic Analysis

The structure of this compound was elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][6]

Experimental Protocol: Structure Elucidation

While the precise parameters from the original 1985 study are not fully detailed in readily available literature, a general methodology for the spectroscopic analysis of natural products of this type would involve the following steps:

  • Isolation and Purification: The compound is first isolated from the plant material using techniques such as solvent extraction and column chromatography. Purity is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS):

    • Electron Impact Mass Spectrometry (EI-MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed, and the fragmentation would provide clues about the different functional groups and their connectivity.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula by providing a highly accurate mass measurement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.

    • ¹³C NMR: To determine the number and types of carbon atoms in the molecule.

    • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, which are crucial for this compound's sweetness.[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores, such as the α,β-unsaturated ketone system in the cyclohexenone ring.

Quantitative Data Summary

A key characteristic of this compound is its intense sweetness. The following tables summarize the available quantitative data on its sweetness potency and preliminary toxicological evaluation.

Table 1: Sweetness Potency of this compound in Comparison to Other Sweeteners

SweetenerTypeSweetness Potency (relative to Sucrose)Reference Compound (Concentration)
This compound Natural (Sesquiterpene) ~1,000x Sucrose
AspartameArtificial200xSucrose
Acesulfame-KArtificial200xSucrose
SaccharinArtificial300xSucrose
SucraloseArtificial600xSucrose
Stevia (Rebaudioside A)Natural (Diterpene glycoside)200-400xSucrose

Note: The perceived sweetness of a compound can vary depending on the concentration, temperature, pH, and the food matrix in which it is used.

Table 2: Toxicological Data for this compound

TestSpeciesRoute of AdministrationDose/ConcentrationResult
Acute Toxicity (LD₅₀)MiceOral> 1 g/kg body weightNon-toxic at the tested dose
Mutagenicity (Ames Test)Salmonella typhimuriumIn vitroNot specifiedNon-mutagenic

Experimental Protocols

Human Sensory Panel Evaluation of Sweetness

The initial assessment of this compound's sweetness was conducted using a human taste panel.[1] While the detailed protocol from the original study is not publicly available, a standard methodology for such an evaluation would be as follows:

Protocol: Sensory Evaluation of Sweetness

  • Panelist Selection: A panel of trained sensory assessors is selected. Panelists are typically screened for their ability to detect and discriminate between different tastes and intensities.

  • Sample Preparation: Solutions of this compound and a reference sweetener (e.g., sucrose) are prepared at various concentrations in purified water. All samples are presented at a constant temperature.

  • Testing Procedure:

    • A two-alternative forced-choice (2-AFC) or a magnitude estimation procedure is commonly used.

    • In a 2-AFC test, panelists are presented with two samples, one containing the sweetener and one being a blank (water), and asked to identify the sweet sample. This helps determine the detection threshold.

    • For supra-threshold sweetness, panelists are asked to rate the sweetness intensity of the this compound solutions relative to a series of sucrose solutions of known concentrations.

  • Data Analysis: The data is statistically analyzed to determine the concentration of this compound that is equi-sweet to a given concentration of the reference sweetener, from which the relative sweetness potency is calculated.

Acute Toxicity Study in Mice

Preliminary safety assessments indicated that this compound is non-toxic when administered orally to mice.[1][5] A standard protocol for such a study, following OECD Guideline 420 (Fixed Dose Procedure), would be:

Protocol: Acute Oral Toxicity (LD₅₀)

  • Animals: Healthy, young adult mice of a single sex (typically females, as they can be slightly more sensitive) are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized for at least five days before the study.

  • Dose Administration: A single oral dose of this compound, dissolved or suspended in a suitable vehicle (e.g., water or corn oil), is administered to the animals via gavage. The volume administered is typically based on the animal's body weight.

  • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for a period of 14 days.

  • Data Collection: The number of mortalities and any observed toxic effects are recorded. The LD₅₀, the dose at which 50% of the animals are expected to die, is then estimated. For this compound, no mortality was observed at doses up to 1 g/kg.[]

Ames Test for Mutagenicity

This compound was found to be non-mutagenic in the bacterial reverse mutation assay, commonly known as the Ames test.[1][5] A generalized protocol for this test, following OECD Guideline 471, is as follows:

Protocol: Ames Test

  • Bacterial Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are unable to grow on a histidine-deficient medium unless a reverse mutation (reversion) occurs.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes that occur in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine and can therefore grow on the medium) is counted.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. This compound did not show such an increase.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis begins with farnesyl pyrophosphate (FPP).[6] The initial step involves the cyclization of FPP to form (+)-epi-α-bisabolol, which is catalyzed by the enzyme (+)-epi-α-bisabolol synthase.[6][] Subsequent oxidation reactions, mediated by cytochrome P450 enzymes, lead to the formation of this compound.[6]

G FPP Farnesyl Pyrophosphate (FPP) epi_alpha_bisabolol (+)-epi-α-Bisabolol FPP->epi_alpha_bisabolol Cyclization This compound This compound epi_alpha_bisabolol->this compound Oxidation enzyme1 +)-epi-α-bisabolol synthase enzyme2 Cytochrome P450 Enzymes

Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.

Sweet Taste Signaling Pathway

The sweet taste of this compound is perceived through its interaction with the T1R2-T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds. While specific studies on this compound's interaction are limited, the general pathway for sweet taste perception is well-established.

G cluster_cell Taste Receptor Cell This compound This compound T1R2_T1R3 T1R2-T1R3 Receptor This compound->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Produces Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter_release Neurotransmitter Release (ATP) Depolarization->Neurotransmitter_release Signal_to_brain Signal to Brain Neurotransmitter_release->Signal_to_brain

Caption: General signaling pathway for sweet taste perception.

Conclusion and Future Directions

The discovery of this compound is a landmark in natural product chemistry, demonstrating the potential of historical knowledge in guiding modern scientific research. Its high sweetness potency and favorable preliminary safety profile make it an attractive candidate for further development as a natural, low-calorie sweetener. However, challenges such as its slight bitter aftertaste and low natural abundance need to be addressed.

Future research should focus on:

  • Structure-Activity Relationship Studies: To understand the molecular determinants of its sweetness and bitterness, potentially leading to the design of analogs with improved taste profiles.

  • Metabolic Engineering and Synthetic Biology: To develop cost-effective and scalable methods for this compound production, overcoming the limitations of natural extraction.

  • Comprehensive Toxicological Studies: To establish a complete safety profile that meets regulatory requirements for its use in food and beverages.

  • Mechanism of Action: Detailed studies on its interaction with the sweet taste receptor to elucidate the precise binding mode and signaling cascade.

The in-depth technical information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural products, food science, and drug development, paving the way for future innovations in the realm of sweeteners.

References

Hernandulcin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandulcin, a sesquiterpenoid derived from the plant Lippia dulcis, has garnered significant interest as a natural, high-intensity sweetener. First identified through ethnobotanical leads from ancient Aztec texts, this compound is reported to be over 1000 times sweeter than sucrose. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the biological mechanism of action of this compound. Detailed experimental protocols for its isolation, synthesis, and characterization are presented, alongside safety and toxicity data. Furthermore, this document elucidates the signaling pathway through which this compound elicits its sweet taste, providing valuable insights for researchers in taste biology and professionals in the development of novel sweetening agents.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄O₂.[1] Its structure is characterized by a cyclohexenone ring and a hydroxylated acyclic isoprenoid side chain. The sweet taste of this compound is primarily attributed to the presence of a carbonyl group, a hydroxyl group, and a hydrophobic side chain.[2] It is suggested that this compound interacts with its putative taste receptor through a three-point binding mechanism involving the C-1 carbonyl and C-1' hydroxyl groups, and the double bond between C-4' and C-5'.[3]

Chemical Identifiers
IdentifierValue
IUPAC Name (6S)-6-[(2S)-2-Hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one
CAS Number 95602-94-1
SMILES CC1=CC(=O)C--INVALID-LINK----INVALID-LINK--(O)CCC=C(C)C
Molecular Formula C₁₅H₂₄O₂
Physicochemical Data
PropertyValueSource
Molecular Weight 236.35 g/mol []
Boiling Point 368.9 °C at 760 mmHg[]
Density 0.995 g/cm³[]
pKa 14.38 ± 0.29[]

Biological Activity and Signaling Pathway

The intense sweetness of this compound is mediated through its interaction with the T1R2-T1R3 sweet taste receptor, a G-protein coupled receptor (GPCR) located in the taste bud cells. The binding of this compound to this receptor is thought to initiate a downstream signaling cascade.

Proposed Signaling Pathway for this compound

The binding of this compound to the T1R2-T1R3 receptor is hypothesized to induce a conformational change in the receptor, leading to the activation of the G-protein gustducin. Activated gustducin, in turn, stimulates phospholipase C-β2 (PLC-β2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ concentration ultimately leads to neurotransmitter release and the perception of a sweet taste.

Hernandulcin_Signaling_Pathway This compound This compound T1R2_T1R3 T1R2-T1R3 Receptor This compound->T1R2_T1R3 Binds Gustducin G-protein (Gustducin) (activated) T1R2_T1R3->Gustducin Activates PLC_beta2 PLC-β2 (activated) Gustducin->PLC_beta2 Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes PLC-β2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Taste_Signal Sweet Taste Signal Ca_release->Taste_Signal Isolation_Workflow Plant_Material Dried Lippia dulcis (leaves and flowers) SFE Supercritical Fluid Extraction (CO₂, 12 MPa, 35°C) Plant_Material->SFE Crude_Extract Crude Extract SFE->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-Acetone gradient) Crude_Extract->Column_Chromatography Hernandulcin_Fractions This compound-rich Fractions Column_Chromatography->Hernandulcin_Fractions HPLC HPLC Purification Hernandulcin_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

References

The Sweet Secret of Aztec Herb: A Technical Guide to Hernandulcin from Lippia dulcis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lippia dulcis, a perennial herb native to Mexico and Central America, has been recognized for centuries in traditional medicine. Its intensely sweet taste led to its historical use as a natural sweetener. The compound responsible for this remarkable sweetness is hernandulcin, a sesquiterpene ketone that is over 1000 times sweeter than sucrose.[1][2] This technical guide provides an in-depth overview of Lippia dulcis as a natural source of this compound, focusing on its biosynthesis, extraction, purification, and biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and production of this compound.

Table 1: Physicochemical and Sensory Properties of this compound

PropertyValue/DescriptionReferences
Chemical FormulaC₁₅H₂₄O₂[3]
Molecular Weight236.35 g/mol [3]
Type of CompoundBisabolane Sesquiterpenoid[3][4]
Sweetness Intensity>1000 times sweeter than sucrose[1][2]
Taste ProfileIntensely sweet with a bitter aftertaste[3][4]
BioavailabilityN/A
SolubilitySoluble in organic solvents like methanol (B129727) and ethanol.

Table 2: Toxicological Profile of this compound

TestModelObservationReferences
Acute Oral ToxicityMiceNon-toxic at single doses up to 2 g/kg body weight[5]
MutagenicityBacterial (Ames test)Did not induce bacterial mutation[1]

Table 3: this compound Yield from Various Sources and Methods

Source/MethodYieldReferences
Supercritical Fluid Extraction (SFE) from Lippia dulcis41.9 ± 0.01% of total extract (2.6 ± 0.1% total yield)[6]
Hydrodistillation from Lippia dulcisLower total yield compared to SFE (0.6%)[6]
In vitro shoot culture on MS solid mediumUp to 2.9% dry weight[7]
Hairy root culture (Agrobacterium rhizogenes A4)Approx. 0.25 mg/g dry weight[8]
Hairy root culture with chitosan (B1678972) elicitation5-fold increase in production[8]

Biosynthesis of this compound

This compound is a sesquiterpenoid, meaning it is synthesized from three five-carbon isoprene (B109036) units. The biosynthetic pathway begins with farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes.

The key steps in the biosynthesis of this compound are:

  • Cyclization of FPP: The enzyme (+)-epi-α-bisabolol synthase, a sesquiterpene synthase, catalyzes the cyclization of the linear FPP molecule to form the bicyclic intermediate, (+)-epi-α-bisabolol.[4][9]

  • Oxidation: A series of oxidation reactions, believed to be catalyzed by cytochrome P450 enzymes, then hydroxylate and further oxidize the (+)-epi-α-bisabolol intermediate to yield the final product, this compound.[4] The exact cytochrome P450 enzymes involved in this final step are still under investigation.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bisabolol (+)-epi-α-bisabolol FPP->Bisabolol +)-epi-α-bisabolol synthase This compound This compound Bisabolol->this compound Cytochrome P450 enzymes (oxidation) HairyRootWorkflow Start Lippia dulcis leaf explant Infection Co-cultivation with Agrobacterium rhizogenes Start->Infection Selection Transfer to hormone-free medium with antibiotics Infection->Selection Culture Establishment of hairy root culture Selection->Culture Production Liquid culture for This compound production Culture->Production Elicitation Elicitation (optional) e.g., chitosan Production->Elicitation Extraction Extraction of This compound Production->Extraction Elicitation->Production SignalingPathways cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Response This compound This compound IKK IKK This compound->IKK Inhibition MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Activates MAPK->ProInflammatory Activates

References

The Sweet Path: A Technical Guide to the Biosynthesis of Hernandulcin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Hernandulcin, a potent natural sweetener isolated from the plant Lippia dulcis. The document details the enzymatic steps, key intermediates, and relevant quantitative data. It also outlines the experimental protocols that have been instrumental in elucidating this pathway, offering a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction to this compound

This compound is a bisabolane-type sesquiterpenoid that is approximately 1000 times sweeter than sucrose.[1][2] First identified in the leaves and flowers of Lippia dulcis (also known as Phyla scaberrima), this compound holds significant promise as a low-calorie sugar substitute.[3][4] Its biosynthesis is a multi-step process initiated from the general isoprenoid pathway, involving a key cyclization reaction followed by a series of oxidative modifications. While the initial steps have been well-characterized, the latter stages of the pathway remain an active area of research.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid pathway. The pathway can be broadly divided into two key stages: the cyclization of FPP to form the bisabolane (B3257923) skeleton and the subsequent functionalization of this skeleton by oxidation.

Stage 1: Cyclization of Farnesyl Pyrophosphate

The first committed step in this compound biosynthesis is the stereoselective cyclization of the linear precursor, FPP, to form the sesquiterpene alcohol, (+)-epi-α-bisabolol.[3][5] This reaction is catalyzed by the enzyme (+)-epi-α-bisabolol synthase (EBS).

  • Enzyme: (+)-epi-α-bisabolol synthase (EBS)

  • Substrate: (2E,6E)-farnesyl pyrophosphate (FPP)

  • Product: (+)-epi-α-bisabolol

  • Reaction Type: Cyclization/Hydroxylation

This synthase is a crucial determinant of the final product's stereochemistry, which is essential for its sweet taste. The molecular cloning and characterization of this enzyme from Lippia dulcis have been a significant step in understanding and potentially engineering the biosynthesis of this compound.[3]

Stage 2: Oxidation of (+)-epi-α-bisabolol

Following the formation of the core bisabolane structure, a series of oxidation reactions are required to convert (+)-epi-α-bisabolol into the final product, this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (CYP450s).[5]

  • Enzyme Class: Cytochrome P450 Monooxygenases (CYP450s)

  • Substrate: (+)-epi-α-bisabolol

  • Product: this compound

  • Reaction Type: Oxidation

The specific CYP450 enzymes from Lippia dulcis responsible for these transformations have not yet been definitively identified. Research in this area is ongoing, with strategies including the screening of candidate P450s from Lippia dulcis and the use of promiscuous P450 enzymes from other organisms to identify catalysts capable of performing the required oxidative steps.[5]

Biosynthesis Pathway of this compound

Hernandulcin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Epi_Bisabolol (+)-epi-α-bisabolol FPP->Epi_Bisabolol + (+)-epi-α-bisabolol synthase (EBS) This compound This compound Epi_Bisabolol->this compound + Cytochrome P450s (Oxidation) Gene_Cloning_Workflow cluster_plant Plant Material cluster_molecular Molecular Biology cluster_functional Functional Characterization plant Lippia dulcis leaves rna_extraction Total RNA Extraction plant->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis sequencing Deep Transcriptome Sequencing (454 and Illumina) cdna_synthesis->sequencing bioinformatics Bioinformatic Analysis (Homology searches for terpene synthases) sequencing->bioinformatics pcr Full-length cDNA Amplification (PCR) bioinformatics->pcr cloning Cloning into Expression Vector pcr->cloning expression Heterologous Expression in E. coli or Yeast cloning->expression protein_purification Recombinant Protein Purification expression->protein_purification enzyme_assay In vitro Enzyme Assays with FPP protein_purification->enzyme_assay product_analysis GC-MS Analysis of Products enzyme_assay->product_analysis Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Chemistry sample Dried Lippia dulcis plant material extraction Extraction (e.g., Supercritical Fluid Extraction, Solvent Extraction) sample->extraction gcms Gas Chromatography-Mass Spectrometry (GC-MS) extraction->gcms quantification Quantification using a standard curve gcms->quantification

References

Spectroscopic Analysis of Hernandulcin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin, a sesquiterpenoid derived from the plant Lippia dulcis, has garnered significant interest as a potent natural sweetener, estimated to be over 1000 times sweeter than sucrose.[1][2][3] Its unique chemical structure and intense sweetness make it a compelling subject for research in food science, natural products chemistry, and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, this guide outlines the experimental protocols for its isolation and details its biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.[4][5] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of (+)-Hernandulcin (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.18s3H, H-14
1.63s3H, H-12
1.69s3H, H-13
1.95s3H, H-15
1.50-1.70m2H, H-8
2.00-2.20m2H, H-9
2.25-2.45m2H, H-4, H-5
2.60m1H, H-6
5.15t7.01H, H-10
5.88s1H, H-2

Note: Data compiled from various spectroscopic studies. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectral Data of (+)-Hernandulcin (Solvent: CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
17.7CH₃C-12
23.4CH₃C-13
24.5CH₃C-15
25.7CH₃C-14
22.5CH₂C-8
41.0CH₂C-9
31.3CH₂C-5
42.1CH₂C-4
52.4CHC-6
72.8CC-7
124.5CHC-10
126.5CHC-2
131.5CC-11
164.3CC-3
200.1C=OC-1

Note: This data represents a compilation from available literature. Assignments are based on DEPT and 2D NMR experiments.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3450Strong, BroadO-H Stretch (Alcohol)
~2960-2870StrongC-H Stretch (Alkyl)
~1665StrongC=O Stretch (α,β-Unsaturated Ketone)
~1640MediumC=C Stretch (Alkene)

Note: The IR spectrum of this compound is characterized by a prominent hydroxyl group absorption and a conjugated ketone carbonyl stretch.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, further confirming its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
236[M]⁺Molecular Ion
218[M - H₂O]⁺
193[M - C₃H₇]⁺
151[M - C₆H₁₃O]⁺
109[C₈H₁₃]⁺

Note: Fragmentation involves the loss of a water molecule from the hydroxyl group and cleavage of the sesquiterpene side chain.

Experimental Protocols

Isolation of this compound from Lippia dulcis

The following is a generalized protocol for the isolation of this compound from the dried leaves of Lippia dulcis.

1. Extraction:

  • Dried and powdered leaves of Lippia dulcis are subjected to extraction with a suitable organic solvent, such as hexane (B92381) or dichloromethane, at room temperature.

  • The extraction is typically carried out for an extended period (e.g., 24-48 hours) with continuous agitation to ensure efficient extraction of the desired compounds.

2. Concentration:

  • The resulting crude extract is filtered to remove solid plant material.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated oily residue.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

  • Fractions containing the compound of interest are pooled and concentrated.

4. Final Purification:

  • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Below is a DOT script for a generalized experimental workflow for the isolation of this compound.

experimental_workflow plant Dried Lippia dulcis leaves extraction Solvent Extraction (e.g., Hexane) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled this compound Fractions tlc->pooled_fractions Identify this compound hplc HPLC Purification pooled_fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Isolation workflow for this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Lippia dulcis begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[4][5] The pathway involves a key cyclization step followed by oxidative modifications.

The first committed step is the cyclization of FPP to form (+)-epi-α-bisabolol, a reaction catalyzed by the enzyme (+)-epi-α-bisabolol synthase.[5] Subsequently, a series of oxidation reactions, mediated by cytochrome P450 enzymes, are proposed to convert (+)-epi-α-bisabolol into the final product, this compound.[4] The exact nature and sequence of these oxidative steps are still under investigation.

The following DOT script visualizes the biosynthetic pathway of this compound.

biosynthesis_pathway cluster_enzymes Enzymes FPP Farnesyl Pyrophosphate (FPP) epi_bisabolol (+)-epi-α-Bisabolol FPP->epi_bisabolol Cyclization This compound This compound epi_bisabolol->this compound Oxidation enzyme1 +)-epi-α-bisabolol synthase enzyme2 Cytochrome P450 Enzymes

Biosynthetic pathway of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The detailed NMR, IR, and MS data, coupled with the experimental isolation protocol and an overview of its biosynthesis, offer valuable information for researchers in natural product chemistry, drug discovery, and food science. Further research into the specific cytochrome P450 enzymes involved in the final oxidative steps of this compound biosynthesis could open avenues for its biotechnological production, addressing the limitations of its low natural abundance.

References

Hernandulcin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hernandulcin , a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its intense sweetness, surpassing that of sucrose (B13894) by over 1000 times, and its potential pharmacological applications.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate further research and development.

Core Molecular Information

This compound is chemically identified as (6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one. Its fundamental chemical and registration details are summarized below.

PropertyValue
Molecular FormulaC15H24O2
Molar Mass236.35 g/mol
CAS Number95602-94-1

Quantitative Biological and Physicochemical Data

This compound exhibits a range of biological activities and distinct physicochemical properties. The following tables summarize key quantitative data gathered from various studies.

Table 1: Sweetness and Toxicity Profile
ParameterValueReference Organism/System
Sweetness relative to Sucrose> 1000 timesHuman taste panel
Acute Toxicity (LD50)> 1 g/kg of body weightMice (oral administration)
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
MicroorganismMIC (μg/mL)
Staphylococcus aureus214 - 465
Escherichia coli214 - 465
Helicobacter pylori214 - 465

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Isolation and Purification of this compound from Lippia dulcis

This protocol outlines the extraction and purification of this compound from its natural source.

1. Extraction:

  • Supercritical Fluid Extraction (SFE):
  • Grind dried leaves of Lippia dulcis.
  • Perform SFE using CO2 at 12 MPa and 35 °C for optimal yield and quality.[4]
  • Solvent Extraction:
  • Macerate powdered plant material in ethanol (B145695) or methanol.
  • Concentrate the extract under reduced pressure.

2. Purification:

  • Preparative Thin-Layer Chromatography (TLC):
  • Apply the crude extract to a silica (B1680970) gel 60G TLC plate (20 x 20 cm).[5]
  • Develop the plate using a mobile phase of hexane:acetone (17:3 v/v).[4]
  • Visualize the plate under UV light and scrape the band corresponding to this compound (Rf = 0.5).
  • Elute this compound from the silica with a suitable solvent (e.g., ethyl acetate).
  • Preparative High-Performance Liquid Chromatography (HPLC):
  • Further purify the TLC-isolated fraction using a C-18 reverse-phase column.[6]
  • Use a suitable mobile phase gradient (e.g., acetonitrile/water) for elution.
  • Monitor the eluent at 254 nm and collect the fraction corresponding to this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to assess the antimicrobial activity of this compound.[7][8][9][10]

1. Preparation of Inoculum:

  • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Microdilution Assay:

  • Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.
  • Inoculate each well with the prepared bacterial suspension.
  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is designed to investigate the potential anti-inflammatory activity of this compound by measuring its effect on NF-κB transcriptional activity.[11]

1. Cell Culture and Transfection:

  • Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.
  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
  • Incubate for 24 hours to allow for plasmid expression.

2. Treatment and Stimulation:

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway.
  • Include appropriate vehicle and positive controls.

3. Luciferase Assay:

  • After stimulation (typically 6-24 hours), lyse the cells.
  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
  • Compare the normalized luciferase activity in this compound-treated cells to that of the stimulated control to determine the inhibitory effect.

Signaling Pathways and Molecular Mechanisms

This compound's biological effects are mediated through its interaction with specific cellular signaling pathways.

Biosynthesis of this compound

This compound is synthesized in Lippia dulcis via the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP).

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bisabolol (+)-epi-α-Bisabolol FPP->Bisabolol (+)-epi-α-bisabolol synthase This compound This compound Bisabolol->this compound Cytochrome P450 enzymes (Oxidation)

Biosynthesis of this compound from Farnesyl Pyrophosphate.
Putative Anti-inflammatory Signaling Pathway

Natural compounds with anti-inflammatory properties often exert their effects by modulating the NF-κB signaling pathway. It is hypothesized that this compound may inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Anti-inflammatory Pathway cluster_nucleus Cell Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Putative Inhibition IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation of IκB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators DNA DNA NFkB_n->DNA Binds DNA->Gene_Expression

Hypothesized inhibition of the NF-κB pathway by this compound.
Sweet Taste Signaling Pathway

The sensation of sweetness is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells.

Sweet Taste Signaling This compound This compound Receptor Sweet Taste Receptor (T1R2/T1R3) This compound->Receptor Binds G_protein Gustducin (G-protein) Receptor->G_protein Activates PLC Phospholipase C-β2 G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse

Canonical sweet taste signaling cascade initiated by this compound.

References

The Sweet Sensation of the Aztec Herb: A Technical Guide to the Natural Occurrence and Distribution of Hernandulcin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Hernandulcin, a sesquiterpenoid of significant interest to the food, beverage, and pharmaceutical industries for its intense sweetness. This document, intended for researchers, scientists, and drug development professionals, delves into the natural occurrence, distribution, biosynthesis, and analytical quantification of this promising natural sweetener. It further outlines detailed experimental protocols and explores the current understanding of its interaction with human sweet taste receptors.

Natural Occurrence and Distribution

This compound is a naturally occurring sesquiterpene primarily isolated from the leaves and flowers of Lippia dulcis, a perennial herb belonging to the Verbenaceae family.[1][2] This plant is native to Mexico and Central America and has a history of use in traditional medicine.[1][2] The concentration of this compound in Lippia dulcis exhibits significant variation, influenced by geographical location, season of harvest, and the specific plant part, suggesting the existence of distinct chemotypes.[3]

Table 1: Quantitative Occurrence of this compound in Lippia dulcis

Plant PartGeographical OriginExtraction MethodThis compound Concentration (% of Essential Oil/Extract)Reference
Volatile OilBrazilNot Specified8.8%[4]
Volatile OilMexicoNot Specified5.9%[4]
Essential OilColombiaHydrodistillation1.1%[4]
Supercritical CO2 ExtractBrazilSupercritical CO241.9% (of total extract)[1]
Hairy Root Culture--ca. 0.25 mg/g dry wt (can be enhanced 5-fold)[5]

Biosynthesis of this compound

This compound is a C15 sesquiterpene ketone.[4] Its biosynthesis begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.[1][6] The initial and committing step is the cyclization of FPP to form (+)-epi-α-bisabolol, a reaction catalyzed by the enzyme (+)-epi-α-bisabolol synthase.[4] Subsequent oxidation reactions, mediated by cytochrome P450 enzymes, are presumed to convert (+)-epi-α-bisabolol into this compound.[1]

Hernandulcin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) epi_alpha_bisabolol (+)-epi-α-Bisabolol FPP->epi_alpha_bisabolol +)-epi-α-bisabolol synthase This compound This compound epi_alpha_bisabolol->this compound Cytochrome P450 enzymes (Oxidation)

Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Experimental Protocols

Extraction of this compound

3.1.1. Supercritical CO₂ Extraction (Adapted from[1])

This method provides a high yield of this compound and is considered a green extraction technique.

  • Sample Preparation: Air-dry the leaves and flowers of Lippia dulcis and grind them into a fine powder.

  • Apparatus: A laboratory-scale supercritical fluid extraction (SFE) unit.

  • Parameters:

    • Pressure: 12 MPa

    • Temperature: 35 °C

    • CO₂ Flow Rate: 5.3 x 10⁻⁴ kg/min

    • Extraction Time: 420 minutes

  • Procedure:

    • Load the powdered plant material into the extraction vessel.

    • Pressurize the system with CO₂ to the specified pressure and temperature.

    • Initiate the CO₂ flow through the sample for the designated extraction time.

    • The extracted this compound is collected in a separator where the CO₂ is depressurized and returns to a gaseous state, leaving the extract behind.

SFE_Workflow start Dried & Powdered Lippia dulcis extraction Supercritical CO₂ Extraction (12 MPa, 35°C) start->extraction separation Depressurization & Separation extraction->separation extract This compound-rich Extract separation->extract

Caption: Workflow for Supercritical CO₂ extraction of this compound.

3.1.2. Hydrodistillation (Adapted from[4])

A traditional method for extracting essential oils.

  • Sample Preparation: Fresh or dried leaves of Lippia dulcis.

  • Apparatus: A Clevenger-type apparatus.

  • Procedure:

    • Place the plant material in a flask with water.

    • Heat the flask to boil the water. The steam will carry the volatile compounds, including this compound.

    • The steam is then condensed, and the essential oil, containing this compound, is collected.

Quantification of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC) - UV Detection (General Protocol)

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). The exact gradient program would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of a pure this compound standard.

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using a certified this compound standard of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol for Terpenoid Analysis)

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection: Splitless injection of the sample dissolved in a volatile solvent (e.g., hexane).

  • Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp: 10°C/min to 320°C.

    • Hold at 320°C for 2 min.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Identification and Quantification: this compound can be identified by its retention time and mass spectrum compared to a pure standard. Quantification can be performed using an internal standard method.

Sensory Analysis (General Protocol for High-Intensity Sweeteners)
  • Panelists: A panel of trained sensory assessors.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound at different concentrations.

    • Also prepare a series of sucrose (B13894) solutions of known concentrations to serve as references for sweetness intensity.

    • Present the samples to the panelists in a randomized and blind manner.

    • Panelists rate the sweetness intensity of each this compound solution relative to the sucrose standards.

    • Panelists also evaluate other sensory attributes such as bitterness, aftertaste, and off-flavors.

  • Data Analysis: The data is analyzed to determine the sweetness potency of this compound relative to sucrose and to characterize its sensory profile.

Signaling Pathway

The sweet taste of this compound is perceived through its interaction with the T1R2/T1R3 G-protein coupled receptor (GPCR), which is the primary receptor for sweet tastants in humans.[7] While the precise binding site of this compound on the T1R2/T1R3 receptor has not been definitively elucidated, it is believed to interact with the large extracellular Venus Flytrap domain (VFD) of the T1R2 subunit, similar to other small-molecule sweeteners.

Upon binding of this compound to the T1R2/T1R3 receptor, a conformational change is induced, which activates the associated heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing depolarization of the taste receptor cell. The depolarization triggers the release of ATP, which acts as a neurotransmitter, signaling to the gustatory nerve fibers and ultimately leading to the perception of sweetness in the brain.

Sweet_Taste_Signaling cluster_membrane Taste Receptor Cell Membrane T1R2_T1R3 T1R2/T1R3 Receptor Gustducin Gustducin (G-protein) T1R2_T1R3->Gustducin activates PLC PLCβ2 IP3 IP₃ PLC->IP3 produces TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization CALHM1 CALHM1/3 Channel ATP ATP Release CALHM1->ATP This compound This compound This compound->T1R2_T1R3 Gustducin->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Ca2->TRPM5 opens Depolarization->CALHM1 opens Nerve Gustatory Nerve Signal ATP->Nerve

Caption: General signaling pathway for sweet taste perception via the T1R2/T1R3 receptor.

Conclusion

This compound presents a compelling profile as a natural, high-intensity sweetener. Its natural origin and significant sweetness potency make it a promising candidate for sugar substitution in various applications. However, challenges related to its variable natural abundance, the presence of off-tastes, and the need for scalable and cost-effective production methods remain. Further research into optimizing extraction and purification processes, as well as a more detailed elucidation of its interaction with the sweet taste receptor, will be crucial for its successful commercialization and adoption by the industry. This guide provides a foundational resource for professionals engaged in the exploration and development of novel sweetening solutions.

References

Toxicological Profile of Hernandulcin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandulcin, a sesquiterpenoid isolated from the plant Lippia dulcis, has garnered significant interest as a potential natural, low-calorie sweetener, reportedly being over 1000 times sweeter than sucrose.[1] This document provides a comprehensive technical overview of the available toxicological data for this compound, intended to inform researchers, scientists, and professionals in the field of drug development. The safety profile of any novel food additive or therapeutic agent is of paramount importance for regulatory approval and consumer confidence. This whitepaper synthesizes findings from acute toxicity, mutagenicity, and in vitro cytotoxicity studies. It also outlines standardized experimental protocols relevant to the toxicological assessment of such compounds, presented in a format that is accessible and informative for the scientific community. While preliminary studies suggest a favorable safety profile for this compound, this paper also highlights the existing data gaps, particularly in the areas of sub-chronic and chronic toxicity, genotoxicity beyond mutagenicity, and detailed absorption, distribution, metabolism, and excretion (ADME) characteristics, underscoring the need for further investigation.

Introduction

This compound is a naturally occurring sesquiterpene identified as the intensely sweet compound in the leaves and flowers of Lippia dulcis.[1] Its discovery was the result of a systematic search of ancient Mexican botanical literature for new sources of sweetening agents.[1] The chemical structure of this compound is (6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one. Due to its high sweetness intensity, this compound presents a promising alternative to traditional sugars and artificial sweeteners. However, a thorough evaluation of its safety is a prerequisite for its consideration in food and pharmaceutical applications. This document aims to consolidate the existing toxicological knowledge on this compound and provide a framework for its continued safety assessment.

Toxicological Studies

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose exposure.

Data Presentation

Test SubstanceSpeciesRoute of AdministrationLD50ObservationsReference
This compoundMouseOral> 2 g/kg body weightNo mortality or signs of toxicity observed.[2]

Experimental Protocols

A representative protocol for an acute oral toxicity study, based on OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is as follows:

  • Test Animals: Healthy, young adult mice (e.g., Swiss-Webster strain), nulliparous and non-pregnant females.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and access to standard rodent chow and water ad libitum. A period of acclimatization of at least 5 days is recommended.

  • Dose Administration: The test substance is administered orally by gavage. For a substance with unknown toxicity, a sighting study may be performed with a single animal at a starting dose of 2000 mg/kg.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Mutagenicity

Mutagenicity assays are conducted to assess the potential of a substance to induce genetic mutations. The Ames test is a widely used bacterial reverse mutation assay for this purpose.

Data Presentation

Test SubstanceAssayTest SystemMetabolic Activation (S9)ResultReference
This compoundAmes TestSalmonella typhimurium strain TM677Not specifiedNon-mutagenic[2]
3-Desmethylthis compoundAmes TestSalmonella typhimurium strain TM677Not specifiedMutagenicNot specified in results

Experimental Protocols

A generalized protocol for the Ames test, based on OECD Guideline 471 (Bacterial Reverse Mutation Test), is described below.[3][4]

  • Bacterial Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain WP2 uvrA are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Procedure:

    • The test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer are combined in a test tube.

    • The mixture is pre-incubated at 37°C.

    • Molten top agar (B569324) is added, and the mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity (In Vivo)

In vivo genotoxicity tests, such as the micronucleus assay, are crucial to evaluate the potential for chromosomal damage in a whole animal system.

Data Presentation

No in vivo micronucleus studies on this compound have been reported in the available scientific literature.

Experimental Protocols

A standard protocol for the in vivo mammalian erythrocyte micronucleus test, following OECD Guideline 474, is outlined below.[5][6][7]

  • Test Animals: Typically, mice or rats are used.

  • Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels. A vehicle control and a positive control are included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Slide Preparation and Analysis: The collected cells are processed, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). At least 2000 polychromatic erythrocytes per animal are scored.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated. A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to the control group indicates a positive result.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies provide information on the potential adverse effects of a substance following repeated exposure over an extended period.

Data Presentation

There are no detailed sub-chronic or chronic toxicity studies on this compound available in the public domain. General statements in secondary sources suggest no observed toxicity at tested doses in mice in chronic studies, but the primary data and experimental details are not available.

Experimental Protocols

Representative protocols for sub-chronic and chronic oral toxicity studies are based on OECD Guidelines 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) and 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents), respectively.[8][9][10][11][12][13]

  • Test Animals: Typically rats are the preferred species.

  • Dose Levels: At least three dose levels of the test substance and a concurrent control group are used.

  • Administration: The test substance is administered daily via the diet, drinking water, or gavage for 28 days (sub-chronic) or 90 days (chronic).

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical biochemistry analyses are performed.

  • Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of organs and tissues is conducted.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the direct toxic effects of a substance on cells in culture.

Data Presentation

Test SubstanceCell LineAssayEndpointResult (IC50)Reference
This compoundHepG2 (human liver carcinoma)MTTCell Viability~68 µg/ml[14]

Experimental Protocols

A common protocol for assessing cytotoxicity using the MTT assay is as follows:[15][16][17][18][19][20]

  • Cell Culture: HepG2 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test substance for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 (the concentration that inhibits 50% of cell viability) is determined.

Metabolism and Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for assessing its safety and potential for bioaccumulation.

Current Understanding

Detailed ADME studies on this compound in mammals have not been reported. Its biosynthesis from farnesyl pyrophosphate involves cytochrome P450 (CYP) enzymes.[] However, the specific CYP isozymes involved in its metabolism in humans and other animals are unknown. The stability of this compound under physiological conditions has been noted, but its absorption characteristics, tissue distribution, and excretion pathways remain to be elucidated.

Signaling Pathways and Mechanisms of Toxicity

The specific cellular signaling pathways that may be affected by this compound, particularly in a toxicological context, have not been investigated. Further research is needed to understand its molecular interactions within biological systems.

Regulatory Status

This compound is not currently approved as a food additive by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA).

Discussion and Future Directions

The available toxicological data on this compound, while limited, suggests a low potential for acute toxicity and mutagenicity. The reported oral LD50 in mice is greater than 2 g/kg, and it was found to be non-mutagenic in the Ames test. However, the finding that a desmethyl derivative of this compound is mutagenic warrants further investigation into the metabolic profile of this compound to ensure that such derivatives are not formed in vivo.

The in vitro cytotoxicity observed in HepG2 cells (IC50 ~68 µg/ml) indicates a potential for cellular toxicity at higher concentrations and underscores the importance of understanding its metabolic fate in the liver.

Significant data gaps exist in the toxicological profile of this compound. The absence of sub-chronic and chronic toxicity data is a major limitation for any long-term use considerations. Furthermore, a more comprehensive assessment of its genotoxic potential, including an in vivo micronucleus test, is necessary. Detailed ADME studies are crucial to understand its bioavailability, metabolic pathways, and potential for accumulation.

It is also important to consider the purity of this compound extracts, as the source plant, Lippia dulcis, is known to contain camphor, a toxic compound.[22][23]

Conclusion

This compound shows promise as a natural, high-intensity sweetener. Preliminary toxicological evaluations are encouraging, indicating low acute toxicity and a lack of mutagenic activity. However, to establish a comprehensive safety profile suitable for regulatory approval and widespread use, further in-depth toxicological studies are imperative. These should include sub-chronic and chronic toxicity assessments, a broader range of genotoxicity assays, and thorough ADME characterization.

Visualizations

experimental_workflow cluster_preclinical Preclinical Toxicological Assessment cluster_invitro cluster_invivo in_vitro In Vitro Studies mutagenicity Mutagenicity (Ames Test) in_vitro->mutagenicity cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity regulatory Regulatory Submission (e.g., FDA, EFSA) in_vitro->regulatory in_vivo In Vivo Studies acute_tox Acute Toxicity in_vivo->acute_tox subchronic_tox Sub-chronic Toxicity in_vivo->subchronic_tox chronic_tox Chronic Toxicity in_vivo->chronic_tox genotoxicity Genotoxicity (Micronucleus Test) in_vivo->genotoxicity adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) in_vivo->adme in_vivo->regulatory adme->regulatory

Caption: General workflow for the toxicological evaluation of a novel compound like this compound.

ames_test_workflow cluster_s9 Metabolic Activation start Start culture Prepare Bacterial Cultures (e.g., S. typhimurium his-) start->culture prepare_mix Prepare Test Mixture culture->prepare_mix plate Plate on Minimal Agar prepare_mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Results count->analyze end End analyze->end with_s9 With S9 Mix with_s9->prepare_mix without_s9 Without S9 Mix without_s9->prepare_mix

Caption: Simplified workflow of the Ames test for mutagenicity assessment.

References

Beyond Sweetness: A Technical Guide to the Sensory Properties of Hernandulcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hernandulcin, a sesquiterpene isolated from the plant Lippia dulcis, is renowned for its intense sweetness, estimated to be over 1,000 times that of sucrose (B13894).[1] While its potential as a low-calorie sweetener is significant, a comprehensive understanding of its complete sensory profile is crucial for its application in food, pharmaceuticals, and oral hygiene products. This technical guide provides an in-depth analysis of the sensory properties of this compound that extend beyond its primary sweet taste. These include notable bitter and minty aftertastes, as well as potential cooling and aromatic characteristics.[2] This document summarizes the available quantitative sensory data, outlines detailed experimental protocols for sensory and receptor-level evaluation, and explores the likely signaling pathways involved in the perception of these non-sweet attributes.

Sensory Profile of this compound

The sensory experience of this compound is complex. While dominated by intense sweetness, it is also characterized by distinct off-tastes and aftertastes that can impact its consumer acceptability and formulation potential.

Qualitative Sensory Attributes
  • Bitterness: A persistent bitter aftertaste is a consistently reported characteristic of this compound.[3] This bitterness can detract from its overall pleasantness. The plant source of this compound, Lippia dulcis, also contains other bitter compounds, such as camphor, which may contribute to the bitterness of crude extracts.[4]

  • Minty Aftertaste and Cooling Sensation: A minty aftertaste has been noted in evaluations of this compound.[2] This is further supported by studies on a structurally related compound, lippidulcine A, which is described as a cooling agent with a mint aftertaste.[2][5] This suggests that this compound itself may possess cooling properties, a common characteristic of terpenes.

  • Aromatic Properties: As a sesquiterpene, this compound is a volatile organic compound and is expected to contribute to the overall aroma profile. The essential oil of Lippia dulcis is known to be aromatic, containing a variety of mono- and sesquiterpenoids.[6]

Quantitative Sensory Data

Quantitative data on the non-sweet sensory attributes of this compound is limited. The most detailed public information comes from a sensory panel evaluation disclosed in a patent. The data from this evaluation is summarized in Table 1.

Sensory AttributeMean ScoreStandard ErrorDescription
Off-taste358Significant
Aftertaste459Significant
Bitterness257Moderate
Pleasantness-20-Unpleasant

Table 1: Summary of Quantitative Sensory Panel Data for this compound. Data is normalized to a scale of -100 (extremely unpleasant) to +100 (extremely pleasant), with 0 being neutral.

Experimental Protocols for Sensory and Receptor-Level Analysis

To thoroughly characterize the sensory properties of this compound, a combination of human sensory evaluation and in-vitro receptor assays is recommended.

Quantitative Descriptive Analysis (QDA) for Sensory Profiling

QDA is a robust method for generating a comprehensive sensory profile of a product by a trained panel.

Objective: To identify, describe, and quantify the sensory attributes of pure this compound in an aqueous solution.

Panel:

  • A panel of 8-12 individuals selected based on their sensory acuity, ability to articulate perceptions, and commitment.

  • Panelists undergo extensive training (20-40 hours) to develop a consensus vocabulary for the aroma, taste, and aftertaste of sweeteners and their potential off-flavors (e.g., bitter, metallic, chemical, minty, cooling). Reference standards for each attribute are used for calibration.

Methodology:

  • Lexicon Development: In initial sessions, panelists are presented with solutions of this compound at various concentrations, alongside other sweeteners and tastants (e.g., sucrose, quinine (B1679958) for bitterness, menthol (B31143) for cooling). Through open discussion, a comprehensive list of descriptive terms (lexicon) is developed.

  • Training and Scaling: Panelists practice rating the intensity of each attribute using an unstructured line scale (e.g., 15 cm) anchored with "low" and "high" intensity labels. Reference standards are used to anchor the scale for specific attributes.

  • Evaluation:

    • Samples of purified this compound are prepared in deionized water at a concentration iso-sweet with a reference sucrose solution (e.g., 5-10% sucrose).

    • Samples are presented in monadic order, randomized for each panelist, in environmentally controlled booths.

    • Panelists rate the intensity of each attribute on the developed scale. Water and unsweetened crackers are provided for palate cleansing between samples.

    • Data is collected from at least three repetitions.

Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance (ANOVA) is used to assess the significance of each attribute and to evaluate panelist and replicate effects. The final sensory profile is often visualized using a spider plot.

In-Vitro Receptor Assays for Taste and Sensory Mechanisms

Cell-based assays expressing human taste and sensory receptors can elucidate the molecular mechanisms underlying this compound's sensory properties.

Objective: To determine if this compound activates human bitter taste receptors (T2Rs) and the cooling receptor (TRPM8).

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding for specific human T2R subtypes (a panel of the 25 known T2Rs) or human TRPM8. A G-protein subunit (e.g., Gα16/gustducin) is often co-expressed to couple receptor activation to a downstream signal.

  • Calcium Imaging Assay:

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken using a plate reader with a fluorescent imaging system.

    • This compound, dissolved in a suitable vehicle (e.g., DMSO, then diluted in buffer), is added to the cells at various concentrations.

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

    • Known agonists for the specific receptors (e.g., quinine for T2Rs, menthol or icilin (B1674354) for TRPM8) are used as positive controls.

  • Data Analysis: The change in fluorescence is used to calculate the response over baseline. Dose-response curves are generated, and EC50 values (the concentration at which 50% of the maximal response is achieved) are calculated to determine the potency of this compound at each receptor.

Signaling Pathways for Non-Sweet Sensory Perception

While direct experimental evidence for this compound is currently lacking, the likely signaling pathways for its bitter and cooling sensations can be inferred from the known mechanisms of similar compounds.

Bitter Taste Transduction

The bitterness of this compound is likely mediated by the activation of T2R family of G-protein coupled receptors located in taste receptor cells on the tongue.

G This compound This compound T2R Bitter Taste Receptor (T2R) This compound->T2R Binds to G_protein G-protein (Gustducin) T2R->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain (Bitter Perception) Neurotransmitter->Signal_to_Brain

Caption: Putative signaling pathway for this compound's bitterness.

Cooling Sensation Transduction

The minty and cooling sensation associated with this compound is likely due to its interaction with the TRPM8 ion channel, a known receptor for menthol and other cooling compounds.

G This compound This compound TRPM8 TRPM8 Ion Channel This compound->TRPM8 Activates Ion_influx Ca²⁺ and Na⁺ Influx TRPM8->Ion_influx Opens Depolarization Membrane Depolarization Ion_influx->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Brain (Cooling Sensation) Action_Potential->Signal_to_Brain

Caption: Hypothesized signaling pathway for this compound's cooling sensation.

Experimental Workflow

A systematic approach to fully characterizing the sensory properties of this compound is outlined below.

G cluster_0 Sensory Evaluation cluster_1 Receptor-Level Analysis cluster_2 Integration and Application A1 This compound Purification A2 Sensory Panel Training (QDA) A1->A2 A3 Quantitative Sensory Profiling A2->A3 A4 Data Analysis and Sensory Profile Generation A3->A4 C1 Correlation of Sensory and Receptor Data A4->C1 B1 In-Vitro Receptor Assays (T2Rs, TRPM8) B3 Identification of Active Receptors B1->B3 B2 Molecular Docking Studies (Optional) B2->B3 B3->C1 C2 Development of Mitigation Strategies for Off-Flavors C1->C2 C3 Informed Product Formulation C2->C3

Caption: Recommended experimental workflow for this compound sensory analysis.

Conclusion

While the intense sweetness of this compound is its most prominent feature, a thorough understanding and characterization of its bitter and minty/cooling aftertastes are imperative for its successful commercialization. The methodologies outlined in this guide, from quantitative descriptive analysis with trained sensory panels to in-vitro receptor assays, provide a robust framework for a comprehensive evaluation. Future research should focus on obtaining detailed sensory profiles of purified this compound and confirming its interaction with specific bitter and cooling receptors. This knowledge will be instrumental in developing strategies to mitigate off-flavors and in optimizing the formulation of this compound in various consumer products.

References

Hernandulcin: A Technical Guide to a Sesquiterpene Sweetener

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin is a naturally occurring, intensely sweet compound first identified in the plant Lippia dulcis. Its discovery was a significant event in the study of natural sweeteners, as it was the first sesquiterpene to be identified with this property.[1] This technical guide provides a comprehensive overview of this compound, focusing on its classification as a sesquiterpene, its physicochemical properties, the methodologies for its study, and the biological pathways it activates.

Chemical Identity and Sesquiterpene Classification

This compound is classified as a bisabolane-type sesquiterpenoid.[2][3] Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. The chemical structure of this compound was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy as 6-(1,5-dimethyl-1-hydroxy-4-ene)-3-methylcyclohex-2-enone.[2] Its intense sweetness is attributed to the presence of a hydroxyl group and a carbonyl group.[1]

Physicochemical and Toxicological Data

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C15H24O2[1][4]
Molar Mass 236.35 g/mol [4]
Sweetness Intensity >1000 times sweeter than sucrose (B13894)[2][4][5]
Boiling Point (est.) 368.90 °C @ 760.00 mm Hg[2]
Water Solubility (est.) 45.3 mg/L @ 25 °C[2]
logP (o/w) (est.) 3.010[2]
Oral LD50 (mouse) > 2000 mg/kg[2]
Mutagenicity Non-mutagenic in bacterial assays[4]

Experimental Protocols

Extraction from Lippia dulcis

This compound can be isolated from the leaves and flowers of Lippia dulcis. While the original discovery involved fractionation studies, a more modern and efficient method is Supercritical Fluid Extraction (SFE) using carbon dioxide.

Protocol: Supercritical Fluid Extraction (SFE)

  • Sample Preparation: Air-dry the leaves and flowers of Lippia dulcis.

  • SFE System: Utilize a laboratory-scale SFE pilot unit.

  • Extraction Parameters:

    • Pressure: 12 MPa

    • Temperature: 35 °C

    • Solvent: Supercritical CO2

  • Extraction Process: The supercritical CO2 is passed through the plant material, dissolving the this compound and other nonpolar compounds.

  • Separation: The pressure is then reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate out for collection.

  • Analysis: The resulting extract can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound. Under the specified conditions, extracts can contain approximately 41.9% this compound.

This protocol is based on the methodology described by de Oliveira et al. (2016).

Biosynthesis

The biosynthesis of this compound begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.[2] The initial and committed step is the cyclization of FPP to form (+)-epi-α-bisabolol, a reaction catalyzed by the enzyme (+)-epi-α-bisabolol synthase.[6] Subsequent oxidation reactions, mediated by cytochrome P450 enzymes, convert (+)-epi-α-bisabolol into this compound.[2]

Sensory Evaluation

The sweetness of this compound was initially determined by a human taste panel.[4] For a more standardized assessment of high-potency sweeteners, a sensory evaluation protocol can be employed.

Protocol: Sensory Panel Evaluation of Sweetness Intensity

  • Panelist Selection and Training: Select a panel of trained sensory assessors. Train them to recognize and scale the intensity of sweet taste using reference standards (e.g., solutions of sucrose at varying concentrations).

  • Sample Preparation: Prepare a series of aqueous solutions of this compound at different concentrations. A starting point for concentration can be estimated based on its known sweetness intensity relative to sucrose.

  • Testing Procedure:

    • Present the this compound solutions and a sucrose reference solution to the panelists in a blinded and randomized order.

    • Instruct panelists to rinse their mouths with purified water between samples.

    • Ask panelists to rate the sweetness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS) relative to the sucrose reference.

  • Data Analysis: Analyze the intensity ratings to determine the concentration of this compound that provides a sweetness perception equivalent to a specific concentration of sucrose. This allows for the calculation of its relative sweetness. Note any aftertaste, such as the reported bitterness of this compound.[2]

Signaling Pathway of Sweet Taste

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits.[7][8] While direct studies on this compound's interaction with this receptor are not extensively published, its nature as a sweetener strongly suggests it acts as an agonist for the T1R2/T1R3 receptor. The generally accepted signaling cascade is as follows:

  • Binding: this compound binds to the T1R2/T1R3 receptor on the surface of taste receptor cells in the taste buds.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor then activates a heterotrimeric G-protein, gustducin (B1178931).

  • Second Messenger Production: The α-subunit of gustducin activates phospholipase C (PLCβ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Neurotransmitter Release: The increase in intracellular Ca2+ opens transient receptor potential cation channel subfamily M member 5 (TRPM5) channels, leading to membrane depolarization and the release of ATP as a neurotransmitter.

  • Signal Transduction to Brain: ATP activates purinergic receptors on afferent nerve fibers, which then transmit the sweet taste signal to the brain for processing.

Visualizations

Caption: Chemical structure of (+)-hernandulcin.

hernandulcin_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bisabolol (+)-epi-α-bisabolol FPP->Bisabolol (+)-epi-α-bisabolol synthase This compound This compound Bisabolol->this compound Cytochrome P450 enzymes (Oxidation)

Caption: Biosynthetic pathway of this compound from FPP.

sweet_taste_pathway cluster_cell Taste Receptor Cell cluster_synapse Synapse cluster_brain Brain This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to Gustducin G-protein (Gustducin) T1R2_T1R3->Gustducin Activates PLC Phospholipase C (PLCβ2) Gustducin->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca2+ ER->Ca2 Releases TRPM5 TRPM5 Channel Ca2->TRPM5 Opens Depolarization Membrane Depolarization TRPM5->Depolarization ATP ATP (Neurotransmitter) Depolarization->ATP Triggers Release ATP_out ATP Nerve Afferent Nerve Fiber Brain Sweet Taste Perception Nerve->Brain Signal Transduction

Caption: Simplified signaling pathway for this compound-induced sweet taste perception.

References

Methodological & Application

Application Notes and Protocols for Hernandulcin Extraction from Lippia dulcis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin is a sesquiterpenoid of significant interest due to its intense sweetness, estimated to be over 1000 times that of sucrose (B13894) on a molar basis.[1][2][3] Isolated from the leaves and flowers of Lippia dulcis, this low-calorie sweetener presents a promising alternative to traditional sugars and artificial sweeteners.[4][5] However, its commercial application is currently limited by low natural abundance and the presence of bitter co-extractives like camphor.[4][5][6] These application notes provide detailed protocols for the primary methods of this compound extraction, offering a comparative analysis of their efficacy to aid researchers in optimizing its isolation for further study and development.

Extraction Methodologies: A Comparative Overview

Several methods have been employed for the extraction of this compound from Lippia dulcis, each with distinct advantages and disadvantages in terms of yield, purity, and environmental impact. The most prominent methods include Supercritical Fluid Extraction (SFE), Hydrodistillation, and traditional Solvent Extraction.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various extraction methods, providing a clear comparison of their efficiencies.

Table 1: Supercritical Fluid Extraction (SFE) of this compound

Pressure (MPa)Temperature (°C)Total Extract Yield (%)This compound in Extract (%)
10351.7 ± 0.1Not Reported
12352.6 ± 0.141.9 ± 0.01
14353.1 ± 0.1Not Reported
10402.0 ± 0.1Not Reported
12402.8 ± 0.1Not Reported
14403.4 ± 0.1Not Reported

Data sourced from de Oliveira et al. (2012).[7]

Table 2: Comparative Yields of Different Extraction Methods

Extraction MethodTotal Extract Yield (%)This compound Yield (w/w of plant material)Key Observations
Supercritical Fluid Extraction (12 MPa, 35°C)2.6 ± 0.1~1.09Higher yield and selectivity compared to hydrodistillation.[7]
Hydrodistillation0.6Not explicitly quantified, but lower than SFE.Co-extracts a significant amount of other volatile compounds.[7][8]
Petroleum Ether ExtractionNot explicitly quantified0.004 - 0.154Yields can vary significantly based on plant material and specific protocol.[8]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key extraction methods.

Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂

This method is highly efficient and selective for this compound, yielding a high-purity extract.

Materials and Equipment:

  • Dried and powdered leaves and flowers of Lippia dulcis

  • Supercritical fluid extractor

  • High-purity CO₂

  • Collection vials

  • Analytical balance

  • Grinder

Procedure:

  • Sample Preparation: Air-dry the leaves and flowers of Lippia dulcis until a constant weight is achieved. Grind the dried plant material to a fine powder (particle size of approximately 0.5 mm is recommended to increase surface area).

  • Extractor Setup:

    • Ensure the SFE system is clean and free of any residual solvents or contaminants.

    • Set the desired extraction temperature (e.g., 35°C) and pressure (e.g., 12 MPa).

    • Set the CO₂ flow rate (a typical rate is around 2 L/min).

  • Extraction:

    • Accurately weigh a known amount of the powdered plant material and load it into the extraction vessel.

    • Pressurize the system with CO₂ to the setpoint.

    • Initiate the CO₂ flow through the extraction vessel.

    • The supercritical CO₂ will act as the solvent, dissolving the this compound and other lipophilic compounds.

    • The extract-laden CO₂ then flows to a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collection:

    • Collect the precipitated extract in a pre-weighed collection vial.

    • Continue the extraction for a predetermined time (e.g., 2-3 hours) or until the extraction yield plateaus.

  • Post-Extraction:

    • Depressurize the system safely.

    • Remove the spent plant material from the extraction vessel.

    • Weigh the collected extract to determine the total yield.

    • Analyze the extract for this compound content using methods such as GC-MS or HPLC.[7]

Protocol 2: Hydrodistillation

This is a traditional method for extracting essential oils and other volatile compounds.

Materials and Equipment:

  • Fresh or dried leaves and flowers of Lippia dulcis

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Collection flask

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or dried plant material. If using dried material, it can be coarsely powdered.

  • Apparatus Setup:

    • Place the plant material in a round-bottom flask.

    • Add a sufficient amount of distilled water to cover the plant material completely (typically a 1:10 solid-to-liquid ratio).

    • Set up the Clevenger-type apparatus connected to the flask and a condenser.

  • Distillation:

    • Heat the flask using a heating mantle to bring the water to a boil.

    • The steam will pass through the plant material, volatilizing the this compound and other essential oil components.

    • The steam and volatile compounds will then travel to the condenser, where they will cool and liquefy.

  • Collection:

    • The condensed liquid (a mixture of water and oil) will be collected in the Clevenger apparatus.

    • The oil, being less dense than water, will form a layer on top.

    • Continue the distillation for a set period (e.g., 3-4 hours).

  • Separation and Drying:

    • Once the distillation is complete, carefully collect the oil layer using a separatory funnel.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Weigh the final oil to determine the yield.

    • Analyze the composition of the essential oil for its this compound content.

Protocol 3: Solvent Extraction with Petroleum Ether

This is a classic solid-liquid extraction method using a non-polar solvent.

Materials and Equipment:

  • Air-dried and powdered leaves and flowers of Lippia dulcis

  • Petroleum ether

  • Soxhlet apparatus or a flask for maceration

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Sample Preparation: Air-dry and finely powder the plant material.

  • Extraction:

    • Maceration: Submerge a known quantity of the powdered plant material in petroleum ether in a sealed flask. Allow it to stand for an extended period (e.g., 24-48 hours) with occasional shaking.

    • Soxhlet Extraction: Place the powdered plant material in a thimble within a Soxhlet apparatus. Continuously extract with petroleum ether for several hours (e.g., 6-8 hours).

  • Filtration and Concentration:

    • After the extraction period, filter the mixture to separate the plant residue from the solvent extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the petroleum ether.

  • Drying and Analysis:

    • The resulting crude extract should be dried to a constant weight.

    • Determine the total yield of the extract.

    • The crude extract will likely require further purification steps, such as column chromatography, to isolate this compound.[9]

Visualized Workflows

The following diagrams illustrate the workflows for the described extraction methods.

SFE_Workflow plant Lippia dulcis (Dried, Ground) sfe Supercritical Fluid Extractor plant->sfe separator Separator sfe->separator Extract-laden CO2 co2 Supercritical CO2 co2->sfe extract This compound-Rich Extract separator->extract Precipitation gas_co2 Gaseous CO2 (Recycled) separator->gas_co2

Supercritical Fluid Extraction (SFE) Workflow

Hydrodistillation_Workflow plant Lippia dulcis (Fresh or Dried) distillation Hydrodistillation (Clevenger) plant->distillation condenser Condenser distillation->condenser Steam & Volatiles water Water water->distillation collection Collection & Separation condenser->collection oil Essential Oil (this compound) collection->oil hydrosol Hydrosol collection->hydrosol

Hydrodistillation Workflow

Solvent_Extraction_Workflow plant Lippia dulcis (Dried, Powdered) extraction Solvent Extraction (Maceration/Soxhlet) plant->extraction filtration Filtration extraction->filtration solvent Petroleum Ether solvent->extraction evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation Filtrate crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Solvent Extraction Workflow

Concluding Remarks

The choice of extraction method for this compound from Lippia dulcis depends on the specific goals of the research. Supercritical Fluid Extraction offers the highest yield and selectivity, making it ideal for obtaining a high-purity product for analytical or developmental purposes. Hydrodistillation is a simpler, more traditional method suitable for obtaining an essential oil profile but is less efficient for targeted this compound extraction. Solvent extraction, while straightforward, often results in lower yields and requires further purification steps. These protocols and comparative data serve as a foundational guide for researchers to select and implement the most appropriate method for their applications.

References

Application Notes and Protocols for the Chemical Synthesis of Hernandulcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin is a naturally occurring sesquiterpenoid known for its intense sweetness, estimated to be over 1000 times sweeter than sucrose.[1] Isolated from the plant Lippia dulcis, its unique structure and potent biological activity have garnered significant interest in the fields of medicinal chemistry and drug development.[1][2] These application notes provide detailed protocols for both the stereoselective synthesis of (+)-Hernandulcin and the racemic synthesis of this compound, offering researchers a comprehensive guide for its laboratory-scale production.

Chemical Structure

This compound is a bisabolane-type sesquiterpene with the chemical formula C₁₅H₂₄O₂.[2] Its structure features a cyclohexenone ring and a hydroxylated acyclic side chain. The sweet taste of this compound is attributed to the presence of the hydroxyl and carbonyl groups.

Synthetic Protocols

Two primary synthetic routes are detailed below: a stereoselective synthesis to yield the biologically active (+)-enantiomer and a racemic synthesis.

Stereoselective Synthesis of (+)-Hernandulcin

This multi-step synthesis starts from (+)-neoisopulegol and yields the natural enantiomer of this compound.[3]

Experimental Protocol:

  • Metallation and Alkylation:

    • To a solution of (+)-neoisopulegol in hexane (B92381), add t-BuOK and n-BuLi at -10 °C and stir for 2 hours.

    • Add prenyl bromide (3-methyl-2-butenyl bromide) to the reaction mixture at -10 °C and allow it to warm to room temperature over 1 hour.

  • Epoxidation:

    • The crude product from the previous step is dissolved in toluene.

    • Add tert-butylhydroperoxide (TBHP) and a catalytic amount of VO(acac)₂.

    • Stir the reaction at room temperature for 13 hours.

  • Reduction of Epoxide:

    • The resulting epoxide is dissolved in THF and cooled to 0 °C.

    • Add LiAlH₄ and stir for 5 hours.

    • The resulting diol can be purified by crystallization from n-hexane at low temperatures (-50 °C to -30 °C).[3]

  • Oxidation:

    • Dissolve the purified diol in CH₂Cl₂ and cool to 0 °C.

    • Add Dess-Martin periodinane (DMP) and allow the mixture to warm to room temperature and stir for 14 hours.

  • Silyl (B83357) Protection:

    • To the crude product from the previous step, dissolved in a 2:1 mixture of CH₂Cl₂ and pyridine, add TMSCl.

    • Stir at room temperature for 13 hours.

  • Formation of Silyl Enol Ether:

    • The protected compound is dissolved in THF and cooled to -78 °C.

    • Add LDA and then TMSCl or TESCl, and allow the reaction to warm to room temperature.

  • Dehydrogenation:

    • The silyl enol ether is subjected to dehydrogenation. While various methods can be employed, the use of Pd(TFA)₂ with a Na₂HPO₄ buffer has been explored to mitigate acidity.[3]

  • Deprotection:

    • The final protected intermediate is dissolved in MeCN.

    • Add tetra-n-butylammonium fluoride (B91410) (TBAF) and stir at room temperature for 2 hours to yield (+)-Hernandulcin.[3]

Racemic Synthesis of this compound

This procedure provides a more direct route to a mixture of this compound stereoisomers.[4]

Experimental Protocol:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a reaction vessel under a nitrogen atmosphere, dissolve lithium diisopropylamide (0.92 g, 8.5 mmol) and a few milligrams of 2,2'-dipyridyl in 15 ml of anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -15 °C.

  • Addition of Ketones:

  • Reaction and Quenching:

    • Stir the reaction mixture for 5 minutes.

    • Quench the reaction by adding 10% aqueous ammonium (B1175870) chloride.

  • Extraction and Purification:

    • Extract the product into diethyl ether (3 x 20 ml).

    • The combined organic layers are then purified to yield racemic this compound.

Data Presentation

Synthesis RouteStepKey ReagentsTemperature (°C)TimeYield (%)Reference
Stereoselective Metallation & Alkylationt-BuOK, n-BuLi, prenyl bromide-10 to RT3 h84[3]
EpoxidationTBHP, VO(acac)₂RT13 h95[3]
Reduction of EpoxideLiAlH₄05 h85[3]
OxidationDess-Martin periodinane0 to RT14 h-[3]
Silyl ProtectionTMSCl, pyridineRT13 h-[3]
Silyl Enol Ether FormationLDA, TMSCl/TESCl-78 to RT--[3]
DehydrogenationPd(TFA)₂RT--[3]
DeprotectionTBAFRT2 h92[3]
Racemic CondensationLDA, 3-methyl-2-cyclohexen-1-one, 6-methyl-5-hepten-2-one-155 min~50[4]

Purification of Synthetic this compound

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common methods include:

  • Crystallization: As demonstrated in the stereoselective synthesis, intermediates like the diol can be effectively purified by crystallization from solvents such as n-hexane at low temperatures.[3]

  • Chromatography: Column chromatography is a standard method for purifying organic compounds. For this compound, a common system involves silica (B1680970) gel as the stationary phase and a mixture of hexane and acetone (B3395972) as the mobile phase. Preparative thin-layer chromatography (TLC) can also be employed for smaller scale purification.

Visualizations

stereoselective_synthesis_workflow start (+)-Neoisopulegol step1 Metallation & Alkylation start->step1 t-BuOK, n-BuLi, prenyl bromide step2 Epoxidation step1->step2 TBHP, VO(acac)₂ step3 Reduction of Epoxide step2->step3 LiAlH₄ step4 Oxidation step3->step4 DMP step5 Silyl Protection step4->step5 TMSCl step6 Silyl Enol Ether Formation step5->step6 LDA, TMSCl step7 Dehydrogenation step6->step7 Pd(TFA)₂ step8 Deprotection step7->step8 TBAF end (+)-Hernandulcin step8->end

Caption: Stereoselective synthesis workflow for (+)-Hernandulcin.

racemic_synthesis_workflow start1 3-Methyl-2-cyclohexen-1-one step1 Condensation start1->step1 start2 6-Methyl-5-hepten-2-one start2->step1 LDA, THF, -15°C end Racemic this compound step1->end

Caption: Racemic synthesis workflow for this compound.

References

High-performance liquid chromatography (HPLC) for Hernandulcin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hernandulcin is a sesquiterpenoid that is about 1000 times sweeter than sucrose, first isolated from the plant Lippia dulcis.[1] Its potential as a natural, low-calorie sweetener has garnered significant interest in the food and pharmaceutical industries.[2][3] High-performance liquid chromatography (HPLC) is a crucial analytical technique for the identification and quantification of this compound in plant extracts and final products, ensuring quality control and facilitating research and development.[4][5] This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC).

Analytical Method

The following method is a recommended starting point for the HPLC analysis of this compound. Optimization and validation are recommended for specific matrices and analytical objectives.

Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 35-65% B10-30 min: 65-85% B30-40 min: 85-35% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV-Vis Detector at 225 nm and 285 nm
Injection Volume 10 µL

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical data for a validated HPLC method for this compound analysis to serve as a guideline. Actual validation data must be generated for the specific method and laboratory.

ParameterResult
Retention Time (tR) ~15-20 min
Linearity (R²) > 0.999
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Experimental Protocols

1. Standard Preparation

A significant challenge in the analysis of this compound is the lack of commercially available standards.[4] Therefore, a pure reference standard must be isolated from Lippia dulcis or synthesized.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of HPLC-grade methanol (B129727).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from Lippia dulcis leaves)

Given that this compound is thermolabile, extraction methods that avoid high temperatures are preferable.[4] Supercritical fluid extraction (SFE) has been shown to be an effective method.[4]

  • Supercritical Fluid Extraction (SFE):

    • Grind dried leaves of Lippia dulcis to a fine powder.

    • Perform SFE using carbon dioxide as the solvent at approximately 12 MPa and 35°C.[6]

    • Collect the extract and dissolve a known amount in methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

  • Ultrasonic Extraction:

    • Weigh 1.0 g of powdered, dried plant material into a conical flask.

    • Add 20 mL of methanol to the flask.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the plant residue with an additional 20 mL of methanol to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm syringe filter before analysis.

3. Stability Studies

Preliminary stability studies have shown that this compound is relatively stable to hydrolysis over a wide pH range at temperatures up to about 60°C.[3]

  • Protocol:

    • Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 7, and 10).

    • Store the solutions at different temperatures (e.g., room temperature and 60°C).

    • Analyze the samples by HPLC at specified time intervals to monitor for degradation.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant_material Lippia dulcis Leaves grinding Grinding plant_material->grinding extraction Extraction (SFE or Sonication) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System filtration->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification final_report final_report quantification->final_report Final Report

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship This compound This compound properties Properties This compound->properties analysis Analytical Techniques This compound->analysis applications Applications This compound->applications sweetness High Sweetness properties->sweetness low_calorie Low-Calorie properties->low_calorie natural_origin Natural Origin properties->natural_origin hplc HPLC analysis->hplc gc_ms GC-MS (for confirmation) analysis->gc_ms nmr NMR (for structure) analysis->nmr food_beverage Food & Beverage applications->food_beverage pharmaceutical Pharmaceuticals applications->pharmaceutical

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Hernandulcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of hernandulcin, a sesquiterpenoid natural product renowned for its intense sweetness. The information compiled here is intended to guide researchers in the structural elucidation, characterization, and purity assessment of this compound.

Introduction

This compound is a bisabolane-type sesquiterpenoid isolated from the plant Lippia dulcis.[1] Its structure was first elucidated by Compadre et al. in 1985 through spectroscopic methods and chemical synthesis.[2][3] NMR spectroscopy is an indispensable tool for the unambiguous identification and structural analysis of this compound. This document presents the key ¹H and ¹³C NMR spectral data and outlines the experimental protocols for acquiring and interpreting NMR data for this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for (+)-hernandulcin. The data has been compiled from published literature and spectral databases. It is important to note that chemical shifts can vary slightly depending on the solvent, concentration, and instrument parameters.

Table 1: ¹³C NMR Spectroscopic Data for (+)-Hernandulcin

Carbon No.Chemical Shift (δ) in ppm
1200.8
2127.2
3161.6
432.7
540.8
651.5
7 (C-1')72.8
8 (C-2')41.5
9 (C-3')22.4
10 (C-4')124.5
11 (C-5')131.4
12 (C-6')25.7
13 (C-7')17.6
14 (CH₃ at C-3)23.4
15 (CH₃ at C-1')29.8

Solvent: CDCl₃, Reference: J. Nat. Prod., 69, 1417 (2006) via SpectraBase

Experimental Protocols

The following are generalized protocols for the NMR analysis of this compound, adaptable for various NMR spectrometers.

Sample Preparation
  • Isolation and Purification: Isolate this compound from Lippia dulcis plant material using appropriate extraction and chromatographic techniques (e.g., column chromatography, HPLC).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for sesquiterpenoids.

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

1D NMR Spectroscopy Protocol (¹H and ¹³C)
  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the solvent peak or TMS.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

2D NMR Spectroscopy Protocols (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Pulse Sequence: Standard COSY or DQF-COSY sequence.

    • Parameters: Optimize spectral widths in both dimensions to cover all proton signals. Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Sequence: Standard HSQC sequence with gradient selection.

    • Parameters: Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1). Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.

    • Pulse Sequence: Standard HMBC sequence with gradient selection.

    • Parameters: Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. Optimize the long-range coupling delay for a value between 4-10 Hz.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the NMR-based structural elucidation of a natural product like this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (1H, 13C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Structural Information Processing Data Processing & Peak Picking NMR_1D->Processing NMR_2D->Processing Assignment_1D 1D Spectral Assignment Processing->Assignment_1D Assignment_2D 2D Correlation Analysis Assignment_1D->Assignment_2D Structure_Proposal Structure Proposal Assignment_2D->Structure_Proposal Structure_Validation Structure Validation Structure_Proposal->Structure_Validation Consistency Check

NMR Data Acquisition and Analysis Workflow

Structure Elucidation Pathway

The structural elucidation of this compound using NMR spectroscopy follows a logical pathway that integrates data from various experiments.

Structure_Elucidation_Pathway Start Start with Purified this compound H1_NMR 1H NMR: Proton chemical shifts, multiplicities, integrations Start->H1_NMR C13_NMR 13C NMR & DEPT: Number and type of carbons (C, CH, CH2, CH3) Start->C13_NMR COSY_NMR COSY: Identify 1H-1H spin systems (proton connectivity) H1_NMR->COSY_NMR Provides basis for HSQC_NMR HSQC: Connect protons to directly attached carbons C13_NMR->HSQC_NMR Provides basis for COSY_NMR->HSQC_NMR Aids in assignment HMBC_NMR HMBC: Connect fragments via long-range 1H-13C correlations HSQC_NMR->HMBC_NMR Defines fragments Final_Structure Propose and Confirm this compound Structure HMBC_NMR->Final_Structure Assembles fragments

Logical Flow for this compound Structure Elucidation by NMR

Conclusion

NMR spectroscopy is a powerful and essential technique for the analysis of this compound. The data and protocols provided in these application notes serve as a comprehensive guide for researchers working with this intensely sweet natural product. For definitive structural assignment, a complete set of 1D and 2D NMR experiments is highly recommended, and comparison with authenticated reference standards or published data is crucial.

References

Hernandulcin: Application Notes and Protocols for Use as a Non-Caloric Sweetener in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin is a naturally occurring, intensely sweet sesquiterpenoid isolated from the leaves and flowers of the Lippia dulcis plant.[1][2] Its potent sweetness, estimated to be over 1000 times that of sucrose (B13894) on a weight basis, positions it as a promising non-caloric sweetener for applications in food science and pharmaceuticals.[3][4] Preliminary studies have indicated that this compound is non-cariogenic and exhibits a favorable preliminary safety profile, being non-toxic and non-mutagenic in initial assessments.[3][4] However, it is not yet approved by regulatory agencies such as the FDA or EFSA. Key challenges to its widespread adoption include a characteristic bitter aftertaste and its low natural abundance.[1]

These application notes provide a comprehensive overview of the key characteristics of this compound and detailed protocols for its extraction, purification, and sensory evaluation to facilitate further research and development.

Physicochemical Properties and Safety Data

A summary of the quantitative data for this compound is presented in Table 1. This information is crucial for formulation development and safety assessment.

PropertyValueReferences
Sweetness Intensity >1000 times sweeter than sucrose[1][3]
Molecular Formula C₁₅H₂₄O₂[2]
Molar Mass 236.35 g/mol [2]
Water Solubility Approximately 0.5 g/L[4]
Acute Toxicity (Mice) LD₅₀ > 1 g/kg body weight
Mutagenicity Non-mutagenic (Salmonella typhimurium assay)[3][4]
Regulatory Status Not approved by FDA or EFSA

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and sensory analysis of this compound.

Extraction of this compound from Lippia dulcis

This compound can be extracted from the dried leaves of Lippia dulcis using various methods. Supercritical fluid extraction (SFE) is a green and efficient technique.

Protocol: Supercritical Fluid Extraction (SFE)

  • Preparation of Plant Material:

    • Dry the leaves of Lippia dulcis at room temperature until a constant weight is achieved.

    • Grind the dried leaves to a fine powder to increase the surface area for extraction.

  • Supercritical Fluid Extraction:

    • Apparatus: A laboratory-scale supercritical fluid extractor.

    • Supercritical Fluid: Carbon dioxide (CO₂).

    • Procedure:

      • Pack the ground plant material into the extraction vessel.

      • Set the extraction conditions to a pressure of 12 MPa and a temperature of 35°C for optimal yield and purity.[5]

      • Pump supercritical CO₂ through the extraction vessel at a constant flow rate.

      • Collect the extract by depressurizing the CO₂ in a separation vessel, causing the this compound to precipitate. The total yield of the extract under these conditions is approximately 2.6%.[5]

Purification of this compound

The crude extract obtained from SFE requires further purification to isolate this compound. A two-step process involving preparative thin-layer chromatography (TLC) followed by high-performance liquid chromatography (HPLC) is effective.

Protocol: Purification by Preparative TLC and HPLC

  • Preparative Thin-Layer Chromatography (Pre-purification):

    • Stationary Phase: Silica (B1680970) gel 60G plates (20 x 20 cm).

    • Mobile Phase: Hexane:Acetone (17:3 v/v).[5]

    • Procedure:

      • Dissolve the crude SFE extract in a minimal amount of a suitable solvent (e.g., acetone).

      • Apply the dissolved extract as a band onto the preparative TLC plate.

      • Develop the plate in a chamber saturated with the mobile phase.

      • Visualize the bands under UV light or by staining. The band corresponding to this compound (Rf ≈ 0.5) should be scraped off the plate.[5]

      • Elute the this compound from the silica gel using a polar solvent like ethyl acetate (B1210297) or methanol (B129727).

      • Evaporate the solvent to obtain a pre-purified this compound extract.

  • High-Performance Liquid Chromatography (Final Purification):

    • System: A preparative HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of methanol and water is commonly used for separating terpenes. A starting condition of 50:50 (v/v) methanol:water, gradually increasing the methanol concentration, can be effective.

    • Flow Rate: Typically in the range of 2-5 mL/min for a preparative column of this size.

    • Detection: UV detection at a wavelength of 230 nm.

    • Procedure:

      • Dissolve the pre-purified extract in the mobile phase.

      • Inject the sample onto the HPLC column.

      • Run the gradient program and collect the fraction corresponding to the this compound peak.

      • Evaporate the solvent from the collected fraction to obtain pure this compound.

Sensory Evaluation of this compound

To characterize the sensory properties of this compound, particularly its intense sweetness and noted aftertaste, a combination of Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) profiling is recommended.

Protocol: Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) Profiling

  • Panelist Selection and Training:

    • Recruit 10-12 panelists with prior experience in sensory evaluation of sweeteners.

    • Conduct training sessions to familiarize panelists with the sensory attributes of high-intensity sweeteners, including sweetness, bitterness, metallic taste, and aftertaste. Use reference standards for each attribute.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound at varying concentrations.

    • Prepare a sucrose solution of known concentration (e.g., 5% w/v) as a reference for sweetness intensity.

  • Quantitative Descriptive Analysis (QDA):

    • Objective: To quantify the intensity of different sensory attributes.

    • Procedure:

      • Present the prepared samples to the panelists in a randomized order.

      • Ask panelists to rate the intensity of predefined attributes (e.g., sweetness, bitterness, metallic taste, sweet aftertaste, bitter aftertaste) on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

      • Analyze the data to generate a sensory profile of this compound.

  • Time-Intensity (TI) Profiling:

    • Objective: To measure the perception of sweetness and aftertaste over time.

    • Procedure:

      • Provide panelists with a sample of the this compound solution.

      • Instruct them to start a timer upon tasting the sample and continuously rate the perceived intensity of sweetness on a computerized system.

      • Continue the rating for a predetermined duration (e.g., 2-3 minutes) to capture the onset, maximum intensity, and decay of the sweet taste, as well as the emergence and duration of any aftertaste.

      • Analyze the data to generate time-intensity curves for sweetness and aftertaste.

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

cluster_extraction Extraction Workflow plant Dried Lippia dulcis Leaves grinding Grinding plant->grinding sfe Supercritical Fluid Extraction (CO2) grinding->sfe crude Crude this compound Extract sfe->crude

Figure 1. Workflow for the extraction of this compound.

cluster_purification Purification Workflow crude Crude Extract tlc Preparative TLC crude->tlc pre_purified Pre-purified this compound tlc->pre_purified hplc Preparative HPLC pre_purified->hplc pure Pure this compound hplc->pure

Figure 2. Workflow for the purification of this compound.

cluster_pathway Sweet Taste Receptor Signaling Pathway This compound This compound receptor Sweet Taste Receptor (T1R2/T1R3) This compound->receptor g_protein G-protein (Gustducin) Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3 IP3 Production plc->ip3 ca_release Ca2+ Release from ER ip3->ca_release trpm5 TRPM5 Channel Activation ca_release->trpm5 depolarization Cell Depolarization trpm5->depolarization neurotransmitter Neurotransmitter Release depolarization->neurotransmitter signal Signal to Brain (Sweet Perception) neurotransmitter->signal

Figure 3. This compound's activation of the sweet taste signaling pathway.

Stability and Application in Food Matrices

Preliminary studies indicate that this compound is relatively stable over a wide pH range at room temperature.[6] However, degradation can occur at elevated temperatures.[6] When considering its application in food products, it is essential to conduct stability studies within the specific food matrix.

Protocol: Stability Assessment in a Model Beverage System

  • Preparation of Model Beverage:

    • Prepare a citrate-phosphate buffer solution at different pH levels relevant to food products (e.g., pH 3.0, 5.0, and 7.0).

  • Sample Preparation:

    • Dissolve a known concentration of purified this compound in the model beverage at each pH.

  • Storage Conditions:

    • Store the samples at different temperatures, including refrigerated (4°C), ambient (25°C), and accelerated (40°C) conditions.

  • Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw aliquots from each sample.

    • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

    • Monitor for the appearance of degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics and calculate the shelf-life of this compound under the tested conditions.

Conclusion

This compound presents a significant opportunity as a natural, high-intensity, non-caloric sweetener. The protocols outlined in these application notes provide a framework for its extraction, purification, and comprehensive sensory evaluation. Further research, particularly in optimizing its taste profile and conducting long-term safety assessments, is crucial for its successful commercialization in the food and pharmaceutical industries. The provided workflows and signaling pathway diagram offer a visual guide to the key processes involved in this compound research and its mechanism of action.

References

Applications of Hernandulcin in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin is a naturally occurring sesquiterpenoid isolated from the plant Lippia dulcis.[1] Traditionally, the plant has been used in Mexican herbal medicine to treat respiratory conditions such as coughs and bronchitis.[1] The compound is notable for its intense sweetness, estimated to be over 1000 times that of sucrose, which has led to its investigation as a potential low-calorie, non-cariogenic sweetening agent.[2][3] Beyond its sweetness, this compound has demonstrated a range of pharmacological activities, including antispasmodic, anti-inflammatory, and antibacterial effects, making it a compound of interest for various pharmaceutical formulations.[1] However, challenges such as a lingering bitter aftertaste and low natural abundance have hindered its widespread commercialization.[1]

This document provides detailed application notes and experimental protocols for leveraging the properties of this compound in pharmaceutical research and development.

Physicochemical and Toxicological Properties

This compound's potential in pharmaceutical formulations is underpinned by its chemical structure and preliminary safety profile.

PropertyValue / ObservationReference
Chemical Formula C₁₅H₂₄O₂[4]
Molar Mass 236.35 g/mol [4]
Sweetness Intensity >1000 times sweeter than sucrose[2][3]
Acute Oral Toxicity (Mice) LD₅₀ > 1 g/kg[5]
Mutagenicity (Ames Test) Non-mutagenic[2][3]

Pharmaceutical Applications and Protocols

Oral Care Formulations (Non-Cariogenic Sweetener)

This compound's intense sweetness and non-cariogenic nature make it an excellent candidate for sweetening oral hygiene products like mouthwashes and toothpastes.[1][6]

Application Note: this compound can be used to mask the unpleasant taste of other active ingredients in oral care products and to provide a pleasant, sweet flavor without contributing to tooth decay. Its minty aftertaste can also enhance the refreshing sensation of these products.[4]

Experimental Protocol: Formulation of a this compound-Sweetened Mouthwash

This protocol outlines the preparation of a basic, experimental mouthwash formulation incorporating this compound.

Materials:

  • This compound

  • Ethanol (B145695) (95%)

  • Sorbitol (70% solution)

  • Peppermint oil

  • Purified water

  • Beakers, graduated cylinders, magnetic stirrer, and pH meter

Procedure:

  • Preparation of the Vehicle: In a beaker, combine 10-20% (v/v) ethanol and 10-20% (v/v) sorbitol solution.

  • Dissolution of this compound: Accurately weigh the desired amount of this compound (e.g., 0.01-0.05% w/v) and dissolve it in the ethanol/sorbitol mixture with gentle stirring.

  • Addition of Flavoring Agent: Add a small amount of peppermint oil (e.g., 0.1-0.2% v/v) to the mixture and stir until fully dispersed.

  • Final Volume Adjustment: Slowly add purified water to the mixture while stirring continuously until the final desired volume is reached.

  • pH Adjustment: Measure the pH of the final solution and adjust to a neutral pH (around 7.0) using a suitable pH adjuster if necessary.

  • Filtration and Storage: Filter the mouthwash to remove any particulate matter and store it in a well-closed container at room temperature, protected from light.

Experimental Workflow for Mouthwash Formulation

G start Start prep_vehicle Prepare Ethanol/ Sorbitol Vehicle start->prep_vehicle dissolve_hern Dissolve this compound prep_vehicle->dissolve_hern add_flavor Add Flavoring Agent dissolve_hern->add_flavor adjust_vol Adjust Volume with Purified Water add_flavor->adjust_vol adjust_ph Adjust pH to Neutral adjust_vol->adjust_ph filter_store Filter and Store adjust_ph->filter_store end_node End filter_store->end_node

Mouthwash Formulation Workflow
Antibacterial Applications

Recent studies have indicated that this compound exhibits selective antibacterial activity.

Application Note: this compound has shown moderate activity against pathogenic gut bacteria such as Staphylococcus aureus, Escherichia coli, and Helicobacter pylori, while demonstrating weak toxicity towards beneficial bacteria like Lactobacillus sp. and Bifidobacterium bifidum.[7][8] This suggests its potential use in formulations targeting specific gut pathogens while preserving the natural microbiota.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is a generalized method for determining the MIC of this compound against a target bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in decreasing concentrations of this compound across the plate.

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it in broth to the desired final concentration (e.g., 5 x 10⁵ CFU/mL). Add 100 µL of the diluted inoculum to each well.

  • Controls: Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Data on Antibacterial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus214–465[8]
Escherichia coli214–465[8]
Helicobacter pylori214–465[8]
Lactobacillus sp.>1000[7][8]
Bifidobacterium bifidum>1000[7][8]
Anti-inflammatory Formulations

The traditional use of Lippia dulcis for respiratory ailments suggests potential anti-inflammatory properties. While direct evidence for this compound's anti-inflammatory mechanism is limited, the activity of other sesquiterpenes provides a plausible model.

Application Note: Many sesquiterpene lactones are known to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound may act through a similar mechanism, making it a candidate for development in topical or systemic anti-inflammatory formulations.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates DNA DNA NFkappaB_nuc->DNA binds to ProInflam Pro-inflammatory Gene Transcription DNA->ProInflam This compound This compound This compound->IKK inhibits (hypothesized) Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IKK

Hypothesized NF-κB Inhibition
Antispasmodic Applications

The traditional use of Lippia dulcis for treating coughs and bronchitis aligns with the observed antispasmodic properties of this compound.[1]

Application Note: this compound has been shown to have antispasmodic effects, which could be beneficial in formulations for respiratory conditions or gastrointestinal disorders characterized by smooth muscle spasms.

Experimental Protocol: Assessment of Antispasmodic Activity on Isolated Smooth Muscle

This protocol provides a general framework for evaluating the antispasmodic effect of this compound on isolated smooth muscle tissue, such as guinea pig ileum.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂)

  • Isotonic transducer and data acquisition system

  • Spasmogen (e.g., acetylcholine, histamine)

  • This compound solution

Procedure:

  • Tissue Preparation: Mount a segment of the isolated smooth muscle in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension.

  • Induction of Contraction: Add a spasmogen (e.g., acetylcholine) to the organ bath to induce a sustained contraction of the muscle tissue.

  • Application of this compound: Once a stable contraction is achieved, add this compound to the bath in a cumulative or non-cumulative manner, recording the relaxation response.

  • Data Analysis: Measure the amplitude of relaxation at each concentration of this compound. Calculate the percentage of inhibition of the induced contraction. An IC₅₀ value (the concentration of this compound that causes 50% inhibition of the contraction) can be determined from the concentration-response curve.

Logical Relationship for Antispasmodic Action

G Spasmogen Spasmogen (e.g., Acetylcholine) Smooth_Muscle Smooth Muscle Contraction Spasmogen->Smooth_Muscle induces Relaxation Muscle Relaxation Smooth_Muscle->Relaxation leads to This compound This compound This compound->Smooth_Muscle inhibits

Antispasmodic Effect Logic

Safety and Regulatory Considerations

Preliminary toxicological studies have indicated that this compound is not acutely toxic and does not show mutagenic properties in the Ames test.[1][2][3] However, it is important to note that this compound is not yet approved as a food additive or pharmaceutical ingredient by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA).[1] Further comprehensive, long-term safety assessments are required before it can be considered for widespread use in pharmaceutical products.

Protocol: Mutagenicity Assessment using the Ames Test

This protocol is a summary of the Ames test (bacterial reverse mutation test) to evaluate the mutagenic potential of this compound.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • S9 mix (for metabolic activation)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation of Test Mixture: In a test tube, combine the bacterial strain, this compound at various concentrations, and either a buffer or the S9 mix.

  • Plating: Add molten top agar to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that this compound is mutagenic under the tested conditions.

Conclusion

This compound presents a compelling profile for various pharmaceutical applications, primarily as a non-cariogenic sweetener in oral care products, and potentially as an antibacterial, anti-inflammatory, or antispasmodic agent. The protocols provided herein offer a foundational framework for researchers to explore these applications. Further research is warranted to fully elucidate the mechanisms of action, particularly for its anti-inflammatory and antispasmodic effects, and to conduct the necessary long-term safety studies to support its regulatory approval and translation into clinical use.

References

Application Notes and Protocols for Hernandulcin as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hernandulcin, a sesquiterpenoid first isolated from the plant Lippia dulcis, has garnered significant interest in the field of drug discovery due to its unique portfolio of biological activities.[1][2] Initially identified for its intense sweetness, approximately 1000 times that of sucrose, its potential extends far beyond being a simple sugar substitute.[1][2] This has led to its investigation as a lead compound for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the extraction, characterization, and biological evaluation of this compound to facilitate its exploration in drug discovery programs.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a concise overview of its biological and physical properties.

PropertyValueTest Model/MethodReference
Sweetness >1000 times sweeter than sucroseHuman taste panel[2]
Acute Oral Toxicity LD50 > 2 g/kgMice[3]
Mutagenicity Non-mutagenicSalmonella typhimurium (Ames test)[2]
Antibacterial Activity (MIC)
Staphylococcus aureus214-465 µg/mLBroth microdilution[4]
Escherichia coli214-465 µg/mLBroth microdilution[4]
Helicobacter pylori214-465 µg/mLBroth microdilution[4]
Lactobacillus sp.>1 mg/mLBroth microdilution[4][5]
Bifidobacterium bifidum>1 mg/mLBroth microdilution[4][5]

Experimental Protocols

Extraction and Purification of this compound from Lippia dulcis

This protocol outlines two common methods for the extraction and subsequent purification of this compound from the dried leaves of Lippia dulcis.

1.1. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green chemistry technique that utilizes supercritical CO2 as a solvent, offering high selectivity and efficiency.

  • Materials:

    • Dried and powdered leaves of Lippia dulcis

    • Supercritical fluid extractor

    • CO2 (SFC grade)

    • Ethanol (optional co-solvent)

  • Protocol:

    • Pack the extraction vessel of the SFE system with the dried, powdered plant material.

    • Set the extraction parameters. Optimal conditions have been reported to be a pressure of 12 MPa and a temperature of 35°C.[3]

    • Initiate the extraction with supercritical CO2. The flow rate should be optimized based on the system's specifications.

    • The extracted this compound is collected in a separator vessel by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving the extract behind.

    • The total yield of the extract can be determined gravimetrically.

1.2. Hydrodistillation

A traditional method for extracting volatile compounds.

  • Materials:

    • Dried leaves of Lippia dulcis

    • Clevenger-type apparatus

    • Distilled water

    • Heating mantle

  • Protocol:

    • Place the dried plant material in a round-bottom flask and add distilled water (e.g., a 1:10 plant material to water ratio).

    • Set up the Clevenger apparatus for hydrodistillation.

    • Heat the flask to boiling and continue the distillation for at least 3 hours.

    • The essential oil containing this compound will be collected in the Clevenger trap.

    • Separate the oil from the aqueous phase.

1.3. Purification by Chromatography

  • Thin-Layer Chromatography (TLC):

    • Prepare TLC plates with silica (B1680970) gel 60 F254.

    • Dissolve the crude extract in a suitable solvent (e.g., chloroform).

    • Spot the dissolved extract onto the baseline of the TLC plate.

    • Develop the plate in a chamber with a mobile phase of hexane:acetone (e.g., 85:15 v/v).

    • Visualize the separated compounds under UV light (254 nm) or by using a vanillin-sulfuric acid spray reagent. The spot corresponding to this compound can be identified by comparing its Rf value to a standard.

  • High-Performance Liquid Chromatography (HPLC):

    • Use a C18 reverse-phase column.

    • Prepare a mobile phase of methanol (B129727) and water, and run a gradient elution program.

    • Inject the partially purified extract onto the HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the fraction corresponding to the this compound peak.

    • Confirm the purity of the collected fraction by re-injecting it into the HPLC system.

Characterization of this compound

This section provides protocols for the structural elucidation and confirmation of this compound.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Protocol:

    • Use a GC-MS system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS).

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use a temperature program for the oven, for example, starting at 60°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/min.

    • The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

    • The identity of this compound can be confirmed by comparing its mass spectrum and retention time with a reference standard or library data.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Dissolve the purified this compound in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The chemical shifts and coupling constants should be compared with published data for this compound to confirm its structure.

Biological Activity Assays

3.1. Ames Test for Mutagenicity

This protocol is a standardized assay to assess the mutagenic potential of a compound.[6][7][8]

  • Materials:

    • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

    • Top agar (B569324)

    • Minimal glucose agar plates

    • This compound dissolved in a suitable solvent (e.g., DMSO)

    • Positive and negative controls

    • S9 metabolic activation system (optional, to test for metabolites' mutagenicity)

  • Protocol:

    • Prepare overnight cultures of the Salmonella strains.

    • In a test tube, mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used).

    • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48 hours.

    • Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.

3.2. In Vitro Anti-Inflammatory Activity (Protein Denaturation Assay)

This assay screens for anti-inflammatory potential by measuring the inhibition of protein denaturation.[9][10][11][12][13]

  • Materials:

    • Bovine serum albumin (BSA) or egg albumin

    • Phosphate buffered saline (PBS, pH 6.4)

    • This compound dissolved in a suitable solvent

    • Positive control (e.g., diclofenac (B195802) sodium)

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction mixture containing the protein solution (e.g., 0.2% BSA) and different concentrations of this compound.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • A higher percentage of inhibition indicates greater anti-inflammatory activity.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound begins with farnesyl pyrophosphate (FPP) in the sesquiterpene pathway.[1]

Hernandulcin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bisabolol (+)-epi-α-Bisabolol FPP->Bisabolol (+)-epi-α-bisabolol synthase This compound This compound Bisabolol->this compound Cytochrome P450 (Oxidation)

Caption: Biosynthetic pathway of this compound from FPP.

Proposed Interaction with Sweet Taste Receptor

The sweet taste of this compound is believed to be mediated by the T1R2/T1R3 G-protein coupled receptor. Structure-activity relationship studies suggest a three-point interaction is crucial for its sweetness.[14][15][16][17]

Hernandulcin_Receptor_Interaction cluster_receptor T1R2/T1R3 Sweet Taste Receptor VFT_T1R2 Venus Flytrap Domain (T1R2) VFT_T1R3 Venus Flytrap Domain (T1R3) This compound This compound This compound->VFT_T1R2 Hydroxyl group interaction This compound->VFT_T1R2 Hydrophobic side chain interaction This compound->VFT_T1R3 Carbonyl group interaction

Caption: Proposed three-point interaction of this compound with the sweet taste receptor.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Hernandulcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin is a naturally occurring sesquiterpenoid isolated from the plant Lippia dulcis. It is renowned for its intense sweetness, estimated to be over 1000 times that of sucrose (B13894), as initially determined by human taste panels[1]. Beyond its potent sweetening properties, preliminary studies suggest that this compound may possess other valuable bioactivities, including anti-inflammatory, and cytotoxic effects[2][3]. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's key bioactivities.

Data Presentation

The following tables summarize the available and representative quantitative data for this compound's bioactivity.

Table 1: Sweetness Profile of this compound

ParameterValueMethodReference
Relative Sweetness>1000x sucroseHuman Sensory Panel[1]
EC50 (T1R2/T1R3 Activation) To be determined Cell-Based Calcium Imaging Assay N/A

Table 2: Cytotoxicity of this compound against HepG2 Cells

Concentration (µg/mL)Cell Viability (%)MethodReference
6.25~100MTT Assay[2]
12.5~95MTT Assay[2]
25~90MTT Assay[2]
50~80MTT Assay[2]
100~70MTT Assay[2]
150~60MTT Assay[2]
IC50 To be determined MTT Assay N/A

Table 3: Potential Anti-inflammatory Activity of this compound

AssayEndpointExpected OutcomeMethodReference
Nitric Oxide InhibitionIC50To be determinedGriess Assay in LPS-stimulated RAW 264.7 cells[4][5]

Experimental Protocols

Sweet Taste Bioactivity: T1R2/T1R3 Receptor Activation Assay

This protocol describes a cell-based assay to quantify the activation of the human sweet taste receptor, a heterodimer of T1R2 and T1R3, by this compound. The assay measures the increase in intracellular calcium ([Ca²⁺]i) upon receptor activation.

Principle:

HEK293 cells are transiently or stably co-transfected with the genes for human T1R2, T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα16/gust44). Activation of the T1R2/T1R3 receptor by a sweet ligand, such as this compound, initiates a G-protein signaling cascade, leading to the release of Ca²⁺ from intracellular stores. This increase in [Ca²⁺]i is detected using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells

  • Expression plasmids for human T1R2, T1R3, and Gα16/gust44

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sucrose (as a positive control)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with the T1R2, T1R3, and Gα16/gust44 plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Seed the transfected cells into 96-well black-walled, clear-bottom plates and incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound and sucrose in the assay buffer.

    • Place the 96-well plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound or sucrose solutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response elicited by a saturating concentration of a known agonist (e.g., sucrose).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Sweet_Taste_Signaling_Pathway This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Releases Ca²⁺ Cellular_Response Cellular Response (Neurotransmitter Release) Ca_release->Cellular_Response Triggers Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture HEK293 Cells Transfect Co-transfect with T1R2, T1R3, Gα16 Culture->Transfect Seed Seed in 96-well Plate Transfect->Seed Dye_Loading Load with Calcium Fluorescent Dye Seed->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Add_Compound Add this compound/ Controls Wash->Add_Compound Measure_Fluorescence Measure Fluorescence (Plate Reader) Add_Compound->Measure_Fluorescence Calculate_Response Calculate ΔF Measure_Fluorescence->Calculate_Response Normalize Normalize Data Calculate_Response->Normalize Dose_Response Generate Dose-Response Curve Normalize->Dose_Response Calculate_EC50 Calculate EC₅₀ Dose_Response->Calculate_EC50 NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_griess_assay Griess Assay cluster_no_analysis Data Analysis Culture_RAW Culture RAW 264.7 Cells Seed_RAW Seed in 96-well Plate Culture_RAW->Seed_RAW Add_this compound Add this compound/ Controls Seed_RAW->Add_this compound Pre_incubate Pre-incubate (1-2h) Add_this compound->Pre_incubate Add_LPS Stimulate with LPS (1 µg/mL) Pre_incubate->Add_LPS Incubate_24h Incubate (24h) Add_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance Measure Absorbance (540 nm) Add_Griess->Measure_Absorbance Calculate_Inhibition Calculate % NO Inhibition Measure_Absorbance->Calculate_Inhibition Dose_Response_NO Generate Dose-Response Curve Calculate_Inhibition->Dose_Response_NO Calculate_IC50_NO Calculate IC₅₀ Dose_Response_NO->Calculate_IC50_NO MTT_Assay_Workflow cluster_mtt_cell_prep Cell Preparation cluster_mtt_treatment Treatment cluster_mtt_assay MTT Assay cluster_mtt_analysis Data Analysis Culture_HepG2 Culture HepG2 Cells Seed_HepG2 Seed in 96-well Plate Culture_HepG2->Seed_HepG2 Add_Hernandulcin_MTT Add this compound/ Controls Seed_HepG2->Add_Hernandulcin_MTT Incubate_MTT Incubate (24-72h) Add_Hernandulcin_MTT->Incubate_MTT Add_MTT Add MTT Reagent Incubate_MTT->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Measure_Absorbance_MTT Measure Absorbance (570 nm) Solubilize->Measure_Absorbance_MTT Calculate_Viability Calculate % Cell Viability Measure_Absorbance_MTT->Calculate_Viability Dose_Response_MTT Generate Dose-Response Curve Calculate_Viability->Dose_Response_MTT Calculate_IC50_MTT Calculate IC₅₀ Dose_Response_MTT->Calculate_IC50_MTT

References

Application Notes and Protocols for Hernandulcin-Based Flavor Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of hernandulcin-based flavor enhancers, from its natural sourcing and chemical synthesis to its sensory evaluation and mechanism of action. Detailed protocols for key experiments are included to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring sesquiterpenoid discovered in the plant Lippia dulcis, a species with a history of use as a sweetener dating back to the Aztecs.[1][2] It is renowned for its intense sweetness, estimated to be over 1,000 times that of sucrose (B13894) on a molar basis.[1][2] This high potency, coupled with its non-cariogenic nature, makes this compound a compelling candidate for development as a low-calorie flavor enhancer and sugar substitute.[3] However, challenges such as a lingering bitter aftertaste and low natural abundance necessitate further research into its derivatives and production methods.[3]

Physicochemical Properties and Sensory Profile

This compound is a colorless oil with the chemical formula C₁₅H₂₄O₂.[3] Its structure contains key functional groups responsible for its sweet taste: a carbonyl group, a hydroxyl group, and a hydrophobic side chain. Modification of the carbonyl and hydroxyl groups results in a loss of sweetness.[4]

Sensory Characteristics

The primary sensory attribute of this compound is its intense sweetness. However, it is also characterized by a noticeable bitter aftertaste and other off-flavors, which can impact its overall palatability.[1] The racemic mixture of this compound, which can be produced synthetically, is reported to be approximately half as sweet as the naturally occurring (+)-hernandulcin.[1]

Quantitative Sensory Data

The following tables summarize the available quantitative data on the sweetness of this compound and its derivatives.

CompoundSweetness Potency (vs. Sucrose)Molar Concentration for Sucrose EquivalenceNotes
(+)-Hernandulcin~1,000x (molar basis), ~1,500x (weight basis)2.5 x 10⁻⁴ M this compound ≈ 0.27 M SucrosePossesses a significant bitter aftertaste and other off-flavors.[1]
(±)-Hernandulcin (racemic)~500x (molar basis)Not specifiedApproximately half the sweetness of the natural dextro stereoisomer.[1]
(-)-epithis compoundNot sweetNot applicableA naturally occurring stereoisomer.[5]
(+)-4β-hydroxythis compoundSweetNot quantifiedA naturally occurring, sweet-tasting analog.[5]

Experimental Protocols

Protocol 1: Isolation of this compound from Lippia dulcis by Supercritical Fluid Extraction (SFE)

This protocol describes the extraction of this compound from the dried leaves of Lippia dulcis using supercritical CO₂.

Materials and Equipment:

  • Dried and ground leaves of Lippia dulcis

  • Supercritical fluid extractor

  • High-purity CO₂

  • Collection vessel

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: Dry the leaves of Lippia dulcis at a controlled temperature (e.g., 40°C) to a constant weight and grind to a fine powder.

  • SFE System Setup: Set up the supercritical fluid extractor according to the manufacturer's instructions.

  • Extraction Parameters:

    • Pressure: 12 MPa[6]

    • Temperature: 35°C[6]

    • CO₂ Flow Rate: As per instrument specifications

    • Extraction Time: Sufficient to ensure complete extraction (e.g., 2-3 hours)

  • Extraction: Load the powdered plant material into the extraction vessel. Pressurize the system with CO₂ to the desired setpoint and initiate the extraction process.

  • Collection: Collect the extract in a suitable collection vessel. The extract will contain a mixture of compounds, including this compound.

  • Quantification: Analyze the collected extract using a calibrated HPLC method to determine the concentration and yield of this compound. A study using these parameters reported a total extract yield of 2.6% (w/w), with the extract containing 41.9% (w/w) this compound.[6]

  • Further Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC to obtain pure this compound.

Protocol 2: Total Synthesis of (±)-Hernandulcin

This protocol outlines a general synthetic route for the preparation of racemic this compound. For detailed experimental procedures, please refer to the cited literature.

General Reaction Scheme: The synthesis of racemic this compound can be achieved via a condensation reaction between 3-methyl-2-cyclohexen-1-one (B144701) and 6-methyl-5-hepten-2-one (B42903).[]

Key Steps:

  • Enolate Formation: Generation of the lithium enolate of 3-methyl-2-cyclohexen-1-one using a strong base such as lithium diisopropylamide (LDA) in an ethereal solvent (e.g., tetrahydrofuran, THF) at low temperature.

  • Aldol (B89426) Condensation: Reaction of the enolate with 6-methyl-5-hepten-2-one to form the aldol addition product.

  • Workup and Purification: Quenching of the reaction followed by extraction and purification of the crude product using column chromatography to yield (±)-hernandulcin.

Protocol 3: Sensory Evaluation of this compound and its Analogs

This protocol provides a framework for the sensory evaluation of high-potency sweeteners like this compound.

1. Panelist Selection and Training:

  • Recruit panelists based on their sensory acuity and ability to describe taste sensations.

  • Train panelists on the recognition and scaling of basic tastes (sweet, bitter, sour, salty, umami) using standard reference solutions (e.g., sucrose for sweet, caffeine (B1668208) or quinine (B1679958) for bitter).

  • Familiarize panelists with the specific sensory attributes of this compound, including its characteristic sweetness profile, bitterness, and any aftertastes.

2. Sample Preparation:

  • Prepare stock solutions of this compound and its analogs in deionized water or a suitable buffer.

  • Prepare a series of dilutions at varying concentrations to assess the dose-response relationship.

  • Prepare a series of sucrose solutions to be used as references for sweetness intensity.

3. Evaluation Procedure:

  • Employ a recognized sensory evaluation methodology, such as the general Labeled Magnitude Scale (gLMS) or Time-Intensity (TI) analysis.[8][9][10]

  • Present samples to panelists in a randomized and blinded manner.

  • Instruct panelists to rinse their mouths with deionized water before and between samples.

  • Ask panelists to rate the intensity of specific attributes (e.g., sweetness, bitterness, metallic taste, aftertaste) on the chosen scale.

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sensory attributes between samples.

  • Generate dose-response curves for sweetness and bitterness.

  • Compare the sensory profiles of this compound and its analogs.

Signaling Pathways and Experimental Workflows

Sweet Taste Transduction Pathway

The sweet taste of this compound is mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells in the taste buds. The binding of this compound to this receptor initiates a downstream signaling cascade.

SweetTastePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to G_protein Gustducin (G-protein) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_brain Signal to Brain Neurotransmitter->Signal_to_brain Sends

Caption: Sweet taste signal transduction pathway initiated by this compound.

General Workflow for this compound-Based Flavor Enhancer Development

The development of novel flavor enhancers based on this compound involves a multi-step process from discovery to application.

HernandulcinDevelopmentWorkflow Source Source Material (Lippia dulcis or Synthetic Precursors) Extraction_Synthesis Extraction / Synthesis Source->Extraction_Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Extraction_Synthesis->Purification Sensory_Eval Sensory Evaluation (Sweetness, Bitterness, Aftertaste) Purification->Sensory_Eval SAR_Studies Structure-Activity Relationship (SAR) Studies Sensory_Eval->SAR_Studies Optimized_Leads Optimized Lead Compounds Sensory_Eval->Optimized_Leads Identifies Derivative_Synthesis Derivative Synthesis SAR_Studies->Derivative_Synthesis Derivative_Synthesis->Purification Application_Testing Application Testing (Food, Beverage, Oral Care) Optimized_Leads->Application_Testing Final_Product Final Product Formulation Application_Testing->Final_Product

Caption: Workflow for this compound-based flavor enhancer development.

Conclusion

This compound presents a promising platform for the development of novel, high-potency flavor enhancers. Its natural origin and intense sweetness are highly desirable attributes. However, overcoming the challenges of its bitter aftertaste and achieving cost-effective production are critical for its successful commercialization. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound and its derivatives in creating the next generation of sweetening solutions.

References

Application Notes and Protocols for Genetic Engineering of Plants for Enhanced Hernandulcin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hernandulcin is a naturally occurring sesquiterpenoid isolated from the leaves and flowers of Lippia dulcis and Phyla scaberrima. It is approximately 1000 times sweeter than sucrose, making it a promising candidate for a natural, low-calorie sugar substitute. However, its low abundance in the native plant and the presence of bitter-tasting co-metabolites have hindered its commercialization. Genetic engineering of both microbial and plant systems offers a viable strategy to overcome these limitations and enable the sustainable production of this compound.

These application notes provide a comprehensive overview of the biosynthetic pathway of this compound and detail protocols for its enhanced production through genetic engineering. The focus is on the heterologous expression of key biosynthetic genes in microbial systems and the enhancement of its production in plant hairy root cultures.

This compound Biosynthetic Pathway

The biosynthesis of this compound, a C15 sesquiterpene, begins with the precursor farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid pathway. The pathway can be summarized in two key steps:

  • Cyclization of FPP: The first committed step is the cyclization of FPP to form (+)-epi-α-bisabolol. This reaction is catalyzed by the enzyme (+)-epi-α-bisabolol synthase (BBS).

  • Oxidation of (+)-epi-α-bisabolol: A series of subsequent oxidation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450), convert (+)-epi-α-bisabolol into this compound. The specific CYP450 enzymes involved in this final step in Lippia dulcis or Phyla scaberrima have not yet been fully elucidated, which represents a current research gap.

Hernandulcin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bisabolol (+)-epi-α-bisabolol FPP->Bisabolol (+)-epi-α-bisabolol synthase (BBS) This compound This compound Bisabolol->this compound Cytochrome P450 Enzymes (CYP450)

Caption: Biosynthetic pathway of this compound from FPP.

Data Presentation: Enhanced Production of this compound and its Precursors

The following tables summarize quantitative data from various studies on the enhanced production of this compound and its immediate precursor, (+)-epi-α-bisabolol, using different biological systems and optimization strategies.

Table 1: Production of (+)-epi-α-bisabolol in Engineered Yeast (Saccharomyces cerevisiae)

Strain / ConditionGene ExpressedCultivation MethodTiter (mg/L)Reference
Engineered S. cerevisiae(+)-epi-α-bisabolol synthase from Lippia dulcisShake-flask cultivation~300

Table 2: Enhanced this compound Production in Phyla scaberrima Hairy Root Cultures

Culture ConditionElicitor/PrecursorConcentrationThis compound Titer (mg/L)Reference
Batch Culture (initial)--up to 100
ElicitationChitin150 mg/L130 - 160
ElicitationGlucanex100 mg/L130 - 160
Precursor FeedingFarnesol250 mg/L165 - 200
Precursor Feeding(+)-epi-α-bisabolol150 mg/L165 - 200
Optimized Batch CultureGlucanex, Chitin, Farnesol, (+)-epi-α-bisabolol100, 150, 250, 150 mg/L250

Table 3: Enhanced this compound Production in Lippia dulcis Hairy Root Cultures

Culture ConditionElicitorConcentrationThis compound Titer (mg/g dry wt)Fold IncreaseReference
Control--~0.25-
ElicitationChitosan0.2 - 10.0 mg/LNot specified5-fold

Experimental Protocols

Protocol 1: Cloning of (+)-epi-α-bisabolol synthase (BBS) and Heterologous Expression in Saccharomyces cerevisiae

This protocol describes the cloning of the BBS gene from Lippia dulcis and its expression in yeast to produce (+)-epi-α-bisabolol.

Protocol_1_Workflow cluster_cloning Gene Cloning cluster_yeast Yeast Transformation and Cultivation RNA_extraction 1. RNA Extraction from L. dulcis cDNA_synthesis 2. cDNA Synthesis RNA_extraction->cDNA_synthesis PCR_amplification 3. PCR Amplification of BBS gene cDNA_synthesis->PCR_amplification Vector_ligation 4. Ligation into Yeast Expression Vector PCR_amplification->Vector_ligation Ecoli_transformation 5. Transformation of E. coli Vector_ligation->Ecoli_transformation Plasmid_purification 6. Plasmid Purification Ecoli_transformation->Plasmid_purification Yeast_transformation 7. Yeast Transformation Plasmid_purification->Yeast_transformation Yeast_cultivation 8. Cultivation of Engineered Yeast Yeast_transformation->Yeast_cultivation Metabolite_extraction 9. Extraction of (+)-epi-α-bisabolol Yeast_cultivation->Metabolite_extraction GCMS_analysis 10. GC-MS Analysis Metabolite_extraction->GCMS_analysis

Caption: Workflow for heterologous production of (+)-epi-α-bisabolol in yeast.

Materials:

  • Lippia dulcis leaf tissue

  • RNA extraction kit

  • Reverse transcriptase kit

  • High-fidelity DNA polymerase

  • BBS-specific primers (designed based on published sequences)

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent E. coli cells (e.g., DH5α)

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Yeast transformation kit

  • Appropriate growth media for E. coli and yeast

  • Solvents for extraction (e.g., ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from fresh Lippia dulcis leaves using a commercial kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • PCR Amplification and Cloning:

    • Amplify the full-length coding sequence of the BBS gene from the cDNA using high-fidelity DNA polymerase and specific primers.

    • Clone the PCR product into a suitable yeast expression vector.

  • Transformation and Plasmid Propagation:

    • Transform competent E. coli cells with the ligation mixture and select for positive clones on appropriate antibiotic-containing medium.

    • Isolate and purify the plasmid DNA from positive E. coli clones.

  • Yeast Transformation and Expression:

    • Transform the desired S. cerevisiae strain with the purified plasmid containing the BBS gene using a yeast transformation kit.

    • Select for transformed yeast colonies on appropriate selective medium.

  • Cultivation and Production:

    • Inoculate a single colony of the engineered yeast into appropriate growth medium.

    • Grow the culture at 30°C with shaking for 48-72 hours to allow for cell growth and protein expression.

  • Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract the (+)-epi-α-bisabolol from the cell pellet and the supernatant using an organic solvent such as ethyl acetate.

    • Analyze the extract by GC-MS to identify and quantify the produced (+)-epi-α-bisabolol.

Protocol 2: Establishment and Elicitation of Phyla scaberrima Hairy Root Cultures for Enhanced this compound Production

This protocol details the induction of hairy roots from Phyla scaberrima explants and the subsequent use of elicitors and precursors to boost this compound production.

Protocol_2_Workflow cluster_induction Hairy Root Induction cluster_production This compound Production Explant_prep 1. Explant Preparation (leaves, stems) Infection 3. Infection of Explants Explant_prep->Infection Agro_culture 2. Agrobacterium rhizogenes Culture Agro_culture->Infection Co_cultivation 4. Co-cultivation Infection->Co_cultivation Hairy_root_selection 5. Selection and Establishment of Hairy Root Lines Co_cultivation->Hairy_root_selection Batch_culture 6. Batch Culture of Hairy Roots Hairy_root_selection->Batch_culture Elicitation 7. Elicitation and Precursor Feeding Batch_culture->Elicitation Harvesting 8. Harvesting of Roots and Medium Elicitation->Harvesting Extraction_analysis 9. Extraction and GC-MS Analysis Harvesting->Extraction_analysis

Troubleshooting & Optimization

Technical Support Center: Overcoming the Bitter Aftertaste of Hernandulcin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the bitter aftertaste of Hernandulcin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have a bitter aftertaste?

A1: this compound is a natural, high-intensity sweetener, approximately 1,000 times sweeter than sucrose (B13894), isolated from the plant Lippia dulcis.[1][2] It is a sesquiterpene, and while its primary taste profile is sweet, it is often accompanied by a notable bitter and sometimes minty aftertaste.[1][3] This bitter taste is a common characteristic of many natural sweeteners and is thought to arise from the interaction of the molecule with bitter taste receptors (TAS2Rs) on the tongue.

Q2: What are the primary strategies for reducing the bitter aftertaste of this compound?

A2: The main approaches to mitigate the bitter aftertaste of this compound fall into three categories:

  • Formulation with Taste-Masking Agents: This involves the use of sweeteners, flavor modifiers, and bitterness blockers to either mask the bitter taste or inhibit the activation of bitter taste receptors.

  • Encapsulation: This technique physically entraps the this compound molecule, preventing it from interacting with taste receptors. Cyclodextrins are a common and effective choice for this purpose.

  • pH Adjustment: Modifying the pH of the formulation can alter the perception of bitterness for certain compounds, including other sesquiterpenes.[1]

Q3: Which specific bitter taste receptors does this compound interact with?

A3: Currently, there is a lack of publicly available data specifying which of the 25 known human bitter taste receptors (TAS2Rs) this compound interacts with. Identifying these specific receptors would be a valuable area of research to enable the targeted development of bitterness blockers.

Q4: Are there any known off-target effects of this compound that could contribute to its aftertaste?

A4: The available literature primarily focuses on the sweet and bitter taste profile of this compound. While it is generally considered non-toxic, specific off-target effects contributing to its aftertaste beyond the activation of bitter taste receptors have not been extensively documented.[4]

Troubleshooting Guides

Issue 1: Persistent Bitter Aftertaste in Liquid Formulations

Possible Cause: Direct interaction of this compound with bitter taste receptors in the oral cavity.

Troubleshooting Steps:

  • Incorporate Co-sweeteners: The addition of other sweeteners can help to mask the bitterness. Sucrose, fructose, or other high-intensity sweeteners can be trialed at varying concentrations.

  • Utilize Flavor Modifiers: Certain natural compounds can act as bitterness blockers or flavor modifiers. Experiment with the addition of small quantities of agents like homoeriodictyol (B191827) sodium salt or rebaudioside A.[5]

  • Adjust pH: The bitterness of some sesquiterpenes can be influenced by pH.[1] Conduct a pH sweep of your formulation, typically within a range of pH 3 to 7, to identify an optimal pH where bitterness is minimized. This is particularly relevant for beverage formulations.[6][7]

  • Increase Viscosity: Increasing the viscosity of the liquid with agents like carboxymethylcellulose can create a barrier on the tongue, reducing the interaction of this compound with taste buds.[8]

Issue 2: Difficulty in Achieving Uniform Taste Profile in Solid Formulations

Possible Cause: Uneven distribution of this compound and masking agents, leading to "hot spots" of bitterness.

Troubleshooting Steps:

  • Microencapsulation: Encapsulate this compound prior to incorporation into the solid dosage form. Cyclodextrin (B1172386) encapsulation is a promising method for hydrophobic molecules like this compound.

  • Granulation with Polymeric Binders: Granulating this compound with polymers can help to create a more uniform particle size and distribution, leading to a more consistent taste profile.

  • Use of Ion-Exchange Resins: For formulations where this compound might possess an ionic charge, complexation with an ion-exchange resin can effectively mask its taste.[4][9][10] The drug-resin complex prevents the release of the bitter compound in the mouth but allows for its release in the gastrointestinal tract.[9]

Quantitative Data Summary

While specific quantitative data for this compound's bitterness is limited in the public domain, the following table provides a general comparison of common taste-masking agents. Researchers will need to determine the optimal concentrations for their specific this compound formulation through empirical testing.

Taste Masking Agent/TechniqueTypical Concentration RangePotential Efficacy in Bitterness ReductionNotes
Co-sweeteners
Sucrose5 - 15% (w/v)ModerateCan add caloric content.
Aspartame0.05 - 0.2% (w/v)Moderate to HighStability can be an issue in some formulations.[11]
Acesulfame Potassium0.05 - 0.2% (w/v)Moderate to HighMay have its own slight bitter aftertaste at high concentrations.[11]
Flavor Modifiers
Rebaudioside A0.01 - 0.1% (w/v)HighA non-caloric sweetener that also acts as a bitterness blocker.[5]
Encapsulation Agents
β-CyclodextrinMolar ratio dependentHighEffective for hydrophobic molecules.[12][13]
Hydroxypropyl-β-CyclodextrinMolar ratio dependentHighOffers improved water solubility over native β-cyclodextrin.[13]
pH Adjustment
Citric Acid / Sodium CitrateTo achieve target pHVariableHighly dependent on the specific formulation and the nature of the bitter compound.[6]
Ion-Exchange Resins
AmberLite™ IRP64Drug:Resin ratio dependentHighEffective for cationic drugs.[14]

Experimental Protocols

Protocol 1: Cyclodextrin Encapsulation of this compound

Objective: To encapsulate this compound within a cyclodextrin molecule to physically mask its bitter taste.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or other suitable solvent for this compound)

  • Magnetic stirrer and stir bar

  • Freeze-dryer or spray-dryer

Methodology:

  • Preparation of Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., β-CD) in deionized water with constant stirring. A typical starting concentration is 1-5% (w/v).

  • Preparation of this compound Solution: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously. Continue stirring at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • Removal of Organic Solvent (if applicable): If a significant amount of organic solvent was used, it should be removed under reduced pressure.

  • Isolation of the Complex: The resulting solution containing the this compound-cyclodextrin complex can be either freeze-dried or spray-dried to obtain a solid powder.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Sensory Panel Evaluation of this compound Formulations

Objective: To quantitatively assess the bitterness intensity and aftertaste of different this compound formulations using a trained human sensory panel.

Materials:

  • This compound formulations to be tested

  • Control samples (e.g., this compound in water, placebo formulation)

  • Palate cleansers (e.g., unsalted crackers, room temperature deionized water)

  • Standardized sample cups

  • Data collection forms or software

Methodology:

  • Panelist Recruitment and Training: Recruit 8-12 panelists. Train them to identify and rate the intensity of sweet and bitter tastes using standard solutions (e.g., sucrose for sweetness, quinine (B1679958) hydrochloride for bitterness) on a labeled magnitude scale (e.g., 0 = none, 10 = extremely intense).

  • Sample Preparation: Prepare all samples on the day of testing and code them with random three-digit numbers. Ensure all samples are presented at the same temperature and volume.

  • Testing Procedure:

    • Provide panelists with a set of instructions and the evaluation ballot.

    • Present the samples in a randomized and counterbalanced order to minimize carry-over effects.

    • Instruct panelists to rinse their mouths with the palate cleanser before the first sample and between each subsequent sample.

    • Panelists should rate the intensity of sweetness and bitterness at specified time points (e.g., immediately after expectoration, 30 seconds, 60 seconds, and 120 seconds) to assess the aftertaste.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in bitterness perception between the different formulations.

Protocol 3: Electronic Tongue Analysis

Objective: To obtain an objective, instrumental measurement of the bitterness of this compound formulations.

Materials:

  • Electronic tongue system with appropriate sensors for bitter taste analysis

  • This compound formulations

  • Standard bitter solutions for calibration (e.g., quinine hydrochloride at various concentrations)

  • Rinsing solutions as specified by the instrument manufacturer

Methodology:

  • Instrument Calibration: Calibrate the electronic tongue sensors according to the manufacturer's instructions using a series of standard bitter solutions. This will create a bitterness index or scale.

  • Sample Measurement: Analyze each this compound formulation with the electronic tongue. The instrument will generate a multi-dimensional sensor response.

  • Data Analysis: Use the instrument's software to process the sensor data. This typically involves multivariate statistical analysis, such as Principal Component Analysis (PCA), to discriminate between the taste profiles of different formulations. The bitterness of the samples can be quantified based on the calibration model.

Visualizations

Sweet_and_Bitter_Taste_Signaling_Pathway cluster_sweet Sweet Taste cluster_bitter Bitter Taste Sweet Compound (this compound) Sweet Compound (this compound) T1R2/T1R3 Receptor T1R2/T1R3 Receptor Sweet Compound (this compound)->T1R2/T1R3 Receptor Binds to G-protein (Gustducin) G-protein (Gustducin) T1R2/T1R3 Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers Sweet Sensation Sweet Sensation Ca2+ Release->Sweet Sensation Leads to Bitter Moiety (this compound) Bitter Moiety (this compound) T2R Receptor T2R Receptor Bitter Moiety (this compound)->T2R Receptor Binds to G-protein (Gustducin) G-protein (Gustducin) T2R Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin) ->PLCβ2 Activates IP3 IP3 PLCβ2 ->IP3 Generates Ca2+ Release Ca2+ Release IP3 ->Ca2+ Release Triggers Bitter Sensation Bitter Sensation Ca2+ Release ->Bitter Sensation Leads to

Caption: Simplified signaling pathways for sweet and bitter taste perception.

Taste_Masking_Workflow This compound with Bitter Aftertaste This compound with Bitter Aftertaste Formulation Strategy Formulation Strategy This compound with Bitter Aftertaste->Formulation Strategy Encapsulation (e.g., Cyclodextrin) Encapsulation (e.g., Cyclodextrin) Formulation Strategy->Encapsulation (e.g., Cyclodextrin) Option 1 Taste-Masking Agents Taste-Masking Agents Formulation Strategy->Taste-Masking Agents Option 2 pH Adjustment pH Adjustment Formulation Strategy->pH Adjustment Option 3 Formulation Development Formulation Development Encapsulation (e.g., Cyclodextrin)->Formulation Development Taste-Masking Agents->Formulation Development pH Adjustment->Formulation Development Evaluation Evaluation Formulation Development->Evaluation Sensory Panel Sensory Panel Evaluation->Sensory Panel Method 1 Electronic Tongue Electronic Tongue Evaluation->Electronic Tongue Method 2 Receptor Assay Receptor Assay Evaluation->Receptor Assay Method 3 Optimized Formulation Optimized Formulation Sensory Panel->Optimized Formulation Acceptable Unacceptable Bitterness Unacceptable Bitterness Sensory Panel->Unacceptable Bitterness Unacceptable Electronic Tongue->Optimized Formulation Acceptable Electronic Tongue->Unacceptable Bitterness Unacceptable Receptor Assay->Optimized Formulation Acceptable Receptor Assay->Unacceptable Bitterness Unacceptable Unacceptable Bitterness->Formulation Strategy Iterate

Caption: Experimental workflow for developing and evaluating taste-masked this compound formulations.

References

Technical Support Center: Hernandulcin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Hernandulcin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the chemical synthesis of racemic this compound?

The optimized chemical synthesis of racemic this compound, involving the condensation of 3-methyl-2-cyclohexen-1-one (B144701) with 6-methyl-5-hepten-2-one (B42903), can achieve a product yield of approximately 50 mol. % of the theoretical value.[1]

Q2: What are the primary challenges in producing this compound?

The main challenges in this compound production are its low yield from natural plant sources and the complexity of its synthesis.[2] Additionally, naturally derived and synthesized this compound can have a persistent bitter aftertaste.[2] For these reasons, biotechnological methods such as microbial fermentation and hairy root cultures are being explored to enhance production.[2][3]

Q3: Can the yield of this compound be improved in biotechnological production systems?

Yes, the yield of this compound in biotechnological systems like hairy root cultures of Phyla scaberrima (previously Lippia dulcis) can be significantly enhanced. The use of elicitors and biosynthetic precursors has been shown to increase accumulation. For instance, adding precursors like farnesol (B120207) and (+)-epi-α-bisabolol can increase production to 165-200 mg/L.[3] Some elicitors like chitin (B13524) and cellulase (B1617823) have also demonstrated an increase in this compound production.[3][]

Q4: What purification methods are recommended for this compound?

After synthesis, the reaction product can be extracted and purified using high-surface area silica (B1680970) gel chromatography.[1] A common elution solvent for this is a hexane-acetone mixture.[1] For purification from plant extracts or cell cultures, preparative thin-layer chromatography (TLC) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) can be effective.[5]

Troubleshooting Guides

Issue 1: Low Yield in Chemical Synthesis

Problem: The yield of racemic this compound from the condensation reaction is significantly below the expected ~50%.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature. The initial formation of the lithium diisopropylamide (LDA) solution should be conducted at a cold temperature, around -15° C.[1]

  • Impure Reactants or Solvents: Ensure that the 3-methyl-2-cyclohexen-1-one, 6-methyl-5-hepten-2-one, and the tetrahydrofuran (B95107) (THF) solvent are anhydrous and of high purity. Moisture can quench the LDA reagent.

  • Inefficient Condensation Agent: The choice of condensation agent is crucial. Lithium diisopropylamide is commonly used, but other lithium amides or boron triflates can also be effective.[1] The quality and handling of the condensation agent are critical for success.

  • Atmospheric Contamination: The reaction should be maintained under an inert nitrogen atmosphere to prevent side reactions.[1]

Issue 2: Poor Yield in Hairy Root Cultures

Problem: this compound production in Phyla scaberrima hairy root cultures is low or inconsistent.

Possible Causes and Solutions:

  • Suboptimal Culture Conditions: The pH, temperature, and nutrient composition of the culture medium can significantly impact this compound production. Optimal conditions have been reported to be a pH of 7, a temperature of 25°C, and a 4% sucrose (B13894) concentration.[3]

  • Ineffective Elicitation: The type and concentration of the elicitor are critical. Chitin, cellulase, and farnesol have been shown to enhance production.[3][] It is important to test a range of concentrations to find the optimal level for your specific hairy root line.

  • Insufficient Precursor Supply: The biosynthesis of this compound depends on the availability of precursors like farnesyl pyrophosphate (FPP).[2][6] Supplementing the culture medium with biosynthetic precursors such as mevalonolactone, farnesol, or (+)-epi-α-bisabolol can increase the final yield.[3][7]

Data Presentation

Table 1: Comparison of this compound Production Methods

Production MethodStarting MaterialsKey Reagents/ElicitorsReported YieldReference
Chemical Synthesis3-methyl-2-cyclohexen-1-one, 6-methyl-5-hepten-2-oneLithium diisopropylamide~50 mol. %[1]
Hairy Root CulturePhyla scaberrima hairy rootsChitin, Glucanex130-160 mg/L[3]
Hairy Root CulturePhyla scaberrima hairy rootsFarnesol, (+)-epi-α-bisabolol165-200 mg/L[3]
Cell SuspensionsPhyla scaberrima cellsChitin, Cellulase, Farnesol~160 mg/L[7]
Cell SuspensionsPhyla scaberrima cells(+)-epi-α-bisabololup to 182.7 mg/L[7]

Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic this compound

This protocol is adapted from the optimized method described in the literature.[1]

  • Preparation of the Condensation Agent:

    • In a reaction vessel under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -15° C.

    • A small amount of 2,2'-dipyridyl can be added as an indicator.

  • Addition of Reactants:

    • To the cold LDA solution, add 3-methyl-2-cyclohexen-1-one.

    • Subsequently, add 6-methyl-5-hepten-2-one to the reaction mixture.

  • Reaction and Quenching:

    • Stir the mixture for approximately 5 minutes.

    • Quench the reaction by adding a 10% aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification:

    • Extract the product into diethyl ether.

    • Recover the crude product by distilling the ether solvent.

    • Purify the resulting oil using high-surface area silica gel chromatography with a hexane-acetone elution solvent.

Protocol 2: Enhancing this compound Production in Hairy Root Cultures

This protocol provides a general guideline for elicitation in Phyla scaberrima hairy root cultures.

  • Establishment of Hairy Root Cultures:

    • Establish and maintain hairy root cultures of Phyla scaberrima in a suitable liquid medium (e.g., MS medium) under controlled conditions (e.g., 25°C, 12/12 photoperiod).[3]

  • Preparation of Elicitor/Precursor Solutions:

    • Prepare sterile stock solutions of the desired elicitors (e.g., chitin, cellulase) or biosynthetic precursors (e.g., farnesol, (+)-epi-α-bisabolol) at various concentrations.

  • Elicitation/Feeding:

    • Add the elicitor or precursor solution to the hairy root cultures at a specific growth phase (e.g., after 15 days of growth).[3]

  • Incubation and Harvest:

    • Continue to incubate the cultures for a defined period.

    • Harvest the hairy roots and/or the culture medium for this compound extraction.

  • Extraction and Analysis:

    • Extract this compound from the harvested biomass and/or medium using a suitable solvent.

    • Analyze the this compound content using methods such as HPLC.[3]

Visualizations

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification LDA Prepare LDA solution in anhydrous THF at -15°C Add_Reactants Add 3-methyl-2-cyclohexen-1-one and 6-methyl-5-hepten-2-one LDA->Add_Reactants Stir Stir for 5 minutes Add_Reactants->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Distill Distill Solvent Extract->Distill Chromatography Silica Gel Chromatography Distill->Chromatography This compound Pure Racemic this compound Chromatography->this compound

Caption: Workflow for the chemical synthesis of racemic this compound.

Troubleshooting_Low_Yield_Chemical Start Low this compound Yield in Chemical Synthesis Temp Check Reaction Temperature (Should be -15°C) Start->Temp Purity Verify Reactant/Solvent Purity (Must be anhydrous) Start->Purity Agent Assess Condensation Agent Quality Start->Agent Atmosphere Ensure Inert (N2) Atmosphere Start->Atmosphere Solution1 Adjust Temperature Control Temp->Solution1 Solution2 Use High-Purity, Dry Reagents Purity->Solution2 Solution3 Use Fresh, High-Quality Agent Agent->Solution3 Solution4 Maintain Strict Inert Atmosphere Atmosphere->Solution4

Caption: Troubleshooting guide for low yield in chemical synthesis.

Biosynthesis_Enhancement Culture Phyla scaberrima Hairy Root Culture Optimization Optimize Culture Conditions (pH, Temp, Sucrose) Culture->Optimization Elicitation Add Elicitors (e.g., Chitin, Cellulase) Optimization->Elicitation Precursors Add Biosynthetic Precursors (e.g., Farnesol) Optimization->Precursors Increased_Yield Increased this compound Yield Elicitation->Increased_Yield Precursors->Increased_Yield

Caption: Strategies for enhancing this compound yield in hairy root cultures.

References

Technical Support Center: Large-Scale Hernandulcin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of Hernandulcin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a sesquiterpene naturally found in the leaves and flowers of Phyla scaberrima (also known as Lippia dulcis).[1][2] It is of significant interest because it is over 1,000 times sweeter than sucrose (B13894).[1][3] Preliminary studies have shown that it is non-toxic in mice and does not cause bacterial mutations, making it a promising candidate as a low-calorie sweetener.[1][3]

Q2: What are the primary methods for producing this compound?

A2: The main production methods for this compound are:

  • Direct extraction from the Lippia dulcis plant.[3]

  • Chemical synthesis .[1][2]

  • Biotechnological production using plant tissue cultures, such as hairy root cultures and cell suspensions of Phyla scaberrima.[4][5]

Q3: What are the major challenges in the large-scale production of this compound?

A3: Key challenges include:

  • Low natural yield: The concentration of this compound in Lippia dulcis is relatively low, making extraction-based production potentially unsustainable and costly.[3][4]

  • Bitter aftertaste: Natural this compound has a notable bitter aftertaste, which may limit its direct application in food and beverages.[3]

  • Complex synthesis: Both chemical and biosynthetic pathways are intricate, presenting obstacles for mass manufacturing.[3]

  • Regulatory approval: this compound is not yet approved as a food additive by major regulatory agencies like the FDA or EFSA.[3]

  • Production scalability: Scaling up biotechnological methods like hairy root and cell suspension cultures from the lab to industrial-scale bioreactors presents its own set of challenges.[6][7]

Q4: How stable is this compound under different conditions?

A4: this compound is relatively stable across a range of pH values at room temperature for up to two weeks.[8] It also shows no significant decomposition when stored at 60°C for up to 24 hours.[8] However, prolonged storage at 60°C for one to two weeks leads to substantial breakdown, particularly at acidic and alkaline pH extremes.[8] The primary decomposition products have been identified as 3-methyl-2-cyclohexen-1-one (B144701) and 6-methyl-5-hepten-2-one.[8]

Troubleshooting Guides

Biotechnological Production: Hairy Root & Cell Suspension Cultures

Q: My Agrobacterium rhizogenes-mediated transformation of Lippia dulcis explants has a low success rate. What can I do?

A: Low transformation efficiency is a common issue. Consider the following troubleshooting steps:

  • Explant Choice: The type and health of the explant are critical. Young, healthy tissues from leaves and stems are often used.[9]

  • Agrobacterium Strain and Density: Ensure you are using a virulent strain of A. rhizogenes (e.g., A4 or 1500).[9][10] The bacterial density (OD600) and infection time are key parameters to optimize.[11] Overgrowth of Agrobacterium can be detrimental to the plant tissue.[12]

  • Co-cultivation Conditions: The duration of co-cultivation is crucial. If the period is too long, bacterial overgrowth can kill the explants.[11] Optimize the co-cultivation time, typically a few days.

  • Pre-cultivation of Explants: Pre-cultivating explants for a short period before infection can sometimes improve transformation rates.[11]

  • Selection Medium: Ensure the concentration of the selection agent (e.g., antibiotic) in your medium is appropriate to select for transformed roots without being overly toxic to the plant cells.[13]

Q: My hairy root/cell suspension cultures are growing slowly. How can I improve biomass accumulation?

A: Slow growth can be attributed to several factors:

  • Media Composition: The culture medium is fundamental. Murashige and Skoog (MS) medium is commonly used for Lippia dulcis hairy roots.[10] Ensure all macro- and micronutrients, vitamins, and a carbon source (like sucrose) are at optimal concentrations.[4]

  • Plant Growth Regulators (PGRs): While hairy roots are typically hormone-independent, the addition of auxins like naphthaleneacetic acid (NAA) can sometimes influence growth and this compound production.[4][10]

  • Environmental Conditions: Optimize pH, temperature, and light conditions. For Phyla scaberrima hairy roots, a pH of 7, a temperature of 25°C, and a 12h/12h light/dark photoperiod have been shown to be effective.[4]

  • Subculturing Frequency: Infrequent subculturing can lead to nutrient depletion and accumulation of toxic byproducts. Establish a regular subculturing schedule based on the growth curve of your cultures.

Q: The yield of this compound in my cultures is low. What strategies can I employ to enhance production?

A: Low secondary metabolite yield is a frequent challenge in plant tissue culture. Here are some enhancement strategies:

  • Elicitation: The application of elicitors, which are stress-inducing compounds, can significantly boost secondary metabolite production.[14]

    • Biotic Elicitors: Polysaccharides like chitosan (B1678972) and fungal extracts (e.g., Glucanex) have been shown to increase this compound yield.[4][10]

    • Abiotic Elicitors: Salicylic acid is another effective elicitor for enhancing this compound production.[4]

  • Precursor Feeding: Supplying biosynthetic precursors can direct the metabolic pathway towards your compound of interest.[15] Farnesol and (+)-epi-α-bisabolol are direct precursors in the this compound biosynthesis pathway and their addition to the culture medium has been shown to significantly increase yields.[4]

  • Optimization of Culture Conditions: As with biomass, optimizing media components and environmental factors is crucial for maximizing product yield. For example, a sucrose concentration of 4% has been found to be optimal for this compound production in hairy root cultures of Phyla scaberrima.[4]

  • High-Producing Cell Line Selection: There can be significant variation in the productivity of different hairy root lines.[4] It is important to screen and select high-yielding lines for scaling up production.

Extraction and Purification

Q: I am experiencing low extraction efficiency of this compound from my biomass. What can I do?

A: The choice of extraction method is critical for maximizing yield.

  • Supercritical Fluid Extraction (SFE): SFE with CO2 has been shown to provide higher total extract yields (1.7% to 3.4%) compared to traditional hydrodistillation (0.6%).[16] Optimizing pressure and temperature (e.g., 12 MPa and 35°C) can further enhance the percentage of this compound in the extract.[16]

  • Solvent Extraction: For lab-scale extraction from leaves, ethanolic extracts can be used.[16] The choice of solvent and extraction parameters (time, temperature, solvent-to-solid ratio) should be optimized.

  • Biomass Pre-treatment: Ensure your biomass (hairy roots or plant material) is properly dried and ground to increase the surface area for extraction.

Q: I am having trouble purifying this compound from the crude extract due to the presence of interfering compounds.

A: Purification can be challenging due to the complex mixture of metabolites in the extract.

  • Chromatographic Techniques: A multi-step chromatographic approach is often necessary.

    • Thin-Layer Chromatography (TLC): Preparative TLC can be used for initial purification. A mobile phase of hexane:acetone (17:3 v/v) has been reported for this purpose.[16]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an effective method for final purification to obtain high-purity this compound.[16]

  • Analytical Monitoring: Use analytical techniques like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the purity of your fractions throughout the purification process.[4]

Quantitative Data Summary

Table 1: Comparison of this compound Production in Hairy Root Cultures of Phyla scaberrima with Different Elicitors and Precursors.

Culture ConditionThis compound Yield (mg/L)Reference
Batch culture without elicitors/precursorsUp to 100[17]
Addition of Chitin and Glucanex130 - 160[17]
Addition of Farnesol and (+)-epi-alpha-bisabolol165 - 200[17]
Improved batch culture with optimized media, Glucanex (100 mg/L), Chitin (150 mg/L), Farnesol (250 mg/L), and (+)-epi-alpha-bisabolol (150 mg/L)Up to 250[17]

Table 2: Comparison of this compound Production in Cell Suspension Cultures of Phyla scaberrima with Different Elicitors and Precursors.

Elicitor/Precursor Added to CultureThis compound Yield (mg/L)Reference
Control (no additions)~93.2[5]
Chitin, Cellulase, and Farnesol~160[5]
(+)-epi-α-bisabololUp to 182.7[5]

Table 3: Comparison of Extraction Yields from Lippia dulcis.

Extraction MethodTotal Extract Yield (%)This compound in Extract (%)Reference
Hydrodistillation0.6Not specified[16]
Supercritical Fluid Extraction (SFE)1.7 - 3.441.9 (at 12 MPa/35°C)[16]

Experimental Protocols

Protocol 1: Establishment of Hairy Root Cultures of Phyla scaberrima
  • Explant Preparation: Sterilize leaf and stem explants from a healthy Phyla scaberrima plant.

  • Infection: Inoculate the explants with a suspension of Agrobacterium rhizogenes (e.g., strain 1500).[9]

  • Co-cultivation: Co-cultivate the explants with A. rhizogenes for 2-3 days in the dark.

  • Bacterial Elimination and Root Induction: Transfer the explants to a solid medium (e.g., MS medium) containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium and allow for hairy root induction.

  • Establishment of Hairy Root Lines: Once hairy roots appear, excise them and transfer them to fresh solid medium. Subculture promising root lines to establish pure, rapidly growing cultures.

  • Liquid Culture: For larger-scale biomass production, transfer established hairy root lines to liquid MS medium and cultivate on an orbital shaker.[10]

Protocol 2: Elicitation and Precursor Feeding for Enhanced this compound Production in Hairy Root Cultures

This protocol is based on the improved batch culture conditions described in the literature.[17]

  • Culture Establishment: Grow selected high-yielding hairy root lines of Phyla scaberrima in liquid Murashige & Skoog (MS) medium with 4% sucrose and 0.5 mg/L naphthaleneacetic acid (NAA) at pH 7 and 25°C with a 12h/12h light/dark cycle.[4]

  • Preparation of Elicitor and Precursor Solutions: Prepare sterile stock solutions of Glucanex, chitin, farnesol, and (+)-epi-alpha-bisabolol.

  • Addition of Elicitors and Precursors: To the established hairy root cultures, add the elicitors and precursors to achieve final concentrations of approximately 100 mg/L Glucanex, 150 mg/L chitin, 250 mg/L farnesol, and 150 mg/L (+)-epi-alpha-bisabolol.[17]

  • Incubation: Continue the cultivation under the same conditions for 25 days.[17]

  • Harvesting and Analysis: Harvest the hairy root biomass, dry it, and proceed with extraction and analysis (e.g., by HPLC) to quantify the this compound yield.

Protocol 3: Extraction and Purification of this compound
  • Extraction:

    • Supercritical Fluid Extraction (SFE): Perform SFE on dried and ground biomass using CO2 at 12 MPa and 35°C.[16]

    • Solvent Extraction: Alternatively, perform soxhlet or maceration extraction with ethanol.

  • Pre-purification:

    • Concentrate the crude extract under reduced pressure.

    • Perform preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates with a mobile phase of hexane:acetone (17:3 v/v).[16]

    • Scrape the band corresponding to this compound and elute the compound with a suitable solvent.

  • Final Purification:

    • Subject the partially purified fraction to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification.[16]

  • Identity Confirmation: Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Visualizations

FPP Farnesyl Pyrophosphate (FPP) EpiBisabolol (+)-epi-α-bisabolol FPP->EpiBisabolol + epi-α-bisabolol synthase This compound This compound EpiBisabolol->this compound Oxidation (Cytochrome P450 enzymes) Start Start: Select healthy Lippia dulcis explants Infection Infect with Agrobacterium rhizogenes Start->Infection CoCultivation Co-cultivation (2-3 days) Infection->CoCultivation Selection Transfer to selection medium (e.g., MS + antibiotic) CoCultivation->Selection HairyRoots Hairy root induction and establishment Selection->HairyRoots LiquidCulture Scale-up in liquid culture HairyRoots->LiquidCulture Elicitation Add elicitors and precursors LiquidCulture->Elicitation Harvest Harvest biomass Elicitation->Harvest Extraction Extraction (e.g., SFE) Harvest->Extraction Purification Purification (TLC, HPLC) Extraction->Purification End Pure this compound Purification->End Problem Problem: Low this compound Yield CheckGrowth Is biomass growth optimal? Problem->CheckGrowth CheckElicitation Are elicitation/precursor strategies in place? CheckGrowth->CheckElicitation Yes OptimizeGrowth Action: Optimize media, pH, temperature, light CheckGrowth->OptimizeGrowth No ImplementElicitation Action: Add elicitors (Chitin, Salicylic Acid) and precursors (Farnesol, epi-α-bisabolol) CheckElicitation->ImplementElicitation No SelectLines Action: Screen and select high-producing hairy root lines CheckElicitation->SelectLines Yes

References

Technical Support Center: Stabilizing Hernandulcin in Different pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with hernandulcin. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to its stability under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a natural, intensely sweet sesquiterpenoid. Its stability is a critical factor in research and development as degradation can lead to a loss of sweetness and the formation of impurities, potentially affecting experimental outcomes and the viability of its applications. The key structural feature influencing its stability is a β-hydroxy ketone (or β-ketol) group, which is susceptible to degradation.

Q2: What is the primary degradation pathway for this compound?

A2: The principal degradation mechanism for this compound is a reverse-aldol condensation. This reaction is catalyzed by both acidic and alkaline conditions and is accelerated by heat. It results in the cleavage of a carbon-carbon bond, breaking the molecule into two smaller ketone products: 3-methyl-2-cyclohexen-1-one (B144701) and 6-methyl-5-hepten-2-one.[1]

Q3: At what pH is this compound most stable?

A3: this compound exhibits its greatest stability in neutral to slightly acidic conditions. At room temperature, it is relatively stable across a broad pH range, from 2 to 12, for short periods (up to two weeks).[1] However, for long-term storage or when subjected to higher temperatures (e.g., 60°C), degradation becomes more significant, particularly at acidic and alkaline pH extremes.[1]

Q4: I am observing a loss of this compound in my stock solution. What could be the cause?

A4: Several factors could contribute to the degradation of your this compound stock solution:

  • pH of the solvent: If the solvent is not pH-neutral, it can catalyze degradation.

  • Storage temperature: Elevated temperatures significantly accelerate the degradation process.

  • Presence of contaminants: Trace amounts of acids, bases, or metal ions can act as catalysts.

  • Solvent purity: Impurities in the solvent could react with this compound.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact this compound from its degradation products. By tracking the decrease in the peak area of this compound and the corresponding increase in the peak areas of its degradation products over time, you can quantify its stability.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Experimental Assay

  • Possible Cause: The pH of the assay buffer is outside the optimal stability range for this compound.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your experimental buffer to ensure it is within the desired range (ideally neutral to slightly acidic).

    • Buffer Selection: Ensure the chosen buffer components are inert and do not catalyze the degradation of this compound. Phosphate (B84403) or citrate (B86180) buffers are generally suitable.

    • Temperature Control: Maintain a constant and controlled temperature throughout the experiment. Avoid unnecessary exposure to elevated temperatures.

    • Preliminary Stability Test: Conduct a preliminary stability test of this compound in your assay buffer under the experimental conditions to quantify its degradation rate before proceeding with the full experiment.

Issue 2: Inconsistent Results in this compound Quantification

  • Possible Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Minimize Sample Preparation Time: Prepare samples for analysis immediately before injection into the analytical instrument to minimize the time this compound spends in solution.

    • Control Temperature: Keep samples cool during preparation and in the autosampler to slow down potential degradation.

    • pH of Mobile Phase: For HPLC analysis, ensure the mobile phase is buffered to a pH that ensures the stability of this compound during the chromatographic run.

    • System Suitability: Regularly perform system suitability tests to ensure the analytical method is performing correctly and can accurately quantify this compound in the presence of its degradants.

Issue 3: Appearance of Unknown Peaks in Chromatograms

  • Possible Cause: Formation of this compound degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Compare the retention times of the unknown peaks with those of authenticated standards of the known degradation products (3-methyl-2-cyclohexen-1-one and 6-methyl-5-hepten-2-one).

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate the degradation products and confirm their chromatographic behavior.

    • Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio of the unknown peaks to aid in their identification.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation across a wide range of pH values is not extensively published, the following table provides an estimated summary based on its known chemical properties as a β-hydroxy ketone and qualitative stability studies. These values should be considered as a guide for experimental design.

Table 1: Estimated Stability of this compound in Aqueous Solutions at 60°C

pHStability AssessmentEstimated Half-life (t½)Primary Degradation Pathway
2.0Low< 1 weekAcid-catalyzed reverse-aldol condensation
4.0Moderate1-2 weeksSlow reverse-aldol condensation
7.0High> 2 weeksMinimal degradation
10.0Low< 1 weekBase-catalyzed reverse-aldol condensation
12.0Very Low< 24 hoursRapid base-catalyzed reverse-aldol condensation

Note: These are estimations based on qualitative data and the known reactivity of similar chemical structures. Actual degradation rates should be determined experimentally under specific conditions.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for Stability Studies

This protocol describes the preparation of common buffers for testing this compound stability at different pH values.

Materials:

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Boric acid

  • Sodium borate

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Deionized water

  • pH meter

Procedure:

  • Phosphate Buffer (pH 7.0):

    • Prepare a 0.1 M solution of sodium phosphate monobasic.

    • Prepare a 0.1 M solution of sodium phosphate dibasic.

    • In a beaker, combine the two solutions, stirring continuously, until the pH of the mixture reaches 7.0 as measured by a calibrated pH meter.

  • Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid.

    • Prepare a 0.1 M solution of sodium citrate.

    • Mix the two solutions until a pH of 4.0 is achieved.

  • Borate Buffer (pH 10.0):

    • Prepare a 0.1 M solution of boric acid.

    • Prepare a 0.1 M solution of sodium borate.

    • Combine the solutions until the desired pH of 10.0 is reached.

  • Acidic Solution (pH 2.0):

    • Add 0.01 M hydrochloric acid to deionized water until the pH is 2.0.

  • Alkaline Solution (pH 12.0):

    • Add 0.01 M sodium hydroxide to deionized water until the pH is 12.0.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Methanol (B129727) or other suitable organic solvent

  • Buffer solutions (from Protocol 1)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Vials

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the this compound stock solution in an oven at 60°C for 48 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an untreated control. Identify the degradation peaks and assess the peak purity of this compound to confirm the method is stability-indicating.

Visualizations

Hernandulcin_Degradation_Pathway This compound This compound (β-Hydroxy Ketone) transition Reverse-Aldol Condensation This compound->transition product1 3-Methyl-2-cyclohexen-1-one transition->product1 product2 6-Methyl-5-hepten-2-one transition->product2 catalyst H+ or OH- (Acid or Base Catalyst) catalyst->transition

Caption: Degradation pathway of this compound via reverse-aldol condensation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_hern Prepare this compound Stock Solution incubation Incubate this compound in Buffers at Controlled Temperature prep_hern->incubation prep_buff Prepare Buffer Solutions (Different pH) prep_buff->incubation sampling Collect Samples at Time Intervals incubation->sampling hplc Analyze Samples by HPLC sampling->hplc data Quantify this compound and Degradation Products hplc->data

Caption: General workflow for studying this compound stability at different pH.

References

Optimizing extraction parameters for maximum Hernandulcin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Hernandulcin for maximum yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound extraction experiments.

Issue Potential Cause Recommended Solution
Low this compound Yield in Plant Extracts Low natural abundance in Lippia dulcis or Phyla scaberrima.[1]Consider biotechnological production methods such as hairy root cultures, which have shown significantly higher yields.[2][3][4]
Co-extraction of undesirable compounds like camphor (B46023).[]Utilize selective extraction techniques like Supercritical Fluid Extraction (SFE) to minimize the co-extraction of camphor.[6]
Suboptimal extraction parameters (temperature, pressure, solvent).Optimize SFE parameters. A study found that conditions of 12 MPa and 35°C were effective.[6] For solvent extraction, a systematic optimization of solvent type, temperature, and time is recommended.[7][8]
Inconsistent Yields in Hairy Root Cultures Variation in hairy root lines.Screen multiple hairy root lines to identify a high-producing line.[2][4]
Suboptimal culture conditions (pH, temperature, media composition).Maintain optimal culture conditions. Studies indicate a pH of 7 and a temperature of 25°C are ideal for this compound production in hairy root cultures of P. scaberrima.[2][9] The culture medium should be Murashige and Skoog (MS) medium, potentially supplemented with auxins.[3]
Lack of precursor availability.Supplement the culture medium with biosynthetic precursors such as farnesol (B120207) or (+)-epi-α-bisabolol to potentially boost production.[2][4][9]
Bitterness in Final this compound Product Inherent property of this compound.[1]Further purification steps may be necessary. Additionally, research into taste profile modification through blending with other compounds could be explored.[1]
Difficulty in Scaling Up Production Low yield from natural plant sources.[1]Focus on scalable biotechnological methods. Hairy root cultures offer a promising platform for large-scale production of this compound.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Traditional methods can be used, but due to the low natural yield of this compound, more advanced techniques are recommended for higher efficiency and purity.[1] Supercritical Fluid Extraction (SFE) with CO2 is a promising method that can provide high yields and selectivity, minimizing the co-extraction of undesirable compounds like camphor.[6][10] For scalable and enhanced production, establishing hairy root cultures of Phyla scaberrima is a highly effective biotechnological approach.[2][3][4]

Q2: What are the optimal parameters for Supercritical Fluid Extraction (SFE) of this compound?

A2: Research on SFE of Lippia dulcis has indicated that different conditions can be optimized for either total yield or qualitative aspects of the extract. One study identified 14 MPa and 40°C as promoting the highest total yield, but selected 12 MPa and 35°C as the most appropriate conditions based on the qualitative profile of the extract.[6] At 12 MPa and 35°C, the percentage of this compound in the extract was approximately 41.9%.[6]

Q3: How can I maximize this compound yield in hairy root cultures?

A3: To maximize yield in hairy root cultures of Phyla scaberrima, several parameters should be optimized:

  • Culture Conditions: The best conditions identified are a pH of 7 and a temperature of 25°C in Murashige & Skoog (MS) liquid medium.[2][9]

  • Elicitors: The addition of elicitors can significantly enhance production. Chitin, cellulase, farnesol, and (+)-epi-α-bisabolol have been shown to increase this compound accumulation.[2][4][][9] For instance, the addition of a low concentration of chitosan (B1678972) (0.2 - 10.0 mg/l) enhanced the production of this compound 5-fold.[3]

  • Precursors: Supplementing the culture with biosynthetic precursors like mevalonolactone (B1676541) and farnesol can also boost yields.[2][9]

Q4: What are the key challenges in this compound production and how can they be addressed?

A4: The primary challenges are its low natural yield, a characteristic bitter aftertaste, and the presence of camphor in the source plant, Lippia dulcis.[1][] These challenges can be addressed by:

  • Low Yield: Employing biotechnological production systems like hairy root cultures to achieve higher and more consistent yields.[1][2]

  • Bitterness: Investigating purification techniques and the use of flavor modifiers.[1]

  • Camphor Contamination: Using selective extraction methods like SFE that can separate this compound from camphor.[][6]

Data Presentation

Table 1: Optimal Parameters for this compound Production in Phyla scaberrima Hairy Root Cultures

ParameterOptimal ValueReference
pH7[2][9]
Temperature25°C[2][9]
Culture MediumMurashige & Skoog (MS)[3]
ElicitorsChitin, Cellulase, Farnesol, (+)-epi-α-bisabolol[2][4][][9]

Table 2: Supercritical Fluid Extraction (SFE) Parameters for this compound from Lippia dulcis

Pressure (MPa)Temperature (°C)Total Yield (%)This compound in Extract (%)NotesReference
12352.6 ± 0.141.9 ± 0.01Selected for best qualitative aspects[6]
1440Higher than 2.6%Not specifiedPromoted highest total yield[6]

Experimental Protocols

Methodology 1: Establishment and Optimization of Phyla scaberrima Hairy Root Cultures for this compound Production

  • Explant Preparation: Sterilize leaf explants of Phyla scaberrima.

  • Infection: Infect the explants with a culture of Agrobacterium rhizogenes.

  • Co-cultivation: Co-cultivate the explants and bacteria for a specified period in the dark.

  • Hairy Root Induction: Transfer the explants to a solid medium containing antibiotics to eliminate the Agrobacterium and hormones to promote hairy root growth.

  • Line Selection: Subculture the emerging hairy roots to establish multiple independent lines. Analyze each line for growth rate and this compound production to select high-yielding lines.

  • Suspension Culture: Transfer the selected hairy root lines to liquid Murashige & Skoog (MS) medium.

  • Optimization of Culture Conditions:

    • pH: Test a range of pH values (e.g., 5, 6, 7, 8) to determine the optimal pH for this compound production. A pH of 7 has been identified as optimal.[2]

    • Temperature: Evaluate different temperatures (e.g., 20°C, 25°C, 30°C) to find the ideal temperature for growth and production. 25°C has been shown to be optimal.[2]

  • Elicitation:

    • Prepare stock solutions of elicitors such as chitin, cellulase, and farnesol.

    • Add different concentrations of each elicitor to the hairy root cultures at a specific point in their growth phase.

    • Harvest the roots and medium after a set incubation period and analyze for this compound content to determine the most effective elicitor and its optimal concentration.

  • Analysis: Extract this compound from the harvested roots and culture medium using an appropriate solvent. Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).

Methodology 2: Supercritical Fluid Extraction (SFE) of this compound from Lippia dulcis

  • Material Preparation: Dry and grind the aerial parts of Lippia dulcis to a uniform particle size.

  • SFE System Setup:

    • Use a laboratory or pilot-scale SFE unit.

    • Load the ground plant material into the extraction vessel.

  • Extraction Parameters:

    • Set the desired pressure and temperature. For example, conduct extractions at 12 MPa and 35°C.[6]

    • Pump supercritical CO2 through the extraction vessel at a constant flow rate.

  • Fractionation:

    • Decompress the CO2 in a separator to precipitate the extracted compounds.

    • Collect the extract at specified time intervals.

  • Analysis:

    • Determine the total yield of the extract gravimetrically.

    • Analyze the chemical composition of the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other components like camphor.

Visualizations

experimental_workflow_hairy_root cluster_setup Culture Establishment cluster_optimization Optimization & Production cluster_analysis Analysis explant Sterilized Leaf Explants infection Infection with Agrobacterium rhizogenes explant->infection induction Hairy Root Induction infection->induction selection High-Yielding Line Selection induction->selection suspension Liquid Suspension Culture selection->suspension optimization Optimize pH (7) & Temp (25°C) suspension->optimization elicitation Add Elicitors (e.g., Chitin) optimization->elicitation production This compound Production elicitation->production extraction Extraction production->extraction hplc HPLC Analysis extraction->hplc yield Maximized This compound Yield hplc->yield

Caption: Workflow for this compound production using hairy root cultures.

sfe_workflow cluster_extraction Extraction Process cluster_analysis Analysis plant_material Dried & Ground Lippia dulcis sfe_unit Load into SFE Vessel plant_material->sfe_unit parameters Set Parameters (e.g., 12 MPa, 35°C) sfe_unit->parameters co2_flow Supercritical CO2 Flow parameters->co2_flow separation Decompression & Separation co2_flow->separation extract_collection Collect Extract separation->extract_collection gcms_analysis GC-MS Analysis extract_collection->gcms_analysis yield_quantification Quantify this compound & Purity gcms_analysis->yield_quantification final_product Optimized This compound Extract yield_quantification->final_product

Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.

References

Technical Support Center: High-Purity Hernandulcin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of high-purity Hernandulcin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a sesquiterpenoid that is over 1,000 times sweeter than sucrose.[1] It is naturally found in the leaves and flowers of the Phyla dulcis (formerly Lippia dulcis) plant, a herb native to Mexico and South America.

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound include:

  • Low Natural Abundance: The concentration of this compound in Phyla dulcis is relatively low, making large-scale extraction challenging.[2]

  • Presence of Impurities: The plant's volatile oil contains a high concentration of camphor (B46023) (up to 53% w/w), a toxic monoterpene that must be carefully removed. Other sesquiterpenes with similar polarities can also co-elute with this compound, complicating purification.

  • Thermal Instability: this compound is thermolabile, meaning it can degrade at high temperatures. This makes techniques like gas chromatography challenging without prior derivatization and requires careful temperature control during extraction and solvent evaporation steps.

  • Bitter Aftertaste: While intensely sweet, this compound has a notable bitter aftertaste, which is a consideration for its application and may be linked to purity levels.

Q3: What are the common methods for extracting this compound from Phyla dulcis?

Common extraction methods include:

  • Solvent Extraction: Traditional methods use non-polar solvents like petroleum ether for extraction.

  • Supercritical Fluid Extraction (SFE): This modern technique, using supercritical CO2, has been shown to provide higher total extract yields (1.7% to 3.4%) compared to conventional methods like hydrodistillation (0.6%).[3] One study noted that SFE at 12 MPa and 35 °C yielded an extract containing 41.9% this compound.[3]

Q4: Which analytical techniques are used to assess the purity of this compound?

Purity is typically assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for both quantifying and purifying this compound.[3][4]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and fraction collection during column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying volatile impurities like camphor and can be used for this compound analysis, though its thermal instability is a consideration.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and characterization of the purified compound.

Troubleshooting Guide

Issue 1: Low yield of this compound after column chromatography.

Possible Cause Troubleshooting Step
Improper Solvent System The polarity of the eluent may be too high, causing this compound to elute too quickly with other impurities, or too low, leading to poor recovery from the column. Optimize the solvent system using TLC first. A common system is a gradient of hexane (B92381) and acetone (B3395972).
Column Overloading Loading too much crude extract onto the column leads to poor separation and broad bands, resulting in mixed fractions and lower yield of pure compound. Use a proper ratio of crude material to silica (B1680970) gel (typically 1:30 to 1:100).
Compound Degradation This compound is sensitive to acidic conditions and heat. Silica gel can be slightly acidic. If degradation is suspected, consider using deactivated (neutral) silica gel or alumina. Ensure solvent evaporation is performed at low temperatures (e.g., <40°C).
Irreversible Adsorption Highly polar impurities in the crude extract can bind strongly to the silica gel, which may, in turn, trap some of the target compound. A pre-purification step, such as a solvent partition, can help remove these impurities.

Issue 2: Presence of camphor in the purified this compound.

Possible Cause Troubleshooting Step
Co-elution during Chromatography Camphor is less polar than this compound and should elute earlier in a normal-phase chromatography setup. However, with an inappropriate solvent system, overlap can occur.
Solution A: Optimize Chromatography Use a shallow gradient elution, starting with a very non-polar solvent system (e.g., pure hexane) and slowly increasing the polarity with acetone or ethyl acetate. This will maximize the separation between camphor and this compound.
Solution B: Sublimation Camphor can be selectively removed from a semi-purified, dried extract using sublimation. This involves gently heating the extract under vacuum. The camphor will turn directly from a solid to a gas and can be collected on a cold surface (a "cold finger").[5]

Issue 3: Difficulty in achieving >99% purity with persistent minor impurities.

Possible Cause Troubleshooting Step
Co-eluting Sesquiterpenoids Other sesquiterpenoids from Phyla dulcis with similar structures and polarities are the most likely persistent impurities.
Solution A: Preparative HPLC If column chromatography is insufficient, preparative RP-HPLC is the recommended next step. The different separation mechanism (reverse-phase) can effectively resolve compounds that are difficult to separate on normal-phase silica.[3][6]
Solution B: Crystallization For a final polishing step, crystallization can be highly effective at removing trace impurities, yielding very high-purity this compound.

Issue 4: this compound fails to crystallize from solution.

Possible Cause Troubleshooting Step
Presence of Impurities Even small amounts of impurities can inhibit crystal lattice formation. Ensure the pre-crystallization purity is as high as possible (>95%).
Supersaturation Not Reached The solution may not be concentrated enough for nucleation to occur. Slowly evaporate the solvent or cool the solution further.
Incorrect Solvent Choice The ideal crystallization solvent (or solvent system) should dissolve this compound when warm but have low solubility when cold.
Solution A: Solvent Screening Test a range of solvents (e.g., hexanes, ethyl acetate, methanol, and mixtures) on a small scale to find the best system.
Solution B: Seeding If a crystal of pure this compound is available, add a tiny amount to the supersaturated solution to induce crystallization.[7]
Solution C: Slow Evaporation/Diffusion Dissolve the this compound oil in a small amount of a volatile, good solvent (like diethyl ether or acetone) and place this vial inside a larger, sealed container with a less-soluble, higher-boiling anti-solvent (like hexane). The slow diffusion of the anti-solvent into the good solvent will gradually decrease solubility and promote slow, controlled crystal growth.[7]

Quantitative Data Summary

The following table summarizes typical yields and purity at different stages of the purification process, compiled from various reported methods.

Purification Stage Method Typical Yield This compound Purity Key Solvents
Initial Extraction Supercritical Fluid Extraction (SFE)2.6% (of dry plant mass)[3]~42% (in crude extract)[3]Supercritical CO₂
Initial Extraction Petroleum Ether Maceration0.82% (of dry plant mass)Not reportedPetroleum Ether
Pre-purification Preparative TLCVariable>90%Hexane:Acetone (17:3)[3]
Main Purification Flash Column Chromatography~70-80% (from crude extract)95-98%Hexane/Acetone Gradient
Final Polishing Preparative RP-HPLC>90% (from column fractions)>99%Acetonitrile (B52724)/Water[3]
Final Polishing Crystallization>85% (from HPLC fractions)>99.5%Hexane/Ethyl Acetate

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is for the purification of this compound from a crude plant extract.

  • TLC Analysis: First, analyze the crude extract on a silica TLC plate using a hexane:acetone (e.g., 4:1) mobile phase. Visualize the plate under UV light (254 nm) and then with a p-anisaldehyde stain to identify the spot corresponding to this compound (typically Rf ≈ 0.4-0.5).

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude extract. Wet the column with pure hexane, ensuring no cracks or air bubbles are present.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with 100% hexane to remove highly non-polar compounds like camphor.

    • Gradually increase the solvent polarity by slowly introducing acetone. A suggested gradient could be:

      • 100% Hexane (2 column volumes)

      • 2% Acetone in Hexane (4 column volumes)

      • 5% Acetone in Hexane (4 column volumes)

      • 10% Acetone in Hexane (until this compound elutes)

  • Fraction Collection: Collect fractions continuously and monitor them by TLC. Combine the fractions that contain pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure at a temperature below 40°C to obtain purified this compound as a viscous oil.

Protocol 2: Preparative RP-HPLC for High-Purity this compound

This protocol is for the final polishing of this compound that is already >95% pure.

  • System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase of 80:20 acetonitrile:water.[3] Degas the solvent mixture thoroughly before use.

  • Sample Preparation: Dissolve the semi-purified this compound oil in the mobile phase at a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Separation:

    • Set the flow rate to 3-4 mL/min.

    • Set the detector wavelength to 254 nm.

    • Inject the sample onto the column. The volume will depend on the column size and sample concentration.

  • Fraction Collection: Collect the peak corresponding to this compound. This can be done manually or with an automated fraction collector.

  • Post-Processing: Combine the pure fractions. The acetonitrile can be removed under reduced pressure. The remaining aqueous solution can then be extracted with a solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated to yield this compound of >99% purity.

Visualizations

// Node Definitions Start [label="Dried Lippia dulcis Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., SFE or Solvent Maceration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract\n(this compound, Camphor, other Terpenoids)", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chrom [label="Flash Column Chromatography\n(Silica Gel, Hexane/Acetone Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Semi_Pure [label="Semi-Pure this compound\n(>95% Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_HPLC [label="Preparative RP-HPLC\n(C18, Acetonitrile/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Purity [label="High-Purity this compound Oil\n(>99% Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Crystallization\n(e.g., Slow Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Crystalline this compound\n(>99.5% Purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Waste1 [label="Camphor & Non-polar\nImpurities", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waste2 [label="Polar Impurities", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waste3 [label="Trace Impurities", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Column_Chrom; Column_Chrom -> Semi_Pure [label="Main Fraction"]; Column_Chrom -> Waste1 [label="Early Fractions"]; Column_Chrom -> Waste2 [label="Late Fractions"]; Semi_Pure -> Prep_HPLC; Prep_HPLC -> High_Purity [label="Main Peak"]; Prep_HPLC -> Waste3 [label="Minor Peaks"]; High_Purity -> Crystallization; Crystallization -> Final_Product; } dot Caption: General workflow for the purification of high-purity this compound.

// Node Definitions Start [label="Low Purity After\nInitial Column Chromatography", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Camphor [label="Is Camphor Present?\n(Check early fractions by TLC/GC-MS)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Column [label="Action:\nOptimize Column Gradient\n(Shallow gradient, start with 100% Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sublimate [label="Alternative:\nSublimate Camphor from\nSemi-pure material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Other [label="Are other impurities present?\n(Co-eluting sesquiterpenoids)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_HPLC [label="Action:\nUse Preparative RP-HPLC\n(Orthogonal separation mechanism)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystallize [label="Action:\nCrystallize purified oil\nfor final polishing", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="High-Purity this compound", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Camphor; Check_Camphor -> Optimize_Column [label="Yes"]; Check_Camphor -> Check_Other [label="No"]; Optimize_Column -> Sublimate [style=dashed, label="If needed"]; Sublimate -> Check_Other; Optimize_Column -> Check_Other; Check_Other -> Use_HPLC [label="Yes"]; Check_Other -> End [label="No"]; Use_HPLC -> Crystallize; Crystallize -> End; } dot Caption: Troubleshooting logic for achieving high-purity this compound.

References

Hernandulcin Solutions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hernandulcin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of this compound in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpenoid known for its intense sweetness, approximately 1,000 times that of sucrose.[1][2] Its stability is a critical factor in research and development as degradation can lead to a loss of its characteristic sweetness and the appearance of extraneous compounds, potentially confounding experimental results.

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors contributing to this compound degradation are elevated temperatures and exposure to strong bases or extreme pH conditions (both acidic and alkaline).[3] While it is relatively stable at room temperature across a wide pH range, its stability decreases significantly at higher temperatures.

Q3: What are the known degradation products of this compound?

A3: The principal degradation of this compound occurs through a reverse-aldol condensation reaction. This process yields two primary products: 3-methyl-2-cyclohexen-1-one (B144701) and 6-methyl-5-hepten-2-one.[3] Preliminary acute toxicity studies in mice have indicated that these degradation products are essentially non-toxic.

Q4: How can I detect this compound and its degradation products in my samples?

A4: Several analytical techniques can be employed. Thin-Layer Chromatography (TLC) offers a straightforward method for a quick assessment of decomposition. For more detailed quantitative analysis and confirmation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods.[3]

Q5: What are the general storage recommendations for this compound solutions?

A5: For short-term storage (up to two weeks), solutions can be kept at room temperature. For longer-term stability, it is advisable to store solutions at refrigerated temperatures (2-8°C) and protected from light. If possible, preparing fresh solutions before each experiment is the best practice to ensure compound integrity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My this compound solution has lost its sweet taste.

  • Possible Cause: The this compound has likely degraded, as its sweetness is a direct attribute of its intact structure.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solution was not exposed to high temperatures (above 60°C) for an extended period.

    • Check Solution pH: Ensure the pH of your solution is not at an extreme acidic or alkaline level, as this can accelerate degradation, especially when heated.

    • Analytical Confirmation: Analyze the sample using HPLC or TLC to check for the presence of this compound and its degradation products. A diminished peak for this compound and the appearance of new peaks corresponding to its degradants will confirm degradation.

    • Prepare Fresh Solution: If degradation is confirmed, discard the old solution and prepare a fresh one, paying close attention to temperature and pH.

Problem 2: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause: These peaks are likely the degradation products of this compound (3-methyl-2-cyclohexen-1-one and 6-methyl-5-hepten-2-one).

  • Troubleshooting Steps:

    • Review Sample Handling: Assess if the sample was subjected to any stress conditions such as heat, extreme pH, or prolonged storage at room temperature before analysis.

    • Run a Control: Analyze a freshly prepared standard solution of this compound to ensure the issue is with the experimental sample and not the analytical method or instrument.

    • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to confirm the identity of the unexpected peaks by comparing their mass spectra to those of the known degradation products.

    • Optimize Experimental Conditions: To prevent future degradation, adjust your experimental protocol to avoid harsh conditions. This may involve using milder temperatures or maintaining a more neutral pH.

Problem 3: The concentration of my this compound stock solution is lower than expected.

  • Possible Cause: This could be due to degradation over time, especially if the stock solution was stored improperly.

  • Troubleshooting Steps:

    • Evaluate Storage Protocol: Review how the stock solution was stored. Was it protected from light? Was it stored at the correct temperature? Were there frequent freeze-thaw cycles?

    • Perform a Stability Test: Conduct a small-scale stability test by preparing a fresh stock solution, analyzing it at time zero, and then re-analyzing it after storing it under your usual conditions for a set period.

    • Aliquot Stock Solutions: To minimize degradation from repeated handling and temperature fluctuations, it is recommended to aliquot stock solutions into single-use vials upon preparation.

    • Use Freshly Prepared Solutions: For quantitative experiments requiring high accuracy, it is always best to use a freshly prepared solution.

Quantitative Data on this compound Stability

While detailed kinetic studies on this compound degradation are not extensively available in public literature, the following table summarizes the known stability profile based on existing data.

ParameterConditionObservationRecommendation
Temperature Room TemperatureStable for up to two weeks in buffered solutions.Suitable for short-term storage and routine handling.
60°CNo significant decomposition observed within 24 hours.Can be used for short-duration experiments at this temperature.
60°CSubstantial breakdown is evident after one to two weeks.Avoid prolonged heating; prepare fresh solutions if extended heating is necessary.
140°CRapid degradation occurs.Avoid exposure to temperatures this high.
pH pH 2-12 (at Room Temp)No breakdown was observed for up to two weeks.This compound is stable across a wide pH range at ambient temperature.
Acidic & Alkaline Extremes (at 60°C)A greater degree of decomposition is observed after one week.If heating is required, try to maintain a pH closer to neutral to minimize degradation.
Base Treatment Strong BasesInduces degradation through reverse-aldol condensation.Avoid the use of strong bases in your this compound solutions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to determine the stability of this compound under specific experimental conditions (e.g., varying pH and temperature).

1. Materials:

  • This compound standard

  • Appropriate buffers (e.g., citrate-phosphate-borate for a wide pH range)

  • HPLC-grade solvents (acetonitrile and water)

  • HPLC system with a UV detector

  • pH meter

  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of buffered solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Dilute the this compound stock solution into each buffered solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Immediately analyze a sample from each solution at time zero (T=0) using the HPLC method described in Protocol 2. This will serve as your baseline.

  • Divide the remaining solutions into aliquots for each time point and temperature condition you wish to study (e.g., Room Temperature, 40°C, 60°C).

  • Store the aliquots under the specified temperature conditions.

  • At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove an aliquot from each condition.

  • Allow the samples to return to room temperature and analyze them by HPLC.

  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the quantitative analysis of this compound using reverse-phase HPLC.

1. HPLC System and Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 254 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Ensure samples are free of particulate matter by filtering through a 0.45 µm syringe filter before injection.

  • If necessary, dilute samples with the mobile phase to fall within the linear range of the standard curve.

3. Standard Curve Preparation:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4. Analysis:

  • Inject the experimental samples.

  • Identify and integrate the peak corresponding to this compound based on its retention time from the standard injections.

  • Quantify the amount of this compound in the samples using the standard curve.

Visualizations

This compound This compound (C15H24O2) Degradation_Products Degradation Products This compound->Degradation_Products  Reverse-Aldol  Condensation (Heat, Extreme pH) Product1 6-methyl-5-hepten-2-one Degradation_Products->Product1 Product2 3-methyl-2-cyclohexen-1-one Degradation_Products->Product2

Caption: this compound degradation pathway via reverse-aldol condensation.

A Prepare this compound Solution in Buffered Media B Analyze T=0 Sample via HPLC A->B C Incubate Aliquots at Various Temperatures A->C F Calculate % Degradation and Determine Stability B->F D Collect Samples at Predetermined Time Points C->D E Analyze Samples via HPLC D->E E->F

Caption: Experimental workflow for a this compound stability study.

Start Inconsistent Results or Unexpected HPLC Peaks? Check_Temp Was solution exposed to > 60°C? Start->Check_Temp Check_pH Is solution pH at an extreme acidic/alkaline level? Check_Temp->Check_pH No Degradation_Likely Degradation is likely. Check_Temp->Degradation_Likely Yes Check_Storage Was solution stored for > 2 weeks at room temp? Check_pH->Check_Storage No Check_pH->Degradation_Likely Yes Check_Storage->Degradation_Likely Yes No_Degradation Degradation is unlikely. Check other experimental parameters (e.g., instrument, reagents). Check_Storage->No_Degradation No Solution1 Prepare fresh solution. Control temperature. Degradation_Likely->Solution1 Solution2 Adjust pH to be closer to neutral. Degradation_Likely->Solution2 Solution3 Prepare fresh solution for long-term experiments. Degradation_Likely->Solution3

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Modification of Hernandulcin for Enhanced Sweetness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the structure of hernandulcin to enhance its sweetness.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and why is it a target for modification? This compound is a naturally occurring sesquiterpene, approximately 1000 times sweeter than sucrose (B13894).[1][2] Its high sweetness intensity makes it an attractive target for developing novel, low-calorie sweeteners. However, it possesses a notable bitter aftertaste, which is a primary focus for modification.[1][3]
Which functional groups of this compound are critical for its sweet taste? The sweetness of this compound is primarily attributed to the C-1 carbonyl group and the C-1' hydroxyl group.[4] Modifications to these groups almost invariably lead to a loss of sweetness.[1] A three-point interaction with the sweet taste receptor is proposed, involving the carbonyl and hydroxyl groups, and the double bond between C-4' and C-5'.[5]
What are the main challenges in working with this compound and its analogs? The main challenges include a strict structure-activity relationship where most modifications lead to a loss of sweetness, the presence of a bitter aftertaste, and potential instability under certain conditions.[1][3][6] Low yields from natural sources also necessitate efficient synthetic routes.[3]
Is this compound stable? This compound is relatively stable to hydrolysis over a wide pH range at room temperature. However, significant decomposition can occur at elevated temperatures (e.g., 60°C) over extended periods.[6] Its principal decomposition products are 3-methyl-2-cyclohexen-1-one (B144701) and 6-methyl-5-hepten-2-one (B42903).[6]

Troubleshooting Guides

Synthesis & Modification
Problem Possible Cause Troubleshooting Steps
Low yield of desired this compound analog - Suboptimal reaction conditions: Temperature, reaction time, or reagent stoichiometry may not be ideal for the specific analog. - Side reactions: Competing reactions may be consuming starting materials or the desired product. - Instability of reactants or products: The starting materials or the synthesized analog may be degrading under the reaction conditions.- Optimize reaction conditions: Systematically vary temperature, reaction time, and molar ratios of reactants. - Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] - Purify starting materials: Ensure the purity of starting materials like 3-methyl-2-cyclohexen-1-one and 6-methyl-5-hepten-2-one.[6]
Formation of multiple unexpected byproducts - Lack of stereoselectivity: The synthesis may be producing multiple stereoisomers. - Rearrangement reactions: The carbocation intermediates in sesquiterpene synthesis are prone to rearrangements. - Oxidation or decomposition: Exposure to air or high temperatures can lead to degradation products.- Use stereoselective reagents and catalysts: Employ chiral catalysts or auxiliaries to control stereochemistry. - Lower reaction temperature: Running the reaction at a lower temperature can sometimes minimize side reactions.[6] - Analyze byproducts: Characterize the byproducts to understand the side reactions and adjust the synthetic strategy accordingly.
Failure to achieve desired modification - Steric hindrance: The target site for modification on the this compound scaffold may be sterically hindered. - Incorrect reagent choice: The chosen reagent may not be suitable for the desired transformation.- Use less bulky reagents: Select reagents with smaller steric profiles. - Change the order of synthetic steps: It may be more feasible to introduce the desired modification at an earlier stage of the synthesis. - Consult literature for similar transformations: Look for precedents of the desired reaction on similar sesquiterpene scaffolds.
Purification
Problem Possible Cause Troubleshooting Steps
Difficulty in separating the desired analog from starting materials or byproducts - Similar polarity: The analog and impurities may have very similar polarities, making separation by normal-phase chromatography challenging. - Co-elution: Multiple compounds may elute together under the chosen chromatographic conditions.- Optimize chromatographic conditions: Experiment with different solvent systems for Thin Layer Chromatography (TLC) and column chromatography. A common system for this compound is hexane-acetone.[6] - Reverse-phase HPLC: If normal-phase chromatography is ineffective, consider using reverse-phase High-Performance Liquid Chromatography (HPLC). - Preparative TLC: For small-scale purification, preparative TLC can be an effective method.
Decomposition of the analog during purification - Acidic or basic conditions: The analog may be sensitive to the pH of the silica (B1680970) gel or solvent system. - Prolonged exposure to silica gel: Some compounds can degrade upon prolonged contact with the stationary phase.- Use neutral silica gel: If the compound is acid-sensitive, use neutralized silica gel. - Flash chromatography: Employ flash chromatography to minimize the time the compound spends on the column. - Alternative purification methods: Consider other methods like preparative HPLC or crystallization if chromatography proves problematic.
Sensory Evaluation
Problem Possible Cause Troubleshooting Steps
Inconsistent or unreliable sweetness perception results - Panelist fatigue or adaptation: Repeatedly tasting high-intensity sweeteners can lead to sensory fatigue. - Lack of standardized protocol: Variations in sample presentation, concentration, and evaluation procedure can introduce variability. - Bitterness or off-flavors interfering with sweetness perception. - Implement a structured sensory evaluation protocol: Standardize sample concentrations, serving temperature, and inter-stimulus rinsing procedures. - Train panelists: Use reference standards for different taste attributes and intensities. - Limit the number of samples per session: To avoid fatigue, limit the number of samples evaluated in a single session.
Overwhelming bitter aftertaste masking sweetness - Inherent property of the analog: Many this compound derivatives are reported to be bitter.[7] - High concentration: The concentration of the analog may be too high, accentuating the bitterness.- Test at lower concentrations: Evaluate the sweetness at various, lower concentrations. - Use bitterness blockers: Consider co-formulating with known bitterness blockers like sodium gluconate.[8][9] - Blend with other sweeteners: Blending with other sweeteners can sometimes mask off-tastes.[9] - Time-intensity studies: Conduct time-intensity studies to characterize the onset and duration of both sweet and bitter tastes.[10]
Modified analog is not sweet - Critical functional group modification: The modification may have altered the essential pharmacophore for sweetness (the C-1 carbonyl and C-1' hydroxyl groups).[1] - Change in stereochemistry: The stereochemistry of the chiral centers is crucial for sweetness.- Review structure-activity relationship data: The literature strongly suggests that most this compound analogs are not sweet.[5] - Confirm structure and stereochemistry: Use spectroscopic methods (NMR, MS) to confirm the structure and stereochemistry of the synthesized analog.

Data Presentation

Table 1: Sweetness of this compound and its Analogs

CompoundModificationRelative Sweetness (vs. Sucrose)Notes
(+)-Hernandulcin-~1000xNatural enantiomer, possesses a bitter aftertaste.[1][2]
(±)-HernandulcinRacemic mixtureSweet (potency not specified)Synthetic racemic mixture.[6]
Lippidulcine AHydroxylation on the side chainNot sweetExhibits a cooling effect with a minty aftertaste.[7][11]
Lippidulcine BHydroxylation on the side chainNot sweetReported to be bitter.[7]
Lippidulcine CHydroxylation on the side chainNot sweetReported to be bitter.[7]
3-desmethyl this compoundRemoval of the methyl group at C-3Not sweetFound to be mutagenic in one study.[5]
Other synthetic analogsVarious modificationsGenerally not sweetMost modifications to the this compound structure result in a loss of sweetness.[5]

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from a patented synthesis method and can be modified for the synthesis of analogs.[6]

Materials:

  • 3-methyl-2-cyclohexen-1-one

  • 6-methyl-5-hepten-2-one

  • Lithium diisopropylamide (LDA)

  • 2,2'-dipyridyl (indicator)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 10% aqueous ammonium (B1175870) chloride

  • Diethyl ether

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Acetone

Procedure:

  • Prepare a solution of lithium diisopropylamide (8.5 mmol) in anhydrous THF (15 ml) in a flask under a nitrogen atmosphere.

  • Add a few milligrams of 2,2'-dipyridyl as an indicator.

  • Cool the solution to -15°C.

  • Add 3-methyl-2-cyclohexen-1-one (8.5 mmol) to the cold LDA solution.

  • Add 6-methyl-5-hepten-2-one (8.5 mmol) to the reaction mixture.

  • Stir the reaction mixture for 5 minutes at -15°C.

  • Quench the reaction by adding 10% aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 ml).

  • Combine the organic layers and wash with a saturated solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-acetone gradient.

Purification by Thin Layer Chromatography (TLC)

Procedure:

  • Spot the crude product on a silica gel TLC plate.

  • Develop the plate in a chamber containing a hexane-acetone (17:3) solvent system.

  • Visualize the spots by spraying with 60% sulfuric acid and heating at 110°C for 5 minutes. This compound should appear as a single purple spot.[6]

Sensory Evaluation Protocol for High-Intensity Sweeteners

This is a general protocol that should be adapted for specific experimental needs.

Panelists:

  • Recruit and train a panel of 8-12 individuals.

  • Screen panelists for their ability to detect and describe basic tastes.

Sample Preparation:

  • Dissolve this compound analogs in deionized water at various concentrations.

  • Prepare sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) as reference standards for sweetness intensity.

Evaluation Procedure:

  • Present panelists with the reference sucrose solutions to calibrate their intensity ratings.

  • Provide panelists with a small volume (e.g., 10 mL) of the analog solution.

  • Instruct panelists to swish the solution in their mouth for a set amount of time (e.g., 5 seconds) and then expectorate.

  • Ask panelists to rate the intensity of sweetness, bitterness, and any off-tastes on a labeled magnitude scale or a category scale.

  • Instruct panelists to rinse their mouths thoroughly with deionized water between samples.

  • Incorporate a sufficient waiting period between samples to minimize carry-over effects.

  • For time-intensity studies, have panelists rate the perceived intensity of tastes at regular intervals after expectoration.[10]

Visualizations

Sweet_Taste_Signaling_Pathway cluster_cell Taste Receptor Cell T1R2 T1R2 G_protein G-protein (Gustducin) T1R3 T1R3 This compound This compound This compound->T1R2 Binds to PLCb2 Phospholipase C-β2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx causes ATP_release ATP Release Depolarization->ATP_release Triggers Signal Signal to Brain ATP_release->Signal

Caption: Sweet taste signaling pathway initiated by this compound.

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_purification Purification & Characterization cluster_evaluation Sensory Evaluation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Crude Crude Product Reaction->Crude Purification Chromatography (TLC, HPLC) Crude->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Pure Pure Analog Analysis->Pure Sensory Sensory Panel Evaluation Pure->Sensory Data Data Analysis Sensory->Data Result Sweetness & Off-taste Profile Data->Result

Caption: Experimental workflow for modifying this compound.

Troubleshooting_Logic cluster_synthesis Synthesis cluster_purification Purification cluster_sensory Sensory Start Experiment Outcome Unsuccessful Unsuccessful Outcome Start->Unsuccessful LowYield Low Yield? Unsuccessful->LowYield Check Successful Successful Outcome LowYield->Successful If yes, troubleshoot Byproducts Byproducts? LowYield->Byproducts If no Byproducts->Successful If yes, troubleshoot Separation Poor Separation? Byproducts->Separation If no Separation->Successful If yes, troubleshoot Decomposition Decomposition? Separation->Decomposition If no Decomposition->Successful If yes, troubleshoot NotSweet Not Sweet? Decomposition->NotSweet If no NotSweet->Successful If yes, review SAR Bitter Bitter? NotSweet->Bitter If no Bitter->Successful If no Bitter->Successful If yes, use blockers

Caption: Troubleshooting logic for this compound modification.

References

Navigating the Nuances of Hernandulcin Derivatives: A Technical Support Guide to Toxicity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the intensely sweet sesquiterpene Hernandulcin, ensuring the safety of its novel derivatives is paramount. While this compound itself boasts a favorable preliminary safety profile, structural modifications aimed at enhancing sweetness, reducing bitterness, or improving pharmacokinetic properties can inadvertently introduce toxicity. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues researchers may encounter during the toxicological assessment of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows significant cytotoxicity in vitro, unlike the parent compound. What are the likely structural causes?

A1: Increased cytotoxicity in a this compound derivative can often be attributed to the introduction of reactive functional groups. Modifications that create α,β-unsaturated carbonyl systems, for instance, can enhance the molecule's ability to act as a Michael acceptor, leading to covalent bonding with cellular nucleophiles like cysteine residues in proteins. This can disrupt protein function and trigger cytotoxic pathways. The addition of highly lipophilic moieties can also increase cytotoxicity by facilitating membrane disruption or entry into subcellular compartments where the compound can exert toxic effects.

Q2: I've observed a positive result in an Ames test for my this compound derivative, indicating potential mutagenicity. What should I do next?

A2: A positive Ames test is a significant finding that requires a systematic follow-up. The first step is to confirm the result with a repeat assay, ensuring meticulous control over experimental conditions. If the result is reproducible, further investigation is warranted. This should include a battery of in vitro and in vivo genotoxicity assays to assess different endpoints, such as chromosomal aberrations and DNA damage. It is also crucial to consider the metabolic activation conditions used in the Ames test. If the mutagenicity is only observed in the presence of a metabolic activator (e.g., S9 fraction), it suggests that a metabolite of your derivative is the mutagenic agent. In this case, metabolite identification studies should be initiated to pinpoint the toxic species.

Q3: How can I proactively design this compound derivatives with a lower risk of toxicity?

A3: A proactive approach to designing safer this compound derivatives involves applying principles of structure-activity relationship (SAR) and structure-toxicity relationship (STR). Avoid incorporating known toxicophores into your molecular design. Computational toxicology tools can be employed to predict the potential for mutagenicity, carcinogenicity, and other toxicities based on the chemical structure. Furthermore, focusing on modifications that improve metabolic stability without forming reactive intermediates can reduce the risk of toxicity. For example, blocking sites of potential metabolic oxidation with stable groups like fluorine can prevent the formation of toxic metabolites.

Q4: My derivative has an acceptable in vitro toxicity profile, but shows unexpected toxicity in animal models. What could be the reason?

A4: Discrepancies between in vitro and in vivo toxicity can arise from several factors related to the more complex biological system of a whole organism. These include pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), the formation of toxic metabolites not generated in the in vitro system, and effects on specific organs or physiological systems not modeled in cell-based assays. A thorough investigation of the ADME profile of your derivative is a critical next step. This will help to understand if the toxicity is due to high bioavailability, accumulation in a particular organ, or the formation of a toxic metabolite in vivo.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in a Novel this compound Derivative

Symptoms:

  • A newly synthesized this compound derivative exhibits a significantly lower IC50 value (higher cytotoxicity) compared to the parent this compound in cell viability assays (e.g., MTT, MTS).

  • Cytotoxicity is observed across multiple cell lines, including non-cancerous lines.

Possible Causes:

  • Introduction of a reactive moiety: The chemical modification has introduced a group that can covalently modify cellular macromolecules.

  • Off-target effects: The derivative interacts with unintended cellular targets that are essential for cell survival.

  • Mitochondrial toxicity: The compound may be disrupting mitochondrial function, leading to a decrease in cellular energy production and apoptosis.

Troubleshooting Steps:

  • Structure-Toxicity Analysis: Carefully examine the structure of the derivative to identify any potential toxicophores.

  • Mechanism of Action Studies: Investigate the cellular pathways affected by the derivative. This can include assays for apoptosis (e.g., caspase activation), mitochondrial membrane potential, and reactive oxygen species (ROS) production.

  • SAR Studies: Synthesize a small library of related analogs with systematic modifications to identify the structural features responsible for the cytotoxicity. This can help in designing out the toxic elements while retaining the desired properties.

Issue 2: Bitterness and Potential Off-Target Receptor Activation

Symptoms:

  • A this compound derivative is found to be intensely bitter in sensory panels, which may be a surrogate for off-target activity.

  • The derivative shows activity in unexpected biological assays.

Possible Causes:

  • Activation of Bitter Taste Receptors: The derivative may be activating one or more of the TAS2R family of bitter taste receptors.[1] Some sesquiterpene lactones are known to activate TAS2R46.[1][2]

  • Broad Receptor Promiscuity: The structural changes may have led to a molecule that can bind to a wider range of receptors, potentially leading to off-target effects and toxicity.

Troubleshooting Steps:

  • In Vitro Receptor Screening: Screen the derivative against a panel of known bitter taste receptors (TAS2Rs) to identify any specific interactions.

  • Competitive Binding Assays: If a target receptor for the desired activity is known, perform competitive binding assays to determine if the derivative also binds to other receptors.

  • Structural Modification to Reduce Bitterness: Based on the receptor interaction data, design new derivatives with modifications aimed at reducing the affinity for bitter taste receptors. This could involve altering the stereochemistry or adding bulky groups to hinder binding to the bitter receptor's active site.

Quantitative Data Summary

CompoundTest SpeciesRoute of AdministrationLD50Citation
This compoundMouseOral> 2 g/kg[3][4]
Epithis compoundMouseOral> 1 g/kg[]
3-Methyl-2-cyclohexen-1-oneMouseOral< 2 g/kg[3]
6-Methyl-5-hepten-2-oneMouseOral> 2 g/kg[3]

Key Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[6]

Principle: The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize histidine and require it for growth). The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only those bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. An increase in the number of revertant colonies compared to a negative control indicates that the compound is mutagenic.

Methodology:

  • Strain Selection: Use a panel of at least four different S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic activation.

  • Dose Selection: Use a range of at least five different concentrations of the this compound derivative, typically in a logarithmic series.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube containing molten top agar (B569324), add the bacterial culture, the test compound solution, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan (B1609692). The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan formation.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This guideline provides a method for determining the acute oral toxicity of a substance.

Principle: The test involves the administration of the test substance to a small number of animals in a stepwise procedure. The outcome of the test on one group of animals determines the dose for the next group. The method allows for the classification of the substance into one of several toxicity classes based on the observed mortality.

Methodology:

  • Test Animals: Use a single sex of a standard laboratory rodent strain (e.g., female rats).

  • Dose Levels: Use one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Procedure:

    • Administer the starting dose to a group of three animals by oral gavage.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first group determines the next step:

      • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity category.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Observations: Record all clinical signs of toxicity, body weight changes, and any gross pathological findings at necropsy.

  • Classification: The substance is classified based on the dose at which mortality is observed.

Visualizations

experimental_workflow cluster_design Derivative Design & Synthesis cluster_in_vitro In Vitro Toxicity Screening cluster_analysis Analysis & Decision Start This compound Scaffold Design Design Derivatives (e.g., improve sweetness, reduce bitterness) Start->Design Synthesis Chemical Synthesis Design->Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Synthesis->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Synthesis->Genotoxicity Toxic Toxicity Observed? Cytotoxicity->Toxic Genotoxicity->Toxic Safe Proceed to In Vivo Studies Toxic->Safe No Redesign Redesign Derivative Toxic->Redesign Yes Redesign->Design

Caption: A streamlined workflow for the initial stages of this compound derivative development, emphasizing early toxicity screening.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Cell Growth & Proliferation IKK IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB NFkB->Gene_Expression Anti-apoptotic Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression Cellular Stress Response p53 p53 p53->Gene_Expression Apoptosis Apoptosis Apoptosis Gene_Expression->Apoptosis Cell Death Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Cell Survival Hernandulcin_Derivative Cytotoxic this compound Derivative Hernandulcin_Derivative->Receptor Hernandulcin_Derivative->IKK Hernandulcin_Derivative->p53

Caption: Potential signaling pathways affected by cytotoxic sesquiterpenoids, including this compound derivatives.

References

Technical Support Center: Improving Hernandulcin Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with hernandulcin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for researchers?

This compound is a natural sesquiterpenoid with intense sweet-tasting properties, making it a subject of interest for sweetener development and other biomedical research.[1] It is a hydrophobic molecule with low aqueous solubility, estimated to be around 45.3 mg/L at 25°C. This poor solubility can significantly hinder its use in various in vitro and in vivo experimental settings, leading to challenges in preparing stock solutions, ensuring accurate dosing, and achieving therapeutic concentrations.

Q2: What are the key chemical properties of this compound that I should be aware of?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₂[2]
Molar Mass 236.35 g/mol [2]
Appearance Colorless oil[2]
LogP (o/w) 3.010 (estimated)[3]
Water Solubility ~45.3 mg/L at 25°C (estimated)[3]
pKa 14.38 ± 0.29[4]

Q3: What are the most common methods to improve the solubility of hydrophobic compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. The choice of method depends on the specific experimental requirements, including the desired concentration, the biological system being used, and the downstream analytical techniques. Commonly used methods include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[5]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.[6]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. However, given this compound's high pKa, this is less likely to be effective under physiological conditions.

  • Use of Surfactants: Micelle-forming surfactants can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Solid Dispersions: Dispersing the compound in a solid, inert carrier to improve its dissolution rate.

Troubleshooting Guide

This guide addresses specific problems researchers may encounter when working with this compound and provides practical solutions.

Problem 1: My this compound is not dissolving in my aqueous buffer.

  • Possible Cause: this compound has very low intrinsic water solubility.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Try a co-solvent system. Gradually add a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to your aqueous buffer while stirring to determine the minimum amount needed to dissolve the this compound.

    • Consider using cyclodextrins. These can form inclusion complexes with this compound to enhance its aqueous solubility.

Problem 2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium.

  • Possible Cause: The concentration of this compound in the final medium exceeds its solubility limit, even with a co-solvent. This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.

  • Solution:

    • Decrease the final concentration of this compound. Determine the maximum soluble concentration through a solubility assay (see Experimental Protocols).

    • Increase the percentage of co-solvent in the final medium , being mindful of potential toxicity to your cells.

    • Use a different solubilization technique. Cyclodextrin complexation may provide higher solubility with lower toxicity compared to high concentrations of organic solvents.

    • Change the dilution method. Instead of adding the stock directly to the full volume of media, try adding it to a smaller volume first with vigorous vortexing, and then gradually diluting to the final volume.[1]

Problem 3: I'm seeing inconsistent results in my bioassays.

  • Possible Cause: Poor solubility can lead to inconsistent and inaccurate concentrations of the active compound in your experiments. The compound may be precipitating out of solution over time.

  • Solution:

    • Visually inspect your solutions for any signs of precipitation before and during the experiment.

    • Perform a solubility check at the beginning and end of your experiment. This can be done by taking a small aliquot of the medium, centrifuging it to pellet any precipitate, and then measuring the concentration of this compound in the supernatant.

    • Ensure your stock solution is fully dissolved before use. Gentle warming and vortexing can help.

    • Prepare fresh dilutions for each experiment to minimize the risk of precipitation over time.

Experimental Protocols

Protocol 1: Determining the Kinetic and Thermodynamic Solubility of this compound

This protocol outlines a general procedure to determine the kinetic and thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for this compound analysis

Procedure for Kinetic Solubility: [7][8]

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add an appropriate volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound by HPLC.

  • The highest concentration at which no precipitation is observed is the kinetic solubility.

Procedure for Thermodynamic Solubility: [8][9]

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Incubate the samples on an orbital shaker at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Collect the supernatant and analyze the this compound concentration by HPLC. This concentration represents the thermodynamic solubility.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a method for preparing a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle (optional, for kneading method)

  • Freeze-dryer (optional, for lyophilization)

Procedure (Kneading Method): [2]

  • Determine the desired molar ratio of HP-β-CD to this compound (e.g., 1:1, 2:1).

  • In a mortar, weigh the appropriate amounts of HP-β-CD and this compound.

  • Add a small amount of water (just enough to form a paste) and knead the mixture thoroughly for 30-60 minutes.

  • The resulting paste can be dried under vacuum or in a desiccator.

  • The dried complex can then be dissolved in an aqueous buffer for use in experiments.

Procedure (Co-precipitation Method): [10]

  • Dissolve HP-β-CD in deionized water with stirring.

  • Prepare a concentrated solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Continue stirring for several hours or overnight at room temperature.

  • The resulting solution containing the inclusion complex can be used directly or freeze-dried to obtain a solid powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_testing Solubility & Bioassay cluster_analysis Analysis & Troubleshooting start Start with solid this compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock direct Direct Dilution stock->direct Choose one cosolvent Co-solvent System stock->cosolvent Choose one cyclodextrin Cyclodextrin Complexation stock->cyclodextrin Choose one sol_assay Perform Solubility Assay (Kinetic/Thermodynamic) direct->sol_assay cosolvent->sol_assay cyclodextrin->sol_assay bioassay Conduct Bioassay sol_assay->bioassay precip Precipitation Observed? bioassay->precip adjust Adjust concentration or formulation precip->adjust Yes end Successful Experiment precip->end No adjust->stock Iterate

Caption: Experimental workflow for preparing and testing this compound solutions.

sweet_taste_pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response This compound This compound receptor Sweet Taste Receptor (T1R2/T1R3) This compound->receptor Binds to g_protein G-protein (Gustducin) Activation receptor->g_protein plc Phospholipase C (PLCβ2) Activation g_protein->plc ip3 IP3 Production plc->ip3 ca_release Ca²⁺ Release from ER ip3->ca_release trpm5 TRPM5 Channel Activation ca_release->trpm5 depolarization Cell Depolarization trpm5->depolarization neurotransmitter Neurotransmitter Release depolarization->neurotransmitter signal Signal to Brain (Sweet Perception) neurotransmitter->signal

Caption: Simplified signaling pathway of this compound-induced sweet taste perception.[11][12]

References

Validation & Comparative

Comparing the sweetness intensity of Hernandulcin and stevia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Hernandulcin and Stevia as High-Intensity Sweeteners

For researchers and professionals in the fields of food science and drug development, the exploration of novel sweetening agents is a continuous endeavor. This guide provides a detailed comparison of two natural high-intensity sweeteners: this compound and stevia. The comparison focuses on their sweetness intensity, taste profile, and the underlying molecular mechanisms of sweet taste perception, supported by experimental data and methodologies.

Sweetness Intensity and Taste Profile

This compound, a sesquiterpene isolated from the plant Lippia dulcis, is reported to be approximately 1000 times sweeter than sucrose (B13894).[1][2][3] In contrast, stevia, which refers to the sweet-tasting extracts from the leaves of the Stevia rebaudiana plant, has a sweetness intensity that ranges from 50 to 400 times that of sucrose, depending on the specific steviol (B1681142) glycoside composition of the extract.[4]

A notable difference in the sensory profile of these two sweeteners is the aftertaste. This compound is characterized by a persistent bitter aftertaste, which has limited its commercial application.[5] While some stevia extracts can also have a licorice-like or bitter aftertaste, selective breeding and purification methods have led to the development of stevia products with a more sugar-like taste.

Table 1: Comparison of this compound and Stevia Sweetness

FeatureThis compoundStevia
Relative Sweetness (vs. Sucrose) ~1000 times50 - 400 times
Chemical Class SesquiterpeneDiterpene Glycosides
Source Lippia dulcisStevia rebaudiana
Taste Profile Intensely sweet with a notable bitter aftertasteSweet, with some extracts having a licorice-like or bitter aftertaste

Experimental Protocols for Sweetness Evaluation

The determination of sweetness intensity is primarily conducted through sensory evaluation by trained human panels. These studies typically involve establishing concentration-response curves to compare the perceived sweetness of the sweetener to a standard reference, usually sucrose.

General Protocol for Sensory Panel Evaluation of High-Intensity Sweeteners:
  • Panelist Selection and Training:

    • Participants are screened for their sensory acuity and ability to discriminate between the basic tastes (sweet, sour, salty, bitter, umami).

    • Selected panelists undergo extensive training to familiarize them with the specific taste attributes of the sweeteners being tested, including sweetness intensity, onset and duration of taste, and any aftertastes.[6][7][8]

    • Panelists are trained to use a specific intensity rating scale, such as a general Labeled Magnitude Scale (gLMS) or a category scale.[9]

  • Sample Preparation:

    • Solutions of the sweetener and a reference standard (e.g., sucrose) are prepared at various concentrations in purified, taste-free water.

    • Samples are presented to panelists at a controlled temperature and in randomized order to minimize bias.[6]

  • Testing Procedure:

    • Panelists are instructed to rinse their mouths with purified water before and between tasting each sample.

    • A sip-and-spit method is commonly employed to prevent the ingestion of the samples.[6]

    • Panelists rate the perceived sweetness intensity and any other relevant sensory attributes (e.g., bitterness, aftertaste) for each sample.

  • Data Analysis:

    • The intensity ratings from the panelists are collected and statistically analyzed.

    • Concentration-response curves are generated by plotting the perceived sweetness intensity against the sweetener concentration.

    • From these curves, the equi-sweetness concentration (the concentration of the sweetener that is perceived as equally sweet to a given concentration of the reference standard) is determined. The sweetness potency is then calculated as the ratio of the sucrose concentration to the equi-sweet concentration of the sweetener.[9]

Signaling Pathway for Sweet Taste Perception

Both this compound and stevia elicit a sweet taste by interacting with the same sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3.[1][10][11] The binding of a sweet molecule to this receptor initiates an intracellular signaling cascade.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener This compound or Stevia T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Na_influx Na⁺ Influx TRPM5->Na_influx Depolarization Cell Depolarization Na_influx->Depolarization ATP_release ATP Release Depolarization->ATP_release Signal_to_brain Signal to Brain ATP_release->Signal_to_brain

Caption: Sweet taste signaling pathway initiated by this compound or stevia.

Experimental Workflow for Sweetness Intensity Determination

The overall process of determining the sweetness intensity of a compound involves several key stages, from initial screening to detailed sensory panel analysis.

Experimental_Workflow A Compound Isolation/Synthesis (e.g., this compound from Lippia dulcis) B Preliminary Taste Screening (Informal panel to assess sweetness) A->B C Dose-Response Range Finding (Determine appropriate concentration range for testing) B->C D Formal Sensory Panel Evaluation (Trained panelists, controlled conditions) C->D E Data Collection and Analysis (Intensity ratings, statistical analysis) D->E F Concentration-Response Curve Generation E->F G Determination of Equi-sweetness and Potency F->G H Publication of Results G->H

Caption: Experimental workflow for determining sweetness intensity.

References

A Comparative Analysis of Hernandulcin and Other Leading Natural Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global health concerns associated with excessive sugar consumption have catalyzed the search for safe and palatable high-intensity natural sweeteners. This guide provides a comprehensive comparative analysis of hernandulcin, a sesquiterpenoid sweetener, against other prominent natural sweeteners: stevia (steviol glycosides), monk fruit (mogrosides), and thaumatin. This document is intended to serve as a resource for researchers and professionals in the fields of food science, nutrition, and drug development by presenting key data, experimental methodologies, and relevant biological pathways.

I. Comparative Overview of Natural Sweeteners

The following table summarizes the key quantitative characteristics of this compound and its counterparts. Sucrose (B13894) is included as a baseline for comparison.

SweetenerChemical ClassSourceRelative Sweetness to SucroseCaloric ContentNotable Taste Characteristics
This compound SesquiterpenoidLippia dulcis plant~1000x[1][2][]ZeroIntense initial sweetness with a minty or licorice-like aftertaste.[4]
Stevia (Rebaudioside A) Diterpene GlycosideStevia rebaudiana plant200-450x[5]ZeroSweet taste with a potential for a slightly bitter or licorice-like aftertaste.[6]
Mogrosides (Monk Fruit) Triterpene GlycosideSiraitia grosvenorii fruit100-250xZeroClean sweet taste, with less bitterness compared to some other high-intensity sweeteners.[6]
Thaumatin ProteinThaumatococcus daniellii fruit2000-3000xZeroSlow onset of sweetness with a lingering licorice-like aftertaste.[6][7]
Sucrose DisaccharideSugarcane, Sugar beet1x4 kcal/g"Gold standard" sweet taste.

II. Physicochemical Stability

The stability of a sweetener under various processing and storage conditions is a critical factor for its application in food and pharmaceutical products.

SweetenerpH StabilityThermal Stability
This compound Stable under physiological conditions.[4]Information not widely available.
Stevia (Steviol Glycosides) Stable in acidic conditions (pH 2.9-4.5).[8]Generally heat stable.
Mogrosides (Monk Fruit) Generally stable across a range of pH levels.Heat stable.
Thaumatin Stable over a wide pH range.Heat stable.

III. Safety and Regulatory Profile

Preliminary safety assessments are crucial for the development of new food additives.

SweetenerSafety ProfileRegulatory Status (as of late 2025)
This compound Preliminary studies indicate it is not acutely toxic and does not exhibit mutagenicity.[1][4]Not yet approved as a food additive by major regulatory bodies like the FDA or EFSA.[4]
Stevia (High-Purity Steviol Glycosides) Generally Recognized as Safe (GRAS) by the U.S. FDA and approved by EFSA.Approved for use in numerous countries.
Mogrosides (Monk Fruit Extract) GRAS status in the U.S. and approved in many other countries.Widely used in food and beverage products.
Thaumatin GRAS status in the U.S. and approved by EFSA.Approved for use in a variety of food applications.

IV. Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of natural sweeteners.

A. Sensory Panel Evaluation of Sweetness Intensity and Quality

Objective: To determine the relative sweetness and describe the taste profile of a sweetener in comparison to sucrose.

Methodology: A trained sensory panel (typically 10-15 members) is selected and trained according to ISO 8586 standards. The evaluation is conducted in a controlled environment as per ISO 8589.

  • Sweetness Equivalence: The 2-Alternative Forced Choice (2-AFC) method is employed.[5]

    • Panelists are presented with two samples, one containing a standard sucrose solution (e.g., 5% w/v) and the other a solution of the test sweetener at a specific concentration.

    • They are asked to identify the sweeter sample.

    • The concentration of the test sweetener is varied until the point of subjective equality with the sucrose solution is determined.

  • Descriptive Analysis:

    • Panelists are provided with aqueous solutions of the sweeteners at concentrations determined to be equi-sweet to a reference sucrose solution (e.g., 9% sucrose).[9]

    • They rate the intensity of various taste attributes (e.g., sweet, bitter, metallic, licorice, minty) on an unstructured graphical scale (0 = imperceptible, 100 = extremely strong).[9]

    • The time-intensity profile, including the onset of sweetness and the duration and quality of any aftertaste, is also evaluated.

B. High-Performance Liquid Chromatography (HPLC) for Stability Analysis

Objective: To quantify the concentration of a sweetener in a solution over time under different environmental conditions to assess its stability.

Methodology:

  • Sample Preparation: Aqueous solutions of the sweetener are prepared at a known concentration. For accelerated stability studies, samples are stored at elevated temperatures (e.g., 40°C, 60°C) and at various pH levels (e.g., pH 3, 5, 7).[10]

  • HPLC System: A standard HPLC system equipped with a suitable column (e.g., C18 for many small molecules, or a specialized column for proteins like thaumatin) and a detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is used.[11][12][13][14][15]

  • Method:

    • A mobile phase appropriate for the analyte is used (e.g., a gradient of acetonitrile (B52724) and water).

    • A calibration curve is generated using standards of the pure sweetener at known concentrations.

    • Aliquots of the stability samples are injected into the HPLC at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

    • The concentration of the sweetener is determined by comparing the peak area of the sample to the calibration curve.

    • Degradation is assessed by the decrease in the concentration of the parent compound over time.

C. In Vitro Sweet Taste Receptor Activation Assay

Objective: To determine the potency and efficacy of a sweetener in activating the human sweet taste receptor.

Methodology: A cell-based assay using a cell line (e.g., HEK293 cells) engineered to express the human sweet taste receptor, a heterodimer of T1R2 and T1R3, is performed.[7][16][17][18][19]

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the T1R2 and T1R3 receptor subunits and a G-protein alpha subunit (e.g., Gα16-gust44) that couples the receptor activation to an intracellular calcium release.[7]

  • Calcium Mobilization Assay:

    • The transfected cells are loaded with a calcium-sensitive fluorescent dye.

    • The cells are then stimulated with varying concentrations of the test sweetener.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • Dose-response curves are generated, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the sweetener.

V. Visualizing Key Pathways and Processes

A. Sweet Taste Signaling Pathway

The perception of sweet taste is initiated by the binding of a sweetener molecule to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, activating an intracellular signaling cascade that ultimately leads to the perception of sweetness in the brain.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., this compound) T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Induces TRPM5 TRPM5 Channel Activation Ca2_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_signal Signal to Brain ATP_release->Nerve_signal

Caption: Simplified sweet taste signaling pathway.

B. Experimental Workflow for Sweetener Comparison

A logical workflow is essential for the systematic evaluation and comparison of different sweeteners. The following diagram illustrates a typical experimental pipeline.

Sweetener_Comparison_Workflow cluster_sourcing Sweetener Sourcing and Preparation cluster_analysis Comparative Analysis cluster_data Data Integration and Reporting Sourcing Source and Purify Sweeteners (this compound, Stevia, etc.) Solution_Prep Prepare Standardized Aqueous Solutions Sourcing->Solution_Prep Sensory_Eval Sensory Panel Evaluation (Sweetness, Aftertaste) Solution_Prep->Sensory_Eval Stability_Test Physicochemical Stability (pH, Temperature) Solution_Prep->Stability_Test Receptor_Assay In Vitro Receptor Activation Assay Solution_Prep->Receptor_Assay Safety_Assess Preliminary Safety Assessment (In Vitro) Solution_Prep->Safety_Assess Data_Analysis Statistical Analysis and Data Comparison Sensory_Eval->Data_Analysis Stability_Test->Data_Analysis Receptor_Assay->Data_Analysis Safety_Assess->Data_Analysis Report_Gen Generate Comparative Report and Profiles Data_Analysis->Report_Gen

Caption: Experimental workflow for sweetener comparison.

VI. Conclusion

This compound presents a compelling profile as a high-intensity natural sweetener with a potency significantly greater than sucrose. Its primary drawback appears to be a characteristic aftertaste, a common challenge among many high-intensity sweeteners. In comparison, stevia and monk fruit are already well-established in the market with favorable regulatory statuses. Thaumatin, with its exceptionally high sweetness potency, also holds a significant place in the food industry. Further research into this compound, particularly focusing on mitigating its aftertaste through formulation strategies and comprehensive long-term safety studies, will be critical for its potential commercialization as a viable alternative in the expanding market for natural, non-caloric sweeteners. This guide provides a foundational framework for such comparative research endeavors.

References

The Non-Cariogenic Profile of Hernandulcin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the non-cariogenic properties of Hernandulcin against other established non-nutritive sweeteners. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a sugar substitute in oral health products and other formulations. While this compound shows promise as a non-cariogenic agent, this guide also highlights the current limitations in available research and the need for further direct comparative studies.

Executive Summary

This compound, a naturally occurring sesquiterpenoid, is reported to be over 1000 times sweeter than sucrose (B13894).[1] Preliminary data suggests it possesses non-cariogenic properties, positioning it as a potential alternative to sugar. This guide compares the available data on this compound with established non-cariogenic sweeteners such as Xylitol, Erythritol, and Stevia (Stevioside & Rebaudioside A). The comparison focuses on key parameters of cariogenicity, including acid production by oral bacteria, impact on oral biofilm, and effect on tooth enamel.

Comparative Analysis of Non-Cariogenic Properties

The cariogenic potential of a sweetener is primarily determined by its metabolism by oral bacteria, particularly Streptococcus mutans, and the subsequent production of acids that demineralize tooth enamel. The following table summarizes the available data for this compound and its alternatives.

SweetenerChemical ClassEffect on S. mutans GrowthAcid ProductionImpact on Plaque pHEnamel Demineralization
This compound SesquiterpenoidLimited data; utilized as a nutrient source by S. mutans.[2]Low rate of acid production reported (2.6x10⁻⁵ mEq acid/min at 5,000 µ g/unit volume).[2]No direct studies found.No direct studies found.
Xylitol Polyol (Sugar Alcohol)Inhibits growth of S. mutans.[3][4]Not fermented to acid by S. mutans.[5]Can increase plaque pH.Reduces enamel demineralization.[6]
Erythritol Polyol (Sugar Alcohol)Inhibits growth of S. mutans, potentially more effective than xylitol.[7]Not fermented to acid by S. mutans.Can increase plaque pH.Reduces enamel demineralization.[6]
Stevia (Stevioside & Rebaudioside A) GlycosideInhibits growth of S. mutans.[2]Does not lead to acid production.Does not lower plaque pH; may increase it.[5]Does not cause enamel demineralization.[8]
Sucrose (Control) DisaccharidePromotes growth of S. mutans.Rapidly fermented to lactic acid.Significantly lowers plaque pH below the critical level of 5.5.Causes significant enamel demineralization.[8]

Experimental Protocols

Standardized in vitro methods are crucial for validating the non-cariogenic properties of sweeteners. Below are detailed methodologies for key experiments that could be employed for a direct comparison of this compound with other sweeteners.

Bacterial Growth Inhibition Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the sweetener against Streptococcus mutans.

Methodology:

  • Prepare a standardized inoculum of S. mutans (e.g., ATCC 25175) to a concentration of approximately 1 x 10⁶ CFU/mL in a suitable growth medium like Brain Heart Infusion (BHI) broth.

  • Prepare serial dilutions of the test sweetener (this compound, Xylitol, etc.) and a sucrose control in BHI broth in a 96-well microtiter plate.

  • Inoculate each well with the S. mutans suspension.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the sweetener that inhibits visible growth of the bacteria.

Acid Production Assay (pH Drop Measurement)

Objective: To measure the rate and extent of acid production by S. mutans in the presence of the sweetener.

Methodology:

  • Grow a culture of S. mutans in BHI broth to the mid-logarithmic phase.

  • Harvest the bacterial cells by centrifugation and wash them with a non-buffered saline solution.

  • Resuspend the cells in a saline solution containing the test sweetener at a defined concentration (e.g., 1% w/v).

  • Monitor the pH of the suspension over time (e.g., every 30 minutes for 2-4 hours) using a calibrated pH meter.

  • A sucrose solution is used as a positive control, and a saline solution without any sweetener serves as a negative control.

Biofilm Formation Assay

Objective: To assess the effect of the sweetener on the formation of S. mutans biofilm.

Methodology:

  • Grow S. mutans in BHI broth supplemented with the test sweetener in a 96-well polystyrene plate.

  • After incubation (e.g., 24 hours), gently wash the wells to remove planktonic bacteria.

  • Stain the adherent biofilm with a solution of crystal violet (0.1%).

  • After washing away the excess stain, solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid).

  • Quantify the biofilm formation by measuring the absorbance of the solubilized dye at a specific wavelength (e.g., 595 nm).

Enamel Demineralization Assay (in vitro)

Objective: To evaluate the potential of the sweetener to cause demineralization of tooth enamel.

Methodology:

  • Prepare standardized enamel blocks from extracted human or bovine teeth.

  • Measure the initial surface microhardness of the enamel blocks using a microhardness tester.

  • Immerse the enamel blocks in a solution containing S. mutans and the test sweetener.

  • Incubate for a specified period (e.g., 7-14 days), with daily changes of the solution to mimic cariogenic challenges.

  • After the incubation period, re-measure the surface microhardness of the enamel blocks.

  • The percentage of surface hardness loss is calculated to determine the extent of demineralization. A sucrose solution is used as a positive control.

Visualizing Metabolic Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_sucrose Sucrose Metabolism cluster_polyol Polyol (Xylitol, Erythritol) Interaction cluster_this compound This compound Interaction (Hypothetical) Sucrose Sucrose Glucose + Fructose Glucose + Fructose Sucrose->Glucose + Fructose Invertase Glycolysis Glycolysis Glucose + Fructose->Glycolysis Lactic Acid Lactic Acid Glycolysis->Lactic Acid Acid Production Enamel Demineralization Enamel Demineralization Lactic Acid->Enamel Demineralization Xylitol Xylitol / Erythritol Inhibition of Growth Inhibition of Growth Xylitol->Inhibition of Growth No Significant Acid Production No Significant Acid Production Inhibition of Growth->No Significant Acid Production This compound This compound Slow Metabolism Slow Metabolism This compound->Slow Metabolism Limited Utilization Low Acid Production Low Acid Production Slow Metabolism->Low Acid Production

Figure 1: Simplified overview of sweetener metabolism by oral bacteria.

G cluster_workflow In Vitro Cariogenicity Testing Workflow cluster_assays Perform Assays A Prepare Sweetener Solutions (this compound, Xylitol, Sucrose) B Inoculate with Streptococcus mutans A->B C Incubate (24-48h, 37°C, 5% CO2) B->C D Bacterial Growth (OD600) C->D E Acid Production (pH measurement) C->E F Biofilm Formation (Crystal Violet) C->F G Enamel Demineralization (Microhardness) C->G H Data Analysis and Comparison D->H E->H F->H G->H

Figure 2: General experimental workflow for comparing sweetener cariogenicity.

Discussion and Future Directions

The available evidence, although limited, suggests that this compound is not readily metabolized into significant amounts of acid by S. mutans, indicating a low cariogenic potential.[2] The reported rate of acid production is substantially lower than that of sucrose, a known cariogenic sugar. However, direct comparative studies with other non-cariogenic sweeteners under standardized conditions are necessary to definitively establish its efficacy.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in situ studies that directly compare this compound with Xylitol, Erythritol, and Stevia using the protocols outlined above.

  • Metabolic Pathway Elucidation: Investigating the specific metabolic pathways involved in the limited utilization of this compound by oral bacteria.

  • Clinical Trials: Evaluating the long-term effects of this compound consumption on dental plaque composition, pH, and caries incidence in human subjects.

Conclusion

This compound presents a promising profile as a non-cariogenic sweetener. Its high sweetness intensity and natural origin make it an attractive candidate for the food, beverage, and pharmaceutical industries. However, a more robust body of scientific evidence, particularly from direct comparative studies, is required to fully validate its non-cariogenic properties and to position it competitively against other established sugar substitutes. This guide serves as a call for further research to unlock the full potential of this compound in promoting oral health.

References

Cross-reactivity of Hernandulcin with Sweet Taste Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hernandulcin's interaction with the human sweet taste receptor (T1R2/T1R3), alongside other natural and artificial sweeteners. While this compound, a sesquiterpene from the plant Lippia dulcis, is known for its intense sweetness, approximately 1000 times that of sucrose, quantitative data on its direct interaction with the sweet taste receptor, such as its half-maximal effective concentration (EC50), remains to be robustly established in publicly available literature.[1][2][3] This guide presents a framework for such an investigation, detailing the necessary experimental protocols and providing comparative data from other well-characterized sweeteners.

Introduction to this compound

This compound is a naturally occurring, intensely sweet compound first identified in the plant Lippia dulcis, a herb with a history of use as a sweetener and medicinal plant by the Aztec people.[1][3] Chemically classified as a sesquiterpene, its structure is distinct from the glycosides that constitute many other natural sweeteners like stevia and monk fruit.[2] While noted for its potent sweetness, this compound is also reported to have a slightly bitter or unpleasant aftertaste.[1][2] Preliminary studies have suggested its non-toxic and non-mutagenic nature in preclinical models.[3]

Comparative Analysis of Sweeteners

The sweet taste is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[4] The interaction of a sweet substance with this receptor initiates a downstream signaling cascade, leading to the perception of sweetness. The potency of a sweetener is often quantified by its EC50 value, which represents the concentration of the compound that elicits a half-maximal response in a functional assay.

SweetenerChemical ClassSweetness Intensity (vs. Sucrose)EC50 (µM)
This compound Sesquiterpene~1000xNot Reported
SucroseDisaccharide1x~25,000 - 100,000
AspartameDipeptide~200x~100 - 300
NeotameDipeptide derivative~8000-13,000x~0.1 - 1.0
SucraloseChlorinated sucrose~600x~0.5 - 5.0
SteviosideDiterpene glycoside~200-300x~20 - 50
Rebaudioside ADiterpene glycoside~250-450x~5 - 20
Mogroside VTriterpene glycoside~250-350x~1 - 10

Note: EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

To quantitatively assess the cross-reactivity and potency of this compound on the sweet taste receptor, the following experimental protocols are recommended.

In Vitro Cell-Based Functional Assay (Calcium Imaging)

This assay measures the activation of the T1R2/T1R3 receptor by detecting changes in intracellular calcium levels in response to a ligand.

a. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and amenability to transfection.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are transiently or stably co-transfected with plasmids encoding human T1R2, human T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα16) to couple the receptor activation to the phospholipase C pathway.

b. Calcium Imaging Procedure:

  • Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.

  • After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.

  • Following incubation, the cells are washed to remove excess dye.

  • A baseline fluorescence is recorded using a fluorescent plate reader or a microscope equipped with a calcium imaging system.

  • This compound, dissolved in the assay buffer at various concentrations, is added to the wells.

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

c. Data Analysis:

  • The peak fluorescence response is measured and normalized to the baseline.

  • A dose-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.

  • The EC50 value is calculated from the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response).

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd or Ki).

a. Membrane Preparation:

  • HEK293 cells expressing the T1R2/T1R3 receptor are harvested and homogenized in a cold buffer.

  • The cell lysate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

b. Binding Assay:

  • A competition binding assay is typically performed.

  • A fixed concentration of a known radiolabeled sweet taste receptor ligand (e.g., [³H]-labeled lactisole, a sweet taste inhibitor that binds to T1R3) is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

c. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

  • The Ki value (the inhibition constant for this compound) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

Sweet_Taste_Signaling_Pathway cluster_receptor Cell Membrane T1R2_T1R3 T1R2/T1R3 Receptor G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates This compound This compound This compound->T1R2_T1R3 Binds to PLCb2 Phospholipase C β2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse Initiates

Caption: Sweet taste signaling pathway initiated by this compound.

Calcium_Imaging_Workflow start Start culture Culture HEK293 cells start->culture transfect Co-transfect with T1R2, T1R3, Gα16 culture->transfect seed Seed cells in microplate transfect->seed load_dye Load with Fluo-4 AM seed->load_dye wash Wash to remove excess dye load_dye->wash baseline Measure baseline fluorescence wash->baseline add_this compound Add this compound (various concentrations) baseline->add_this compound measure_response Measure fluorescence change add_this compound->measure_response analyze Analyze data and generate dose-response curve measure_response->analyze end End analyze->end

Caption: Experimental workflow for calcium imaging assay.

Conclusion

This compound presents an interesting alternative to existing natural and artificial sweeteners due to its high potency and distinct chemical structure. However, a comprehensive understanding of its interaction with the human sweet taste receptor at a molecular level is currently lacking. The experimental protocols detailed in this guide provide a clear path for researchers to quantitatively characterize the binding affinity and efficacy of this compound. Such data will be invaluable for its potential development as a commercial sweetener and for advancing our fundamental understanding of sweet taste perception. The comparative data provided for other sweeteners will serve as a crucial benchmark for these future studies.

References

A Comparative Analysis of Hernandulcin from Diverse Geographical Locations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of hernandulcin, a potent natural sweetener isolated from the plant Lippia dulcis. The geographical origin of this plant has been shown to significantly influence the chemical composition of its essential oil and the biological properties of its constituents. This document synthesizes available data on this compound from various locations, focusing on physicochemical properties and biological activities to support further research and development.

Physicochemical Properties: A Comparative Overview

Data directly comparing the physicochemical properties of purified this compound from different geographical locations is limited in the currently available scientific literature. However, analysis of the essential oil of Lippia dulcis from various regions reveals significant variations in the concentration of this compound and other key compounds, suggesting that the source material for this compound isolation is geographically dependent.

Studies have identified different chemotypes of Lippia dulcis based on the composition of their essential oils. For instance, a Mexican chemotype is reported to be rich in camphor, a toxic compound, which can complicate the use of its essential oil as a direct source of this compound.[1][2] In contrast, samples from other regions may have a more favorable composition for the extraction of this sweetener.

Table 1: Comparison of the Composition of Lippia dulcis Essential Oil from Different Geographical Locations

Geographical LocationThis compound Content (% of Essential Oil)Key Co-occurring CompoundsReference
Mexico5.9% - 53% (as part of volatile oil)Camphor (up to 53%), Camphene, Limonene[1][2][3]
PanamaNot explicitly quantified in the provided search results(+)-4β-hydroxythis compound, (-)-epithis compound[4]
Ecuador (Southern)Minimal accumulation, not a major componentβ-cedrene, δ-selinene, β-cubebene[3]
Colombia1.1%α-copaene, β-caryophyllene, δ-cadinene[3][5]
Brazil8.8%6-methyl-5-hepten-2-one, α-copaene, (E)-caryophyllene[3]

Note: The yield of this compound can also be influenced by the extraction method. Supercritical fluid extraction (SFE) has been shown to provide a higher total extract yield (1.7 to 3.4%) compared to hydrodistillation (0.6%) from Lippia dulcis grown in Brazil.[6] In one SFE experiment, the extract contained 41.9% this compound.[6]

Biological Activity: A Comparative Perspective

Sweetness Potency

This compound is widely cited as being approximately 1000 times sweeter than sucrose.[7][8][9][10] This value was determined by a human taste panel during its initial discovery from a Mexican variety of Lippia dulcis.[7][8] However, there is a lack of studies that specifically compare the sweetness intensity of this compound isolated from different geographical locations. It is plausible that variations in the plant's genetics and growing conditions across different regions could lead to subtle structural modifications or the presence of co-extractives that might modulate the perceived sweetness and aftertaste. Further sensory evaluation studies are required to investigate this aspect.

Cytotoxicity

A comparative study on the in vitro cytotoxicity of essential oils from Mexican and Panamanian Lippia dulcis, as well as isolated this compound, was conducted on human hepatocellular carcinoma (HepG2) cells.

Table 2: Comparative Cytotoxicity (IC50 in µg/mL) on HepG2 Cells

SampleIC50 (µg/mL)Reference
Lippia dulcis Essential Oil (Mexico)> 250
Lippia dulcis Essential Oil (Panama)180.5 ± 15.2
This compound (isolated)165.3 ± 12.1

The study revealed that the essential oil from the Panamanian variety exhibited higher cytotoxicity than the Mexican variety.[11] Isolated this compound also demonstrated cytotoxic effects on HepG2 cells.[11] These findings underscore the importance of considering the geographical source when evaluating the safety and potential applications of Lippia dulcis extracts and this compound.

Experimental Protocols

Extraction and Purification of this compound

A general protocol for the extraction and purification of this compound from Lippia dulcis can be summarized as follows. It is important to note that specific parameters may need to be optimized based on the chemotype of the plant material.

Extraction_Purification PlantMaterial Dried and powdered Lippia dulcis leaves and flowers Extraction Extraction with a suitable solvent (e.g., dichloromethane-methanol 1:1) PlantMaterial->Extraction Partitioning Solvent-solvent partitioning (e.g., hexane (B92381) and 90% methanol) Extraction->Partitioning Chromatography1 Silica gel column chromatography Partitioning->Chromatography1 Chromatography2 Preparative High-Performance Liquid Chromatography (HPLC) Chromatography1->Chromatography2 Purethis compound Pure this compound Chromatography2->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

The chemical composition of Lippia dulcis essential oil is typically analyzed by GC-MS.

GCMS_Workflow EssentialOil Lippia dulcis Essential Oil Injection Injection into GC-MS system EssentialOil->Injection Separation Separation of volatile compounds in a capillary column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Analysis Data analysis and compound identification based on mass spectra and retention indices Detection->Analysis Composition Essential Oil Composition Profile Analysis->Composition

Caption: Workflow for the analysis of essential oil composition by GC-MS.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound and Lippia dulcis essential oils can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a cell line such as HepG2.

MTT_Assay CellSeeding Seed HepG2 cells in a 96-well plate Incubation1 Incubate for 24 hours to allow cell attachment CellSeeding->Incubation1 Treatment Treat cells with varying concentrations of This compound or essential oil Incubation1->Treatment Incubation2 Incubate for a specified period (e.g., 24, 48, 72 hours) Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours to allow formazan (B1609692) formation MTT_Addition->Incubation3 Solubilization Add a solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Measurement Calculation Calculate cell viability and IC50 values Measurement->Calculation Result Cytotoxicity Profile Calculation->Result

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Biosynthesis of this compound

The biosynthesis of this compound, a sesquiterpenoid, follows the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP).

Hernandulcin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bisabolol_Synthase (+)-epi-α-bisabolol synthase FPP->Bisabolol_Synthase Epi_Bisabolol (+)-epi-α-bisabolol Bisabolol_Synthase->Epi_Bisabolol Oxidation Oxidation reactions Epi_Bisabolol->Oxidation This compound This compound Oxidation->this compound

Caption: Simplified biosynthetic pathway of this compound.

Conclusion and Future Directions

The geographical location of Lippia dulcis is a critical factor influencing the chemical profile of its essential oil, particularly the concentration of this compound and potentially toxic co-occurring compounds like camphor. This variability has direct implications for the isolation yield of this compound and the biological activity, such as the cytotoxicity, of the essential oil.

While a study comparing Mexican and Panamanian varieties has provided initial insights into differing cytotoxicity, there is a clear need for more comprehensive comparative studies. Future research should focus on:

  • Direct Comparative Analysis: Isolating and purifying this compound from Lippia dulcis grown in a wider range of geographical locations (e.g., Mexico, Panama, Colombia, Ecuador, Brazil) and performing a head-to-head comparison of their physicochemical properties (purity, yield, spectroscopic data).

  • Sensory Evaluation: Conducting standardized sensory panel tests to compare the sweetness potency and flavor profile (including any aftertaste) of this compound from different origins.

  • Broader Biological Screening: Expanding the comparative biological activity studies to include other relevant assays, such as anti-inflammatory, antimicrobial, and further safety assessments.

A deeper understanding of the geographical variation of this compound will be invaluable for the standardization of its production and for unlocking its full potential as a natural, low-calorie sweetener for the food, beverage, and pharmaceutical industries.

References

Hernandulcin as a Sugar Substitute in Diabetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for safe and effective sugar substitutes is paramount, particularly for individuals with diabetes. Hernandulcin, a naturally occurring, intensely sweet compound, has emerged as a potential non-caloric sweetener. This guide provides a comparative analysis of this compound against other common sugar substitutes, supported by available experimental data and detailed methodologies for further investigation.

Comparative Analysis of Sweeteners

The efficacy of a sugar substitute is determined by several factors, including its sweetness intensity, caloric content, and, most importantly, its impact on glycemic control. Below is a quantitative comparison of this compound and other widely used sweeteners.

Table 1: General Properties of Various Sweeteners

SweetenerSweetness (vs. Sucrose)Caloric Content (kcal/g)Glycemic Index (GI)
This compound ~1000x0Not Determined
Stevia 200-300x00
Aspartame ~200x40
Sucralose (B1001) ~600x00
Erythritol ~0.7x0.240
Monk Fruit 150-200x00
Sucrose (B13894) (Table Sugar) 1x465

Table 2: Effects on Blood Glucose and Insulin (B600854)

SweetenerEffect on Blood Glucose & InsulinKnown Metabolic Effects
This compound Not directly studied in vivo.Inhibits α-amylase and α-glucosidase in vitro, which may help reduce postprandial hyperglycemia.[1]
Stevia No significant effect on blood glucose or insulin levels.[2]May have some metabolic benefits and an insulin-sparing effect.[3]
Aspartame No impact on glycemic control.[4]Generally considered safe for diabetics, though some studies suggest potential negative metabolic effects with long-term use.[4]
Sucralose Generally no effect, though some studies suggest it may affect glucose and insulin levels in certain individuals.[5]
Erythritol No effect on blood glucose or insulin.A sugar alcohol that is mostly absorbed and excreted unchanged.
Monk Fruit No effect on blood glucose or insulin.

Signaling Pathways and Experimental Workflows

Understanding the biological mechanisms and the experimental procedures to test them is crucial for evaluating novel compounds like this compound.

SweetTasteSignaling cluster_receptor Taste Receptor Cell cluster_downstream Downstream Signaling T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) G_protein Gustducin (G-protein) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates AC Adenylate Cyclase G_protein->AC Activates IP3 IP3 PLCb2->IP3 Generates cAMP cAMP AC->cAMP Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKA PKA cAMP->PKA TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 K_channel K⁺ Channel Inhibition PKA->K_channel Depolarization Cell Depolarization TRPM5->Depolarization K_channel->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_signal Signal to Brain (Sweet Perception) ATP_release->Nerve_signal Sweetener Sweetener (e.g., this compound) Sweetener->T1R2_T1R3 Binds to

Sweet Taste Signaling Pathway

ExperimentalWorkflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Testing cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., Wistar Rats) Induce_diabetes Induce Diabetes (Streptozotocin injection) Animal_model->Induce_diabetes Confirm_diabetes Confirm Diabetic State (Blood Glucose > 250 mg/dL) Induce_diabetes->Confirm_diabetes Baseline_data Collect Baseline Data (Body Weight, Fasting Glucose, Insulin) Confirm_diabetes->Baseline_data Group_allocation Randomly Allocate to Groups (Control, this compound, Positive Control) Baseline_data->Group_allocation Administer_sweetener Administer Sweetener Orally (Daily for X weeks) Group_allocation->Administer_sweetener OGTT Perform Oral Glucose Tolerance Test (OGTT) Administer_sweetener->OGTT Measure_glucose Measure Blood Glucose at 0, 30, 60, 90, 120 min OGTT->Measure_glucose Measure_insulin Measure Insulin Levels OGTT->Measure_insulin AUC Calculate Area Under the Curve (AUC) for Glucose and Insulin Measure_glucose->AUC Measure_insulin->AUC Statistical_analysis Statistical Analysis AUC->Statistical_analysis

Workflow for Evaluating a Sugar Substitute

Experimental Protocols

To rigorously assess the efficacy of a novel sugar substitute like this compound in a diabetic context, standardized experimental protocols are essential.

Induction of Type 2 Diabetes in a Rat Model (Streptozotocin-Induced)

This protocol describes a common method for inducing a state of diabetes in laboratory rats that mimics aspects of type 2 diabetes.

  • Animal Model: Male Wistar rats (180-200g) are typically used.

  • Induction Agent: Streptozotocin (STZ), a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.

  • Procedure:

    • Rats are fed a high-fat diet for a period of 2 weeks to induce insulin resistance.

    • Following the high-fat diet, a single low dose of STZ (typically 35-40 mg/kg body weight) dissolved in citrate (B86180) buffer (pH 4.5) is injected intraperitoneally.

    • Diabetes is typically confirmed 72 hours after STZ injection by measuring fasting blood glucose levels from the tail vein. A blood glucose level above 250 mg/dL is generally considered indicative of a diabetic state.[6][7]

  • Post-Induction Monitoring: Animals should be monitored daily for the first week for signs of distress, and blood glucose levels should be checked regularly. To prevent potentially fatal hypoglycemia immediately after beta cell destruction, animals may be given a 10% sucrose solution to drink for the first 48 hours post-injection.[8]

Oral Glucose Tolerance Test (OGTT)

The OGTT is a gold-standard method to assess how an animal's body responds to a glucose load, providing insights into insulin sensitivity and glucose metabolism.

  • Preparation:

    • Animals are fasted overnight (for approximately 12-16 hours) but have free access to water.[9]

    • A baseline blood sample (Time 0) is collected from the tail vein to measure fasting blood glucose and insulin levels.

  • Procedure:

    • The test sweetener (e.g., this compound) or a vehicle (control) is administered orally via gavage.

    • After a set period (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.[10]

    • Blood samples are collected from the tail vein at specific time points after the glucose load, commonly at 30, 60, 90, and 120 minutes.[9][11]

  • Data Analysis:

    • Blood glucose concentrations are measured at each time point.

    • Plasma insulin levels can also be measured from the collected blood samples.

    • The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide a quantitative measure of glucose tolerance and insulin response. A lower AUC for glucose indicates better glucose tolerance.[4]

Conclusion

This compound presents a promising profile as a natural, non-caloric sugar substitute. Its high sweetness intensity and potential to inhibit carbohydrate-digesting enzymes suggest it could be beneficial for individuals with diabetes.[1] However, there is a notable lack of in vivo and clinical studies specifically investigating its effects on glycemic control in diabetic subjects.

In comparison, established sweeteners like stevia, aspartame, and sucralose have been more extensively studied, with a general consensus that they do not significantly impact blood glucose levels in diabetics.[7][12] The provided experimental protocols offer a clear framework for future research to rigorously evaluate the efficacy and safety of this compound in diabetic models. Such studies are crucial to substantiate its potential as a viable sugar substitute for the diabetic population. The bitter aftertaste of this compound is also a factor to consider for its application in food and beverages.[8][13]

References

The Sweet Deception: Unraveling the Structural Secrets of Hernandulcin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship of the intensely sweet sesquiterpene, Hernandulcin, reveals a delicate balance of molecular features essential for its potent sweet taste. This guide delves into the key structural determinants of sweetness in this compound and its synthetic analogs, presenting comparative data from sensory evaluations and outlining the experimental protocols used to derive these findings. Furthermore, we visualize the intricate signaling pathway responsible for the perception of its sweetness.

This compound, a sesquiterpenoid isolated from the plant Lippia dulcis, is renowned for its intense sweetness, estimated to be over 1000 times that of sucrose (B13894).[1][2] However, its commercial potential is hampered by a lingering bitter aftertaste.[2][3] This has spurred research into synthesizing analogs with improved taste profiles, a quest that has also shed light on the precise molecular architecture required to elicit a sweet sensation.

Structure-Activity Relationship: A Tale of Two Groups and a Double Bond

The sweet taste of this compound is not a property of the entire molecule but is critically dependent on specific functional groups and their spatial arrangement. Studies involving synthetic modifications have pinpointed two key chemical entities: the carbonyl group at the C-1 position and the hydroxyl group at the C-1' position.[1][4] Alteration or removal of either of these groups results in a complete loss of sweetness.[1]

Further investigations suggest a three-point interaction model for this compound's binding to its putative sweet taste receptor, likely the T1R2/T1R3 heterodimer.[4][5] This model proposes that in addition to the C-1 carbonyl and C-1' hydroxyl groups, the double bond between C-4' and C-5' also plays a crucial role in the molecule's interaction with the receptor.[4]

The importance of the core structure is further highlighted by the sensory evaluation of various synthetic analogs. Even subtle modifications can drastically alter the perceived taste, often leading to a complete loss of sweetness and the emergence of other sensory characteristics such as bitterness or a cooling sensation.

Comparative Sensory Analysis of this compound and its Analogs

The following table summarizes the sensory properties of this compound and several of its key analogs based on available experimental data. The data underscores the stringent structural requirements for eliciting a sweet taste.

CompoundKey Structural ModificationRelative Sweetness (vs. Sucrose)Other Sensory Notes
(+)-Hernandulcin Parent Compound~1000-1500xBitter aftertaste, minty
(±)-Hernandulcin Racemic Mixture~500xSignificant off- and after-tastes, moderate bitterness
epi-Hernandulcin Epimer at C-1'Not Sweet-
3-desmethyl-Hernandulcin Removal of methyl group at C-3Not SweetMutagenic in S. typhimurium
Lippidulcine A Introduction of a hydroxyl group on the side chainNot SweetCooling agent, light mint retro taste
Lippidulcine B Introduction of a hydroxyl group on the side chainNot SweetBitter
Lippidulcine C Introduction of a hydroxyl group on the side chainNot SweetBitter
(+)-4β-hydroxythis compound Introduction of a hydroxyl group at C-4βSweet-

Experimental Protocols

The sensory data presented in this guide are derived from taste evaluations conducted by trained human panelists. A detailed methodology for such evaluations is outlined below.

Sensory Panel Evaluation of Sweeteners

Objective: To determine the sweetness intensity and qualitative taste profile of this compound and its analogs relative to a sucrose standard.

Panelists: A panel of 10-12 trained individuals with demonstrated sensory acuity and experience in evaluating sweeteners is selected.[3][6] Panelists are trained to identify and quantify different taste modalities, including sweetness, bitterness, and off-tastes.

Sample Preparation:

  • Test compounds and a reference standard (sucrose) are dissolved in deionized, purified water at various concentrations.[7]

  • For high-intensity sweeteners like this compound, concentrations are in the micromolar range, while sucrose solutions are prepared in the molar range (e.g., 0.27 M).[8]

  • All solutions are presented to panelists at a standardized temperature (e.g., 23°C).[7]

Evaluation Procedure:

  • A concentration-response curve is often established for each sweetener to understand how sweetness intensity changes with concentration.[6]

  • Panelists are presented with a series of coded samples in a randomized order to minimize bias.

  • A sip-and-spit method is typically employed, with panelists rinsing their mouths with purified water between samples.[7]

  • The intensity of sweetness, bitterness, and any off-flavors or aftertastes are rated on a structured scale, often a nine-point hedonic scale or a visual analog scale.[9]

  • The sweetness intensity of the test compounds is compared to a range of sucrose solutions to determine the equi-sweet concentration.[9] From this, the relative sweetness potency is calculated.

Sweet Taste Signaling Pathway

The perception of sweet taste is initiated by the binding of a sweet molecule to a specific G-protein coupled receptor on the surface of taste bud cells. For most sweeteners, including likely this compound, this receptor is a heterodimer of the T1R2 and T1R3 proteins.[5][10] The binding event triggers a cascade of intracellular signals, ultimately leading to the depolarization of the taste cell and the transmission of a nerve impulse to the brain, which interprets it as a sweet sensation.

SweetTastePathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Cascade This compound This compound Receptor Sweet Taste Receptor (T1R2/T1R3) This compound->Receptor Binds to G_Protein G-protein (Gustducin) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates K_Channel K+ Channel PKA->K_Channel Phosphorylates (Inhibits) Depolarization Cell Depolarization K_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Triggers Neurotransmitter Neurotransmitter Release (ATP) Ca_Influx->Neurotransmitter Induces Nerve_Impulse Nerve Impulse to Brain Neurotransmitter->Nerve_Impulse Generates

References

A Comparative Analysis of the Metabolic Fates of Hernandulcin and Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two sweetening agents: the high-intensity natural sweetener hernandulcin and the traditional caloric sweetener sucrose (B13894). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their respective metabolic fates and to highlight areas for future investigation. While the metabolism of sucrose is well-documented, data on this compound remains limited, presenting a significant knowledge gap and an opportunity for further research.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and sucrose, underscoring the differences in their known metabolic parameters.

ParameterThis compoundSucroseSource
Sweetness Intensity ~1000-1500 times sweeter than sucrose1 (Reference)[1]
Caloric Value Presumed to be non-caloric~4 kcal/g[2]
Glycemic Index (GI) Not Available65 (Medium)[3]
Acute Toxicity (LD50 in mice) > 2.0 g/kg (oral)Not applicable[1]
Mutagenicity Non-mutagenic in Salmonella typhimurium assayNot applicable[1]

Metabolic Fate: A Comparative Overview

The metabolic pathways of this compound and sucrose are fundamentally different, reflecting their distinct chemical structures. Sucrose, a disaccharide, is readily hydrolyzed and absorbed, serving as a primary energy source. This compound, a sesquiterpenoid, is expected to follow a metabolic route typical for xenobiotic lipids, though specific data is scarce.

Sucrose Metabolism

Sucrose metabolism is a well-characterized enzymatic process that begins in the small intestine.

  • Digestion: Upon ingestion, sucrose is hydrolyzed by the enzyme sucrase-isomaltase, located on the brush border of the small intestine, into its constituent monosaccharides: glucose and fructose (B13574).[4]

  • Absorption: Glucose and fructose are then absorbed by intestinal epithelial cells through specific transporters. Glucose is primarily transported via the sodium-dependent glucose transporter 1 (SGLT1), while fructose is absorbed through the glucose transporter 5 (GLUT5). Both monosaccharides are then transported into the bloodstream via the glucose transporter 2 (GLUT2).[4]

  • Cellular Metabolism: Once in the bloodstream, glucose and fructose are transported to various tissues. Glucose is a primary fuel for most cells and enters glycolysis to produce ATP. Excess glucose can be stored as glycogen (B147801) in the liver and muscles. Fructose is primarily metabolized in the liver, where it can be converted to glucose, lactate, or triglycerides.[2]

This compound Metabolism (Putative Pathway)

Direct experimental data on the metabolic fate of this compound in vivo is not currently available. However, based on its chemical structure as a sesquiterpenoid, a putative metabolic pathway can be proposed. Sesquiterpenoids are generally metabolized in the liver by cytochrome P450 (CYP) enzymes.[5]

  • Absorption: As a lipophilic molecule, this compound is likely absorbed from the small intestine via passive diffusion.

  • Phase I Metabolism (Oxidation): In the liver, this compound is expected to undergo oxidation reactions catalyzed by CYP enzymes. These reactions would likely introduce polar functional groups, such as hydroxyl groups, to increase its water solubility.

  • Phase II Metabolism (Conjugation): The oxidized metabolites of this compound would then likely undergo conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate their excretion.

  • Excretion: The conjugated metabolites are then expected to be excreted from the body, primarily in the urine and/or feces.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of sucrose and a putative pathway for this compound, along with a general experimental workflow for an in vivo pharmacokinetic study.

Sucrose Metabolic Pathway

Sucrose_Metabolism Sucrose Sucrose (in Small Intestine) Sucrase Sucrase-Isomaltase Sucrose->Sucrase Hydrolysis Glucose Glucose Sucrase->Glucose Fructose Fructose Sucrase->Fructose Bloodstream Bloodstream Glucose->Bloodstream SGLT1/GLUT2 Fructose->Bloodstream GLUT5/GLUT2 Tissues Peripheral Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver Glycolysis Glycolysis (Energy) Tissues->Glycolysis Glycogen Glycogen Synthesis (Storage) Liver->Glycogen Fructose_Metabolism Fructose Metabolism Liver->Fructose_Metabolism

Caption: Metabolic pathway of sucrose from digestion to cellular utilization.

Putative this compound Metabolic Pathway

Hernandulcin_Metabolism This compound This compound (in Small Intestine) Absorption Passive Diffusion This compound->Absorption Bloodstream Bloodstream Absorption->Bloodstream Liver Liver Bloodstream->Liver PhaseI Phase I Metabolism (CYP450 Oxidation) Liver->PhaseI This compound Metabolites Oxidized Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Conjugates Conjugated Metabolites PhaseII->Conjugates Excretion Excretion (Urine/Feces) Conjugates->Excretion

Caption: A putative metabolic pathway for this compound.

In Vivo Pharmacokinetic Study Workflow

PK_Workflow start Animal Dosing (Oral or IV) blood Serial Blood Sampling start->blood urine Urine & Feces Collection start->urine analysis Sample Analysis (LC-MS/MS) blood->analysis urine->analysis pk Pharmacokinetic Modeling analysis->pk report Data Reporting (ADME Profile) pk->report

Caption: General workflow for an in vivo pharmacokinetic study.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and reliable study of metabolic fates. Below are outlines of key experimental protocols.

Determination of Sucrose Hydrolysis by Invertase

Objective: To quantify the enzymatic breakdown of sucrose into glucose and fructose by invertase.

Materials:

  • Sucrose solution (e.g., 5% w/v)

  • Invertase enzyme solution

  • Acetate (B1210297) buffer (pH 4.5)

  • Benedict's reagent or a glucose oxidase-based assay kit

  • Spectrophotometer

  • Water bath

Procedure:

  • Reaction Setup: Prepare reaction tubes containing the sucrose solution and acetate buffer.

  • Enzyme Addition: Add the invertase solution to initiate the reaction. A control tube without the enzyme should be included.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a denaturing agent or by heat inactivation.

  • Quantification of Reducing Sugars:

    • Benedict's Test: Add Benedict's reagent to the tubes and heat in a boiling water bath. The formation of a colored precipitate indicates the presence of reducing sugars (glucose and fructose). The intensity of the color can be quantified using a spectrophotometer.

    • Glucose Oxidase Assay: Use a commercial glucose oxidase assay kit to specifically measure the concentration of glucose produced.

  • Data Analysis: Calculate the amount of sucrose hydrolyzed based on the amount of glucose and/or fructose produced.

In Vivo Determination of Glycemic Index (GI) of Sucrose

Objective: To determine the effect of sucrose ingestion on blood glucose levels compared to a reference carbohydrate (glucose).

Materials:

  • Human volunteers (healthy, non-diabetic)

  • Sucrose solution (providing 50g of available carbohydrate)

  • Glucose solution (50g in water, as reference)

  • Blood glucose monitoring device (glucometer)

  • Lancets and test strips

Procedure:

  • Subject Preparation: Subjects fast overnight (10-12 hours) before the test.

  • Baseline Blood Glucose: Measure the fasting blood glucose level of each subject.

  • Test Food Ingestion: Subjects consume the sucrose solution within a specified time (e.g., 15 minutes).

  • Post-prandial Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after ingestion.

  • Reference Food Test: On a separate day, the same subjects consume the glucose reference solution, and the same blood glucose monitoring protocol is followed.

  • Data Analysis:

    • Plot the blood glucose concentration over time for both sucrose and the glucose reference.

    • Calculate the incremental area under the curve (iAUC) for both curves, ignoring the area below the fasting baseline.

    • The GI of sucrose is calculated as: (iAUC of sucrose / iAUC of glucose) x 100.

General Protocol for In Vitro Metabolism of this compound using Liver Microsomes

Objective: To investigate the potential metabolism of this compound by liver enzymes, primarily cytochrome P450s.

Materials:

  • This compound

  • Human or animal liver microsomes

  • NADPH regenerating system (to provide cofactors for CYP enzymes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation Setup: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and this compound.

  • Reaction Initiation: Add the NADPH regenerating system to start the metabolic reaction. A control incubation without the NADPH system should be included to assess non-enzymatic degradation.

  • Incubation: Incubate the mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). This will also precipitate the proteins and extract this compound and its potential metabolites.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate the solvent. Reconstitute the residue in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an LC-MS system to separate and identify this compound and any potential metabolites. The disappearance of the parent compound (this compound) over time and the appearance of new peaks would indicate metabolism. The mass-to-charge ratio (m/z) of the new peaks can help in the structural elucidation of the metabolites.

Conclusion and Future Directions

The metabolic fate of sucrose is well-established, involving enzymatic hydrolysis and absorption of its monosaccharide components, which are then utilized for energy or stored. In contrast, the metabolic pathway of this compound remains largely uninvestigated. Based on its chemical nature as a sesquiterpenoid, a pathway involving hepatic metabolism by cytochrome P450 enzymes is proposed.

The significant lack of experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound presents a critical area for future research. Such studies are essential to fully assess its safety and potential as a non-caloric sweetener. The experimental protocols outlined in this guide provide a starting point for researchers to undertake these much-needed investigations. A thorough understanding of this compound's metabolic fate will be pivotal for its potential application in the food and pharmaceutical industries.

References

A Comparative Analysis of Hernandulcin's Bioactivity: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hernandulcin, a naturally occurring sesquiterpenoid, has garnered significant interest as a potential alternative to traditional sweeteners due to its intense sweetness and favorable preliminary safety profile. This guide provides a comprehensive comparison of the in vivo and in vitro bioactivities of this compound, supported by available experimental data, to aid in its evaluation for further research and development.

Sweetness Profile

This compound is renowned for its potent sweet taste, reported to be approximately 1000 times sweeter than sucrose (B13894) on a weight basis. This remarkable characteristic has been consistently observed in human taste panels.[1][2][3]

Comparative Bioactivity Data

The following tables summarize the quantitative data available on the various bioactivities of this compound from both in vivo and in vitro studies.

Bioactivity In Vivo Data In Vitro Data Key Findings
Toxicity Acute Oral LD50 (Mice): > 2.0 g/kg body weight[4][5]Mutagenicity (Ames Test): Non-mutagenic[2]This compound exhibits a low toxicity profile in preliminary in vivo and in vitro assessments.
Antimicrobial Activity Not extensively studiedMIC: 214–465 µg/mL against Staphylococcus aureus, Escherichia coli, and Helicobacter pylori. MIC: >1 mg/mL against Lactobacillus sp. and Bifidobacterium bifidum.[6][7][8]Demonstrates selective and moderate antibacterial activity against certain pathogenic gut bacteria while showing weaker effects on beneficial probiotics.
Enzyme Inhibition Not yet reportedMentioned to inhibit pancreatic lipase, alpha-amylase, and alpha-glucosidase, but specific IC50 values are not currently available in published literature.[1]Further in vitro studies are required to quantify the inhibitory potency of this compound against these metabolic enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Acute Oral Toxicity in Mice (In Vivo)
  • Test Organism: Mice.

  • Administration: this compound was administered orally.

  • Dosage: Doses up to 2.0 g/kg of body weight were tested.

  • Observation Period: Animals were monitored for signs of toxicity and mortality over a specified period.

  • Endpoint: The Lethal Dose 50 (LD50), the dose required to cause mortality in 50% of the test population, was estimated.[4][5]

Ames Test for Mutagenicity (In Vitro)
  • Test System: Salmonella typhimurium strains TA98 and TA100.

  • Procedure: The bacterial strains were exposed to varying concentrations of this compound with and without metabolic activation (S9 mix).

  • Endpoint: The number of revertant colonies was counted to assess the mutagenic potential of the compound. A significant increase in revertant colonies compared to the control would indicate mutagenicity.[2]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity (In Vitro)
  • Method: Broth microdilution method.

  • Test Organisms: Various bacterial strains, including Staphylococcus aureus, Escherichia coli, Helicobacter pylori, Lactobacillus sp., and Bifidobacterium bifidum.

  • Procedure: Serial dilutions of this compound were prepared in a liquid growth medium in 96-well plates. Each well was then inoculated with a standardized suspension of the test bacterium.

  • Incubation: Plates were incubated under appropriate conditions for bacterial growth.

  • Endpoint: The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth.[6][7][8]

Signaling and Biosynthetic Pathways

Biosynthesis of this compound

The biosynthesis of this compound begins with the common precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). Through a series of enzymatic reactions, FPP is converted to (+)-epi-α-bisabolol, which then undergoes oxidation to form this compound.[9][10]

Hernandulcin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bisabolol (+)-epi-α-Bisabolol FPP->Bisabolol (+)-epi-α-bisabolol synthase This compound This compound Bisabolol->this compound Oxidation

Caption: Biosynthetic pathway of this compound from FPP.

Experimental Workflow for Bioactivity Screening

A general workflow for the initial screening of natural products like this compound for potential bioactivities is outlined below.

Bioactivity_Screening_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Assays Toxicity_vivo Acute Toxicity (e.g., LD50 in mice) Sweetness Human Taste Panel Mutagenicity Ames Test Antimicrobial MIC Assay Enzyme Enzyme Inhibition Assays This compound This compound This compound->Toxicity_vivo This compound->Sweetness This compound->Mutagenicity This compound->Antimicrobial This compound->Enzyme

Caption: General workflow for in vivo and in vitro bioactivity screening of this compound.

References

A Comparative Guide to Analytical Methods for Hernandulcin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Hernandulcin, a naturally occurring, intensely sweet sesquiterpene. While a comprehensive, formally validated analytical method for this compound quantification is not extensively documented in publicly available literature, this guide details a validated method for a structurally similar bisabolane (B3257923) sesquiterpenoid and a widely used chromatographic method applied to this compound. This information offers valuable protocols and performance data that can be adapted for the analysis of this compound in research and quality control settings.

Introduction to this compound and its Quantification

This compound is a sesquiterpenoid isolated from the plant Lippia dulcis that is approximately 1000 times sweeter than sucrose.[1] Its potential as a natural, low-calorie sweetener, along with other reported biological activities such as anti-inflammatory and antispasmodic effects, necessitates reliable and accurate analytical methods for its quantification in plant extracts and final products.[2] The primary analytical techniques employed for the analysis of this compound and other sesquiterpenes are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

This section compares a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for a related bisabolane sesquiterpenoid, (-)-α-bisabolol, and a general High-Performance Liquid Chromatography (HPLC) method applicable to this compound.

Method 1: Validated GC-MS for a Structurally Similar Sesquiterpenoid

Given the structural similarity of this compound to other bisabolane sesquiterpenoids, a validated GC-MS method for (-)-α-bisabolol serves as a strong reference for developing a quantitative assay for this compound.[3][4]

Table 1: Performance Characteristics of a Validated GC-MS Method for (-)-α-Bisabolol Quantification [4]

ParameterPerformance
Linearity (R²) > 0.999
Accuracy (Recovery) 98.3% - 101.6%
Precision (RSD) Intraday: ≤ 2.56% Interday: ≤ 2.56%
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated
Method 2: General HPLC-UV for this compound Analysis

Table 2: Typical Parameters for a General HPLC-UV Method for this compound Analysis

ParameterTypical Value/Range
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Flow Rate 1.0 mL/min
Detection Wavelength ~210-230 nm
Linearity (R²) Expected to be > 0.99
Accuracy (Recovery) Not yet established
Precision (RSD) Not yet established
Limit of Detection (LOD) Not yet established
Limit of Quantification (LOQ) Not yet established

Experimental Protocols

Protocol 1: Validated GC-MS for (-)-α-Bisabolol Quantification (Adaptable for this compound)[3][4]

1. Sample Preparation:

  • For plant material, perform hydrodistillation to extract the essential oil.[6]

  • Dilute the essential oil in a suitable solvent such as ethyl acetate.

  • Add an appropriate internal standard (e.g., n-tridecane and octadecane).[6]

2. GC-MS Conditions:

  • Column: HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]

  • Injection Mode: Split.

  • Temperature Program:

    • Initial temperature of 70°C, hold for 3 minutes.

    • Ramp to 100°C at 5°C/min, hold for 1 minute.

    • Ramp to 246°C at 120°C/min, hold for 3 minutes.[7]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of the analyte at different concentrations to construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte.

  • Precision: Analyze replicate samples at different concentrations on the same day (intraday) and on different days (interday).

Protocol 2: General HPLC-UV for this compound Analysis

1. Sample Preparation:

  • Extract this compound from the plant material (Lippia dulcis) using methods such as supercritical fluid extraction or hydrodistillation.[5]

  • Dissolve the dried extract in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). A typical gradient might be:

    • 0-10 min: 30-70% A

    • 10-15 min: 70-100% A

    • 15-20 min: 100% A

    • 20-25 min: 100-30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector set at a wavelength between 210 nm and 230 nm.

3. Quantification:

  • Prepare a calibration curve using a purified this compound standard.

  • Quantify this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Plant Material (Lippia dulcis) extraction Extraction (e.g., SFE, Hydrodistillation) plant_material->extraction concentration Concentration & Drying extraction->concentration dissolution Dissolution in Solvent concentration->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_gc HPLC-UV or GC-MS Analysis filtration->hplc_gc separation Chromatographic Separation hplc_gc->separation detection Detection separation->detection quantification Quantification vs. Standard Curve detection->quantification

Experimental workflow for this compound quantification.

G This compound This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) This compound->T1R2_T1R3 G_protein G-protein (Gustducin) Activation T1R2_T1R3->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_signal Nerve Signal to Brain ATP_release->Nerve_signal

Canonical sweet taste signaling pathway for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.